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  • Product: [8]Cycloparaphenylene
  • CAS: 1217269-85-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Electronic and Optical Properties of Cycloparaphenylenes

Abstract Cycloparaphenylenes (CPPs), colloquially known as "carbon nanohoops," represent the smallest structural segment of armchair carbon nanotubes.[1] These radially π-conjugated macrocycles, composed of para-linked p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cycloparaphenylenes (CPPs), colloquially known as "carbon nanohoops," represent the smallest structural segment of armchair carbon nanotubes.[1] These radially π-conjugated macrocycles, composed of para-linked phenyl units, have garnered significant attention due to their unique strained structures and fascinating size-dependent electronic and optical properties that often run counter to their linear analogues.[2][3] This in-depth technical guide provides a comprehensive overview of the core electronic and optical characteristics of CPPs, intended for researchers, scientists, and professionals in materials science and drug development. We will delve into the unusual relationship between ring size and the HOMO-LUMO gap, explore their distinct absorption and fluorescence behaviors, and provide detailed experimental protocols for their characterization.

Introduction to Cycloparaphenylenes (CPPs)

Cycloparaphenylenes are a class of molecules consisting of benzene rings connected at their para positions to form a circular, hoop-like structure.[1] The inherent strain required to bend the typically planar phenyl rings into a cyclic arrangement results in a curved π-system, which is the root of their novel properties.[4] The nomenclature [n]CPP is used to denote a cycloparaphenylene with 'n' phenyl units.[1] First synthesized in 2008 by Jasti and Bertozzi, the family of CPPs has since been expanded, with sizes ranging from the highly strained[5]CPP to larger, more flexible hoops.[1][6] Their unique topology and properties make them promising candidates for applications in molecular electronics, host-guest chemistry, and as templates for the bottom-up synthesis of carbon nanotubes.[1][7]

A Brief Overview of CPP Synthesis

While a comprehensive review of CPP synthesis is beyond the scope of this guide, a foundational understanding of their preparation is beneficial. Early and now widely adopted methods for synthesizing CPPs include:

  • Suzuki Coupling of Curved Precursors: This approach utilizes pre-bent building blocks containing cyclohexadiene units that are macrocyclized via Suzuki coupling, followed by an aromatization step to yield the final CPP.[1][3]

  • Platinum-Mediated Cyclization: This strategy involves the use of platinum complexes to template the formation of the cyclic structure, followed by reductive elimination to release the CPP.[2]

These and other innovative synthetic routes have made a variety of CPP sizes accessible for detailed property investigations.[8]

The Unique Electronic Properties of Cycloparaphenylenes

The electronic nature of CPPs is dominated by their cyclic structure and the inherent strain within the molecule. This leads to electronic properties that are distinct from those of linear paraphenylenes.

The HOMO-LUMO Gap Anomaly

In a striking departure from the behavior of linear conjugated systems, the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap of CPPs decreases as the ring size 'n' gets smaller.[2] For linear paraphenylenes, increasing the conjugation length (adding more phenyl units) leads to a smaller HOMO-LUMO gap. In CPPs, the opposite is true.[2]

This counterintuitive trend is a direct consequence of the increased strain in smaller nanohoops. The strain forces a reduction in the dihedral angles between adjacent phenyl rings, leading to better π-orbital overlap and a more delocalized electronic system.[2] This enhanced conjugation in smaller CPPs is a key factor in their narrowing HOMO-LUMO gap.[2]

Logical Relationship: Strain and HOMO-LUMO Gap

cluster_0 Decreasing Ring Size (n) cluster_1 Structural Changes cluster_2 Electronic Consequence Increased Strain Increased Strain Reduced Dihedral Angles Reduced Dihedral Angles Increased Strain->Reduced Dihedral Angles Enhanced π-Orbital Overlap Enhanced π-Orbital Overlap Reduced Dihedral Angles->Enhanced π-Orbital Overlap Decreased HOMO-LUMO Gap Decreased HOMO-LUMO Gap Enhanced π-Orbital Overlap->Decreased HOMO-LUMO Gap

Caption: The causal relationship between decreasing CPP ring size and the resulting decrease in the HOMO-LUMO gap.

Redox Properties

The size-dependent nature of the HOMO and LUMO energy levels directly influences the redox properties of CPPs. As the ring size decreases, the HOMO energy level increases and the LUMO energy level decreases, making smaller CPPs easier to both oxidize and reduce.[1] These tunable redox properties are of significant interest for the development of novel organic electronic materials.

Table 1: Size-Dependent Electronic Properties of Select Cycloparaphenylenes

[n]CPPHOMO-LUMO Gap (eV)First Oxidation Potential (V vs Fc/Fc+)First Reduction Potential (V vs Fc/Fc+)
[9]CPP ~2.110.43-1.68
[10]CPP ~2.240.51-1.73
[6]CPP ~2.510.60-1.91
[11]CPP ~2.620.65-1.97
[12]CPP ~2.720.69-2.03
[13]CPP ~2.810.72-2.09

Note: The values presented are approximate and have been compiled from various computational and experimental sources. The exact values can vary with the experimental conditions and theoretical methods used.

Distinctive Optical Properties of Cycloparaphenylenes

The optical properties of CPPs are as unique as their electronic characteristics, displaying intriguing size-dependent phenomena in their absorption and emission spectra.

Absorption Spectroscopy: A Tale of Forbidden Transitions

A remarkable feature of the absorption spectra of CPPs is that the main, most intense absorption maximum appears at a nearly constant wavelength of around 340 nm, irrespective of the ring size.[3][14] This is in stark contrast to what one would expect based on the size-dependent HOMO-LUMO gap.

The explanation for this lies in the symmetry of the molecular orbitals. Time-dependent density functional theory (TD-DFT) calculations have revealed that the direct HOMO → LUMO transition in CPPs is electronically forbidden due to the conservation of orbital symmetry, meaning it has a very low probability of occurring.[1][8] The observed strong absorption is instead attributed to transitions between other molecular orbitals, such as HOMO-1 → LUMO and HOMO → LUMO+1, which are symmetry-allowed and have a much higher probability.[1][8] The energies of these transitions are less sensitive to the ring size, leading to the observed near-constant absorption maximum.[8]

Diagram: Electronic Transitions in Cycloparaphenylenes

LUMO_plus_1 LUMO+1 LUMO LUMO HOMO HOMO HOMO->LUMO_plus_1 Allowed HOMO->LUMO Forbidden HOMO_minus_1 HOMO-1 HOMO_minus_1->LUMO Allowed

Caption: Simplified energy level diagram illustrating the forbidden HOMO-LUMO transition and the allowed transitions that dominate the absorption spectra of CPPs.

Fluorescence Spectroscopy: The Impact of Excited State Dynamics

In contrast to their absorption spectra, the fluorescence of CPPs is highly size-dependent. As the ring size decreases, the emission is significantly red-shifted, and the fluorescence quantum yield decreases.[2] For the smallest CPPs, such as[5]CPP and[15]CPP, fluorescence is almost entirely quenched.[2]

This phenomenon is explained by the behavior of the molecule in its excited state. Upon excitation, the molecule relaxes to its lowest energy excited state (S1) before emitting a photon to return to the ground state. In larger CPPs (n ≥ 7), this relaxation involves a geometric distortion that breaks the symmetry of the molecule.[2] This symmetry breaking makes the S1 → S0 transition allowed, resulting in fluorescence. As the ring size decreases, the energy difference between the excited and ground states lessens, leading to a red-shift in emission.[2] The increased structural reorganization in smaller, more strained rings also promotes non-radiative decay pathways, causing a decrease in the fluorescence quantum yield.[2]

For very small CPPs (n ≤ 6), the relaxed excited state retains the symmetry of the ground state.[2] Consequently, the S1 → S0 transition remains symmetry-forbidden, and the molecule returns to the ground state primarily through non-radiative processes, leading to a lack of fluorescence.[2]

Table 2: Size-Dependent Optical Properties of Select Cycloparaphenylenes

[n]CPPAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
[9]CPP ~331~5920.007
[10]CPP ~339~5330.084
[6]CPP ~339~4940.73
[11]CPP ~340~470~0.80
[12]CPP ~340~460~0.85
[13]CPP ~339~4500.81-0.90

Note: The values presented are approximate and have been compiled from various sources. The exact values can vary with the solvent and measurement conditions.[8][16]

Experimental and Computational Characterization

A combination of spectroscopic, electrochemical, and computational methods is essential for a thorough understanding of the electronic and optical properties of CPPs.

Workflow: Characterization of Cycloparaphenylene Properties

CPP Synthesis CPP Synthesis Purification Purification CPP Synthesis->Purification UV-Vis Spectroscopy UV-Vis Spectroscopy Purification->UV-Vis Spectroscopy Fluorescence Spectroscopy Fluorescence Spectroscopy Purification->Fluorescence Spectroscopy Cyclic Voltammetry Cyclic Voltammetry Purification->Cyclic Voltammetry Computational Modeling (DFT/TD-DFT) Computational Modeling (DFT/TD-DFT) Purification->Computational Modeling (DFT/TD-DFT) Data Analysis & Interpretation Data Analysis & Interpretation UV-Vis Spectroscopy->Data Analysis & Interpretation Fluorescence Spectroscopy->Data Analysis & Interpretation Cyclic Voltammetry->Data Analysis & Interpretation Computational Modeling (DFT/TD-DFT)->Data Analysis & Interpretation

Caption: A typical experimental and computational workflow for the characterization of newly synthesized cycloparaphenylenes.

Protocol: UV-Vis and Fluorescence Spectroscopy of CPPs

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of a CPP sample.

Materials:

  • CPP sample

  • Spectroscopic grade solvent (e.g., toluene, THF, or dichloromethane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-dicyanoanthracene)[16]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the CPP in the chosen solvent at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

    • Prepare a series of dilutions from the stock solution.

    • Prepare a blank sample containing only the solvent.

  • UV-Vis Absorption Measurement:

    • Record the absorption spectrum of the blank sample.

    • Record the absorption spectra of the CPP solutions, from the most dilute to the most concentrated.

    • Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0).

  • Fluorescence Emission and Excitation Measurement:

    • Using the absorption spectrum to determine the excitation wavelength (typically at the absorption maximum, ~340 nm), record the fluorescence emission spectrum of each CPP solution.

    • Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation wavelengths.

  • Fluorescence Quantum Yield Determination (Relative Method):

    • Prepare a solution of the quantum yield standard with an absorbance at the excitation wavelength similar to that of the CPP sample.

    • Measure the absorption and fluorescence spectra of both the CPP sample and the standard under identical instrument settings.

    • The quantum yield (Φ) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol: Cyclic Voltammetry of CPPs

Objective: To determine the oxidation and reduction potentials of a CPP.

Materials:

  • CPP sample

  • Anhydrous, degassed solvent (e.g., dichloromethane or THF)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel electrode; counter electrode: platinum wire)

  • Potentiostat

  • Ferrocene (as an internal standard)

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell. The working electrode should be polished before each experiment.

    • Add the CPP solution in the solvent with the supporting electrolyte to the cell.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Measurement:

    • Perform a cyclic voltammetry scan over a potential range that encompasses the expected redox events of the CPP.

    • Vary the scan rate to assess the reversibility of the redox processes.

  • Data Analysis:

    • Determine the half-wave potentials (E₁/₂) for the oxidation and reduction peaks.

    • After the measurement, add a small amount of ferrocene to the solution and record another cyclic voltammogram.

    • Reference the measured potentials of the CPP to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

The Role of Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a crucial role in understanding the properties of CPPs.[1][8] These methods are invaluable for:

  • Predicting Molecular Structures: Calculating the ground-state geometries and dihedral angles of CPPs.[4]

  • Determining Strain Energies: Quantifying the amount of strain in different-sized nanohoops.[4]

  • Calculating Molecular Orbital Energies: Providing theoretical values for HOMO and LUMO energies and visualizing the orbitals.[1]

  • Simulating Spectra: Predicting UV-Vis absorption and fluorescence spectra and identifying the nature of the electronic transitions.[1][8]

The synergy between experimental results and computational predictions provides a deeper and more robust understanding of the structure-property relationships in cycloparaphenylenes.

Structure-Property Relationships and Future Outlook

The electronic and optical properties of cycloparaphenylenes are intrinsically linked to their unique, strained cyclic structure. The key takeaway is the inverse relationship between ring size and the HOMO-LUMO gap, a direct consequence of ring strain influencing π-orbital overlap. This, in turn, governs their redox behavior and their highly size-dependent fluorescence.

The field of cycloparaphenylene research continues to evolve rapidly. Future directions are likely to focus on:

  • Functionalized CPPs: The incorporation of heteroatoms or functional groups into the CPP backbone to further tune their electronic and optical properties for specific applications.

  • CPP-based Materials: The use of CPPs as building blocks for more complex supramolecular structures, polymers, and mechanically interlocked molecules.

  • Device Applications: The exploration of CPPs in organic electronics, such as organic light-emitting diodes (OLEDs) and single-molecule devices.[9][17]

The continued exploration of these fascinating "carbon nanohoops" promises to uncover even more novel properties and pave the way for their application in next-generation materials and technologies.

References

  • - PubMed

  • - Chemical Society Reviews (RSC Publishing)

  • [The Dynamic, Size-Dependent Properties of[5]-[13]Cycloparaphenylenes.]([Link]) - RSC Publishing

  • - ACS Publications

  • - ResearchGate

  • - NIH

  • - ResearchGate

  • - ResearchGate

  • [Synthesis and Characterization of[5]Cycloparaphenylene.]([Link]) - ResearchGate

  • [Cyclic Voltammetry of[10]CPP and 1–5.]([Link]) - ResearchGate

  • - PCCP

  • - PMC - PubMed Central

  • - ResearchGate

  • [Synthesis, Characterization, and Theory of[6]-,[13]-, and[18]Cycloparaphenylene: Carbon Nanohoop Structures.]([Link]) - PMC - NIH

  • - LibreTexts

  • - MDPI

  • - iGEM

  • [Making non-emissive[15]cycloparaphenylene fluorescent by simple multiple methyl substitution.]([Link]) - Chemical Science (RSC Publishing)

  • [Synthesis, Characterization, and Theory of[6]-,[13]-, and[18]Cycloparaphenylene: Carbon Nanohoop Structures.]([Link]) - Journal of the American Chemical Society

  • - Frontiers

  • - ACS Publications

  • - GitHub

  • - Pine Research

  • - ResearchGate

  • - GitHub

  • - UCI Department of Chemistry

  • [Selective Synthesis of Strained[9]Cycloparaphenylene: An Orange-Emitting Fluorophore.]([Link]) - Journal of the American Chemical Society

  • - Thermo Fisher Scientific

  • - YouTube

  • - Reddit

  • - YouTube

Sources

Exploratory

Unveiling the Hoops: A Technical Guide to the Crystal Structure Analysis of Cycloparaphenylenes

Foreword: The Allure of the Nanohoop Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," represent a fascinating class of strained macrocycles that bridge the gap between molecular and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the Nanohoop

Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," represent a fascinating class of strained macrocycles that bridge the gap between molecular and materials science.[1] As the fundamental repeating unit of armchair carbon nanotubes, their unique radially conjugated π-systems bestow upon them remarkable size-dependent optoelectronic properties and a rich host-guest chemistry.[2][3][4] The precise arrangement of these nanohoops in the solid state, dictated by their crystal structure, governs their bulk properties and potential applications in fields ranging from organic electronics to molecular recognition and porous materials.[2][5][6] This guide provides an in-depth exploration of the methodologies and considerations integral to the crystal structure analysis of cycloparaphenylenes, intended for researchers and professionals engaged in the synthesis, characterization, and application of these novel carbon nanostructures.

The Genesis of Order: Synthetic Strategies and Crystallization

The journey to a high-quality crystal structure begins with the synthesis of the CPP molecule itself. The chosen synthetic route can significantly influence the purity, yield, and ultimately, the crystallizability of the final product. Early synthetic strategies often involved challenging macrocyclization steps with low yields.[7] However, the development of more efficient methods, such as nickel-mediated couplings and platinum-based approaches, has made a wider range of [n]CPPs and their derivatives accessible for structural studies.[8][9][10][11]

Precursor Design: Engineering for Crystallinity

The design of precursors is a critical, yet often overlooked, aspect of obtaining high-quality single crystals. The inclusion of solubilizing groups or moieties that can direct intermolecular interactions can be advantageous. For instance, the strategic placement of functional groups can encourage specific packing motifs through hydrogen bonding or other non-covalent interactions, thereby promoting the growth of well-ordered crystals.[2][12]

The Art of Crystallization

Crystallizing CPPs can be a non-trivial task due to their often-high symmetry and tendency to form amorphous or poorly crystalline solids. A systematic approach to screening various crystallization conditions is paramount.

Experimental Protocol: Screening for High-Quality CPP Crystals

  • Solvent Selection: Begin with a range of solvents in which the CPP exhibits moderate solubility. Common choices include toluene, chloroform, dichloromethane, and o-dichlorobenzene.

  • Supersaturation Methods:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the CPP in a suitable solvent in a narrow vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: This is a highly effective technique for CPPs.

      • Dissolve the CPP in a small amount of a "good" solvent (e.g., dichloromethane or toluene).

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the CPP is less soluble (e.g., methanol, ethanol, or hexane).

      • The slow diffusion of the anti-solvent vapor into the CPP solution will gradually reduce its solubility, inducing crystallization.[13]

    • Temperature Gradient: Slowly cool a saturated solution from an elevated temperature to room temperature or below.

  • Concentration and Purity: Ensure the CPP sample is of the highest possible purity, as impurities can inhibit crystal growth. Experiment with a range of concentrations.

  • Guest-Assisted Crystallization: The inherent host-guest properties of CPPs can be leveraged. The inclusion of a suitable guest molecule, such as fullerene C60, can lead to the formation of highly ordered co-crystals where the guest acts as a template, promoting a regular packing arrangement.[3][14][15]

The Core of the Analysis: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal.[16][17] It provides a wealth of information, including bond lengths, bond angles, unit cell parameters, and the overall packing of the molecules in the crystal lattice.

From Crystal to Diffraction Pattern: The SCXRD Workflow

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution and interpretation.

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting data_acquisition X-ray Diffraction Data Acquisition crystal_selection->data_acquisition Goniometer Mounting integration Integration & Scaling data_acquisition->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (Direct/Patterson Methods) space_group->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation visualization Visualization & Interpretation validation->visualization

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction of a [n]CPP

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

    • Carefully mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial unit cell determination.

    • Set up a data collection strategy to measure the intensities of a large number of unique reflections. This involves rotating the crystal in the X-ray beam and collecting diffraction images at various orientations.[18]

  • Data Reduction and Integration:

    • The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution:

    • The integrated data is used to determine the space group of the crystal.

    • Initial phases for the structure factors are determined using direct methods or Patterson methods, which provides an initial electron density map.

  • Structure Refinement:

    • An initial atomic model is built into the electron density map.

    • This model is then refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation and Analysis:

    • The final refined structure is validated using tools like CheckCIF to ensure its quality and chemical sense.

    • The resulting structural information (CIF file) can then be visualized and analyzed to understand the molecular geometry, packing, and intermolecular interactions.

Deciphering the Nanohoop Architecture: Interpreting CPP Crystal Structures

The crystal structures of CPPs reveal fascinating insights into how their unique curved geometry dictates their solid-state behavior.

Molecular Geometry and Strain

A key feature of CPPs is their inherent strain energy due to the bent benzene rings.[8] Crystallography provides precise measurements of bond lengths and angles, allowing for a quantitative assessment of this strain. For instance, early computational studies predicted that[3]CPP would have a quinoid structure, but X-ray crystallography later confirmed its benzenoid nature.[8] The dihedral angles between adjacent phenylene units are also a critical parameter, with even-numbered CPPs often adopting a staggered conformation to minimize steric hindrance.[19]

Packing Motifs: From Herringbone to Nanotubes

The way CPP molecules pack in the solid state is highly dependent on their size and any included solvent or guest molecules. Common packing motifs include:

  • Herringbone Packing: This is a common arrangement for many aromatic molecules, where the CPPs are arranged in a tilted, edge-to-face fashion. This is observed for[13]CPP and[20]CPP.[8]

  • Tubular or Columnar Packing: Smaller CPPs, such as[9]CPP, can stack in a linear fashion, forming supramolecular nanotubes with nanosized channels running through the crystal lattice.[8] This packing can be influenced by the crystallization conditions, and polymorphism between herringbone and tubular packing has been observed for[9]CPP.[21]

Caption: Schematic of Herringbone vs. Tubular Packing in CPPs.

Host-Guest Interactions in the Solid State

The ability of CPPs to encapsulate other molecules is a defining characteristic. Single-crystal X-ray diffraction is indispensable for visualizing these host-guest complexes with atomic precision.

  • Fullerene Encapsulation: The complex between[12]CPP and C60 is a classic example, where the crystal structure clearly shows the fullerene nestled within the nanohoop, stabilized by concave-convex π-π interactions.[14] The size of the CPP cavity is crucial for selective binding.[3]

  • Ring-in-Ring Complexes: CPPs can also encapsulate smaller CPPs, forming the shortest segments of double-walled carbon nanotubes. The crystal structure of[12]CPP⊃[3]CPP²⁺, for example, provides definitive evidence for this unique arrangement.[22]

  • Other Guests: A variety of other guest molecules, including crown ethers and corannulene, have been co-crystallized with CPPs, with SCXRD revealing the specific CH-π and π-π interactions that govern the complexation.[3][23]

[n]CPP Typical Packing Motif Notable Host-Guest Structures (Guests) Reference
[9]CPP Tubular, Herringbone (Polymorphic)-[8][21]
[13]CPP HerringboneCr(CO)₃[8][24]
[12]CPP HerringboneC₆₀,[3]CPP²⁺, Li⁺@C₆₀[3][14][22]
[20]CPP Herringbone24-crown-8[8][23]

Table 1: Summary of Crystallographic Data for Selected Cycloparaphenylenes.

Beyond the Static Picture: Advanced Topics and Future Outlook

While SCXRD provides a time-averaged picture of the crystal structure, it is important to remember that molecules are dynamic entities.

  • Structural Deformations: Chemical reduction of CPPs to their dianionic states ([n]CPP²⁻) leads to significant structural deformations, such as elliptical distortion of the nanohoop, which has been comprehensively characterized by X-ray diffraction.[14][20]

  • Soft Porous Crystals: The weak intermolecular interactions in CPP crystals can lead to "soft porous" behavior, where the crystal lattice can deform to accommodate guest molecules, a phenomenon that can be studied using in situ powder X-ray diffraction.[5]

  • Electron Diffraction: For crystals that are too small for conventional X-ray diffraction, electron diffraction has emerged as a powerful alternative for structure determination.[2][12]

The field of cycloparaphenylene research continues to expand rapidly. The ability to precisely determine their crystal structures is fundamental to understanding their properties and designing new functional materials. As synthetic methods become more sophisticated, allowing for the creation of increasingly complex and functionalized nanohoops, the role of crystallographic analysis will only become more critical in unlocking their full potential.

References

  • Permanently porous cycloparaphenylene nanohoops via supramolecular engineering.
  • Polymorphism of[9]Cycloparaphenylene for Packing Structure-dependent Host–Guest Interaction. Chemistry Letters, Oxford Academic.

  • Synthesis, characterization, and computational studies of cycloparaphenylene dimers. Journal of the American Chemical Society.
  • Cycloparaphenylenes and related nanohoops. Chemical Society Reviews.
  • The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers in Chemistry.
  • Selective Synthesis and Crystal Structure of[12]Cycloparaphenylene. Organic Letters.

  • [13]Cycloparaphenylene: Nickel-mediated Synthesis and Crystal Structure. Chemistry Letters, Oxford Academic.

  • Molecular structures obtained by X‐ray crystallographic analyses and packing of compounds F[13]CPP (CCDC - ResearchGate). ResearchGate.

  • High-Order Host–Guest Complexation of Structurally Well-Defined Cycloparaphenylene Double-Deckers with Fullerenes.
  • Permanently porous cycloparaphenylene nanohoops via supramolecular engineering (PDF).
  • Scalable Synthesis of a[25]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis. The Royal Society of Chemistry.

  • Structural deformation and host–guest properties of doubly-reduced cycloparaphenylenes, [n]CPPs2− (n = 6, 8, 10, and 12). Chemical Science, RSC Publishing.
  • Enhanced host–guest interaction between[12]cycloparaphenylene ([12]CPP) and[3]CPP by cationic charges. Beilstein Journal of Organic Chemistry.

  • (a) X‐ray crystal structure of the ring‐in‐ring complex... - ResearchGate.
  • Synthesis, Characterization, and Theory of[13]-,[20]-, and[4]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society.

  • Molecular Structural Characterization of Cycloparaphenylene and its Variants.
  • Acceptor engineering of quinone-based cycloparaphenylenes via post-synthesis for achieving white-light emission in single-molecule.
  • Topological, Spectroscopic and Energetic Properties of Cycloparaphenylene Series: Polycyclic Aromatic Compounds.
  • Polymorphism of[9]Cycloparaphenylene for Packing Structure-dependent Host–Guest Interaction | Request PDF. ResearchGate.

  • Structural deformation and host–guest properties of doubly-reduced cycloparaphenylenes, [n]CPPs2− (n = 6, 8, 10, and 12). Chemical Science.
  • Synthesis, Characterization, and Solid-State Structure of[25]Cycloparaphenylenes with Inherent Chirality | Request PDF. ResearchGate.

  • Cycloparaphenylene as a molecular porous carbon solid with uniform pores exhibiting adsorption-induced softness. Chemical Science.
  • Synthesis, Characterization, and Theory of[13]-,[20]-, and[4]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society.

  • Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications.
  • Strained Porphyrin Tape–Cycloparaphenylene Hybrid Nanorings. Organic Letters.
  • Cycloparaphenylene Double Nanohoop: Structure, Lamellar Packing, and Encapsulation of C60 in the Solid St
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Single-crystal X-ray Diffraction. SERC, Carleton College.
  • Single crystal X-ray diffraction. Rigaku.
  • What is Single Crystal X-ray Diffraction?. YouTube.

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Foundational

An In-depth Technical Guide to the Discovery and History of Cycloparaphenylenes

Introduction: The Allure of a Molecular Hoop For decades, the cycloparaphenylenes (CPPs) existed as theoretical curiosities—beautiful, perfectly symmetrical hoops of para-linked benzene rings that defied synthesis.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of a Molecular Hoop

For decades, the cycloparaphenylenes (CPPs) existed as theoretical curiosities—beautiful, perfectly symmetrical hoops of para-linked benzene rings that defied synthesis.[1][2] These molecules, which can be envisioned as the smallest possible structural segments of armchair carbon nanotubes, captured the imagination of chemists due to their inherent strain and unique electronic structure.[2][3][4] The forced curvature of the aromatic rings creates a radial π-system, a feature that promised novel optical and electronic properties distinct from their linear analogues.[1][2][5] This guide provides a comprehensive overview of the journey from theoretical concept to tangible molecule, detailing the history of the synthetic challenges, the landmark breakthrough in their creation, and the subsequent explosion in research that has illuminated their fascinating properties and potential applications.[6]

The significance of CPPs extends beyond their aesthetic appeal. They are foundational building blocks for the "bottom-up" synthesis of structurally uniform carbon nanotubes (CNTs), a long-standing goal in materials science that could unlock the full potential of CNTs in electronics and beyond.[6][7] Furthermore, their well-defined cavities make them ideal hosts for supramolecular chemistry, capable of encapsulating guest molecules like fullerenes to create novel "molecular bearings" and other nanostructures.[3][8]

PART 1: The Early Quest and Synthetic Hurdles

The story of cycloparaphenylenes begins long before their successful synthesis. The primary challenge lies in overcoming the immense strain energy required to bend the normally planar benzene rings into a tight curve.[5][9]

Early Attempts and Foundational Strategies

The first documented attempt to synthesize a CPP was in 1934 by Parekh and Guha, who targeted the impossibly strained[1]CPP.[2][3] Their strategy, which involved connecting two aromatic rings with a sulfide bridge and then attempting to extrude the sulfur atom, ultimately failed. Nearly sixty years later, in the 1990s, Fritz Vögtle revisited this approach, targeting the larger and less-strained[10]CPP and[6]CPP.[1][3] While he successfully synthesized the sulfur-bridged macrocycles, the final desulfurization step to form the CPPs remained elusive.[1]

These early efforts, though unsuccessful, were crucial. They highlighted the core problem: the final, strain-inducing aromatization step was too energetically demanding. A successful synthesis would require a strategy that gradually introduced strain or used a precursor that was already partially curved, lowering the activation barrier for the final ring-closing and aromatization steps.

Computational Insights

In 2000, computational studies by Chandrasekhar and others provided theoretical insights into the properties of these elusive molecules.[1] Their work predicted that[2]CPP and[10]CPP would have significantly different properties, with[2]CPP potentially adopting a less aromatic, quinoidal structure.[1] While later synthesis would prove[2]CPP to be benzenoid, these early theoretical explorations fueled further interest and helped to define the key trends in the relationship between ring size and aromaticity.[1]

PART 2: The Breakthrough: Jasti and Bertozzi's Landmark Synthesis

The synthetic puzzle of cycloparaphenylenes was finally solved in 2008 by Ramesh Jasti, then a postdoctoral researcher in the laboratory of Carolyn Bertozzi.[1][2][3] Their innovative approach was conceptually similar to earlier attempts but with a critical difference in the choice of precursor.

The "Masked Benzene" Strategy

Instead of using fully aromatic or saturated cyclohexane precursors, Jasti and Bertozzi employed cyclohexa-1,4-diene units as "masked" aromatic rings.[1][10][11] This was a key strategic choice for two reasons:

  • Inherent Curvature : The cyclohexadiene unit is not planar, providing the necessary pre-organization and curvature to facilitate the macrocyclization (ring-closing) step without inducing excessive strain.[1][5]

  • Milder Aromatization : The conversion of the cyclohexadiene to a fully aromatic benzene ring is an energetically favorable process that could provide the thermodynamic driving force to form the final, strained CPP.[5]

The synthesis began with the creation of two key building blocks: a diiodide and a diboronate, both containing the crucial syn-dimethoxy-cyclohexa-1,4-diene moiety.[2][11] A palladium-catalyzed Suzuki coupling reaction was then used in a "shotgun" approach, where the building blocks self-assembled into macrocycles of various sizes.[2][10] This method successfully produced precursors to[9]CPP,CPP, and[12]CPP.[2][10][13]

The final, crucial step was a low-temperature reductive aromatization using lithium naphthalenide.[11] This reaction successfully converted the cyclohexadiene units into benzene rings, yielding the world's first isolated cycloparaphenylenes.[2][11][13]

Experimental Protocol: The Jasti-Bertozzi Synthesis of CPP Precursors

The following is a representative protocol for the macrocyclization step, based on the initial 2008 synthesis.

Objective: To synthesize macrocyclic precursors for[9]-,-, and[12]CPP via Suzuki coupling.

Materials:

  • Diiodide building block (4)

  • Diboronate building block (5)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Methanol, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.1 equivalents) and Cs₂CO₃ (4.0 equivalents).

  • Add a degassed 10:1 mixture of toluene and methanol.

  • Add a solution of the diiodide (4) (1.0 equivalent) and diboronate (5) (1.0 equivalent) in toluene via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of macrocycles (precursors to[9]-,-, and[12]CPP) using column chromatography on silica gel.

Causality Behind Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a standard, highly effective catalyst for Suzuki-Miyaura cross-coupling, which is robust and tolerant of various functional groups.

  • Base: Cesium carbonate is a strong inorganic base that is effective in promoting the transmetalation step of the Suzuki catalytic cycle and has good solubility in the mixed solvent system.

  • Solvent System: The toluene/methanol mixture provides a good balance of polarity to dissolve both the organic precursors and the inorganic base, facilitating the reaction.

Visualization of the Jasti-Bertozzi Strategy

Jasti_Bertozzi_Synthesis cluster_precursors Precursor Synthesis cluster_macrocyclization Macrocyclization cluster_aromatization Aromatization Diiodobenzene 1,4-Diiodobenzene BuildingBlock4 Diiodide Precursor (4) (Curved Unit) Diiodobenzene->BuildingBlock4 1. nBuLi 2. Benzoquinone 3. MeI, NaH Benzoquinone Benzoquinone BuildingBlock5 Diboronate Precursor (5) (Curved Unit) BuildingBlock4->BuildingBlock5 nBuLi, Bpin Macrocycles Mixture of Macrocycles (Pre-[9], [12], [18]CPP) BuildingBlock4->Macrocycles Pd(PPh₃)₄, Cs₂CO₃ 'Shotgun' Suzuki Coupling BuildingBlock5->Macrocycles Pd(PPh₃)₄, Cs₂CO₃ 'Shotgun' Suzuki Coupling CPPs [n]CPPs ([9], [12], [18]) Macrocycles->CPPs Lithium Naphthalenide -78 °C end end CPPs->end start start->Diiodobenzene

Caption: The Jasti-Bertozzi "masked benzene" approach to the first CPP synthesis.

PART 3: Evolution of Synthetic Methodologies

The initial breakthrough by Jasti and Bertozzi opened the floodgates for CPP research. Subsequent work from research groups around the world, notably those of Itami and Yamago, refined and improved upon the synthetic strategies, leading to greater selectivity, higher yields, and access to previously unattainable ring sizes.

Size-Selective Syntheses

The initial "shotgun" approach produced a mixture of CPP sizes. A major advancement was the development of size-selective syntheses.

  • The Itami Synthesis: Kenichiro Itami's group developed a nickel-mediated homocupling of L-shaped building blocks.[1] This method offered greater control, allowing for the selective synthesis ofCPP and later,[9]CPP.[1] Their work also provided the very first X-ray crystal structure of a CPP, confirming its circular shape.[1]

  • The Yamago Synthesis: Shigeru Yamago's group introduced a strategy based on the reductive elimination from square-shaped platinum macrocycles. This elegant method allowed for the efficient and selective synthesis of CPPs, including the first synthesis of[6]CPP in 2010.[3]

  • Pushing the Limits: The Jasti group, now independent, continued to innovate, developing new methodologies that enabled the synthesis of the smaller, more highly strained CPPs, culminating in the synthesis of[14]CPP,[10]CPP, and finally, the extremely strained[2]CPP.[3][4][15] The synthesis of[2]CPP, which has a HOMO-LUMO gap comparable to that of C60, was a significant milestone.[4][15]

Visualization of Synthetic Evolution

Synthetic_Evolution Jasti2008 Jasti/Bertozzi (2008) [9], [12], [18]CPP Strategy: 'Shotgun' Suzuki Coupling Itami2009 Itami (2009) Selective [12]CPP Strategy: Ni-mediated Homocoupling Jasti2008->Itami2009 Improved Selectivity Yamago2010 Yamago (2010) Selective [8]CPP Strategy: Pt-macrocycle Reductive Elimination Jasti2008->Yamago2010 New Metal-Mediated Strategy Jasti2011 Jasti (2011-2014) [7], [6], [5]CPP Strategy: Orthogonal Suzuki Coupling Itami2009->Jasti2011 Access to Smaller Rings Yamago2010->Jasti2011 Access to Smaller Rings

Caption: Evolution of key synthetic strategies for cycloparaphenylenes.

PART 4: Properties and Characterization

The availability of CPPs has allowed for a thorough investigation of their unique properties, which are highly dependent on the size of the ring.

Structural and Electronic Properties

The most striking property of CPPs is the inverse relationship between ring size and the HOMO-LUMO gap: as the ring gets smaller and more strained, the energy gap narrows.[16] This is in direct contrast to linear paraphenylenes, where the gap narrows with increasing length.[16] This phenomenon is attributed to the increasing destabilization of the HOMO and stabilization of the LUMO due to the severe bending of the π-orbitals.

Property[2]CPP[10]CPP[14]CPP[6]CPPCPP
Strain Energy (kcal/mol) ~119~87~83[10]~67~28[5]
HOMO-LUMO Gap (eV) 2.452.762.923.053.49
Fluorescence Emission (nm) 610 (Red)592 (Orange)592 (Orange)[10]560 (Yellow)495 (Blue)

(Data compiled from various sources, including references[5][10][16]. Exact values may vary based on computational method or experimental conditions.)

Spectroscopic Characteristics

CPPs exhibit fascinating photophysical properties. While their UV-visible absorption maxima are largely independent of size (around 340 nm), their fluorescence emission is highly size-dependent.[5] Smaller CPPs emit at longer wavelengths (e.g.,[14]CPP emits orange light), while larger ones emit in the blue region of the spectrum.[10] This tunability makes them promising as novel fluorophores.[17] The large separation between absorption and emission peaks (Stokes shift) is also a notable feature, particularly for the smaller rings.[1]

PART 5: Applications and Future Outlook

The unique properties of CPPs make them exciting candidates for a range of applications in materials science, supramolecular chemistry, and drug development.

  • Carbon Nanotube Synthesis: As originally envisioned, CPPs are being actively explored as templates or "seeds" for the bottom-up, controlled synthesis of armchair CNTs, which could revolutionize nanoelectronics.[3][7]

  • Host-Guest Chemistry: The rigid, π-rich cavity of CPPs allows them to act as hosts for various guest molecules. The encapsulation of C60 fullerene by[18]CPP to form a molecular bearing is a prime example of this potential.[3][8] This area is crucial for developing nanoscale machines and data storage devices.

  • Molecular Electronics: The size-tunable electronic properties of CPPs make them attractive components for molecular wires, transistors, and organic light-emitting diodes (OLEDs).[4][6]

  • Biological Applications: While less explored, the development of functionalized and water-soluble CPPs could open doors in drug delivery and bio-imaging, where their rigid scaffold and unique fluorescence could be advantageous.[17]

The field of cycloparaphenylene chemistry has evolved at a breathtaking pace since the first synthesis in 2008. From a synthetic challenge to a versatile molecular tool, the journey of these beautiful carbon nanohoops continues. Future research will undoubtedly focus on scaling up syntheses, developing more complex functionalized derivatives, and realizing their potential in transformative technologies.

References

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  • Synthesis, Characterization, and Theory of[9]-,-, and[12]Cycloparaphenylene: Carbon Nanohoop Structures. PMC - NIH. [Link]

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  • Synthesis, characterization, and theory of[9]-,-, and[12]cycloparaphenylene: carbon nanohoop structures. PubMed. [Link]

  • Synthesis, Characterization, and Theory of[9]-,-, and[12]Cycloparaphenylene: Carbon Nanohoop Structures. ACS Publications. [Link]

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  • The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers. [Link]

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Exploratory

A Comprehensive Technical Guide to the Spectroscopic Data of Cyclopropylamine (CPP) and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the spectroscopic characteristics of cyclopropylamine (CPP) and it...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic characteristics of cyclopropylamine (CPP) and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The unique structural and electronic properties conferred by the strained cyclopropyl ring, coupled with the reactivity of the amine group, give rise to distinct spectroscopic signatures. A thorough understanding of these signatures is paramount for the unambiguous identification, characterization, and quality control of these molecules. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, and providing field-proven protocols for data acquisition.

The Spectroscopic Fingerprint of the Cyclopropyl Moiety: An Overview

The cyclopropyl group, a three-membered carbocycle, is a cornerstone of numerous pharmaceutical agents. Its rigid structure imposes specific conformational constraints and electronic properties that significantly impact a molecule's pharmacological profile. Spectroscopic techniques provide a powerful lens through which to probe these features. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy as they apply to CPP and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Strained Ring

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For CPP and its derivatives, ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, stereochemistry, and electronic environment of the constituent atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of cyclopropylamine is characterized by distinct upfield shifts for the ring protons, a direct consequence of the magnetic anisotropy of the cyclopropane ring. The circulation of electrons within the C-C bonds of the three-membered ring generates a localized magnetic field that shields the protons, causing them to resonate at lower chemical shifts compared to their acyclic counterparts.

Key ¹H NMR Features of Cyclopropylamine:

ProtonChemical Shift (δ) ppmMultiplicity
Methine (CH)~2.4Multiplet
Methylene (CH₂)~0.4 - 0.8Multiplets
Amine (NH₂)VariableBroad Singlet

Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (TMS) internal standard and can be influenced by the solvent used.

Coupling Constants (J): A Stereochemical Probe

The coupling constants between protons on the cyclopropyl ring are highly informative for determining stereochemistry. Generally, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans). For substituted cyclopropanes, these values typically fall in the following ranges:

  • J_cis: 6-12 Hz

  • J_trans: 2-9 Hz

  • J_geminal: -10 to -13 Hz (often not directly observed in first-order spectra)

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum of cyclopropylamine also exhibits characteristic upfield shifts for the ring carbons, a result of the increased s-character of the C-C bonds in the strained ring.

Key ¹³C NMR Features of Cyclopropylamine:

CarbonChemical Shift (δ) ppm
Methine (CH)~25-35
Methylene (CH₂)~3-10

Note: The ¹³C chemical shifts are highly sensitive to substituent effects. Electron-withdrawing groups will shift the signals downfield, while electron-donating groups will cause an upfield shift.[1][2]

NMR Spectroscopy of Cyclopropylamine Derivatives

Derivatization of the amine or substitution on the cyclopropyl ring significantly influences the NMR spectra.

  • N-Substitution: Acylation or alkylation of the amine group will deshield the adjacent methine proton and carbon. For instance, in N-acetylcyclopropylamine, the methine proton signal shifts downfield.

  • Ring Substitution: The introduction of substituents on the cyclopropyl ring leads to more complex splitting patterns and a wider range of chemical shifts. For example, in 2-phenylcyclopropylamine, the phenyl group's anisotropic effect will influence the chemical shifts of the cyclopropyl protons.[3]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the analyte is soluble. The choice of solvent can affect chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg/mL is often required due to the lower natural abundance of the ¹³C isotope.[4]

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette plugged with glass wool or a syringe filter to remove any particulate matter.[5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

Instrumental Parameters:

  • ¹H NMR:

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 8-16 for concentrated samples.

  • ¹³C NMR:

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (d1): 2-10 seconds.

    • Number of Scans (ns): 128 or more, depending on the sample concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock & Shim E->F G Acquire Spectrum F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration & Peak Picking J->K

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorptions for Cyclopropylamine

The IR spectrum of cyclopropylamine is dominated by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3360-3280Medium, two bands for primary amine
C-H Stretch (cyclopropyl)~3080, ~3000Medium to weak
N-H Bend (scissoring)1650-1580Medium to strong
C-N Stretch1250-1020Medium to weak
N-H Wag910-665Strong, broad

Note: The N-H stretching bands of primary amines are typically sharper than the O-H bands of alcohols.[6]

IR Spectroscopy of Cyclopropylamine Derivatives
  • N-Acyl Derivatives: The presence of an amide functionality introduces a strong C=O stretching absorption around 1650 cm⁻¹.

  • N-Alkyl Derivatives: Secondary amines will show a single N-H stretching band, while tertiary amines will lack N-H absorptions altogether.[6]

  • Aromatic Derivatives: N-aryl derivatives will exhibit C=C stretching bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing liquid and solid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: For solid samples, apply pressure using the built-in clamp to ensure good contact with the crystal.

  • Data Acquisition: Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

ATR_FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Clean Crystal After Use D->E

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Electron Ionization (EI) Mass Spectrum of Cyclopropylamine

Under EI conditions, cyclopropylamine typically exhibits a detectable molecular ion peak (M⁺) at m/z 57. The fragmentation pattern is characterized by the loss of small neutral molecules or radicals.

Key Fragments in the Mass Spectrum of Cyclopropylamine: [7]

m/zProposed FragmentComments
57[C₃H₇N]⁺Molecular Ion
56[C₃H₆N]⁺Loss of H radical (M-1)
42[C₂H₄N]⁺ or [C₃H₆]⁺Ring opening and fragmentation
30[CH₄N]⁺α-cleavage, often the base peak

The Nitrogen Rule: For compounds containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass. This is a useful rule for identifying amine-containing compounds.[8][9]

Mass Spectrometry of Cyclopropylamine Derivatives

The fragmentation patterns of CPP derivatives are influenced by the nature of the substituents.

  • N-Alkyl Derivatives: α-Cleavage, the breaking of the C-C bond adjacent to the nitrogen, is a dominant fragmentation pathway for aliphatic amines. The largest alkyl group is preferentially lost.[10]

  • N-Aryl Derivatives: The aromatic ring stabilizes the molecular ion, leading to a more intense M⁺ peak. Fragmentation often involves cleavage of the bond between the nitrogen and the cyclopropyl ring.

  • Ring-Substituted Derivatives: The fragmentation will be directed by the new substituent, often leading to characteristic losses.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like cyclopropylamine and many of its derivatives.

Sample Preparation:

  • Dilution: Dilute the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Derivatization (Optional): For less volatile or highly polar derivatives, derivatization (e.g., acylation) can improve chromatographic performance. However, for many simple cyclopropylamines, a derivatization-free method is possible with an appropriate GC column.[11]

Instrumental Parameters:

  • GC Column: A polar column, often a "volatile amine" specific column with a base-deactivated surface, is recommended to prevent peak tailing.[12]

  • Injection: Split or splitless injection depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • MS Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Dilute Sample B Derivatize (Optional) A->B C Inject into GC B->C D Separation in GC Column C->D E Ionization (EI) D->E F Mass Analysis E->F G Detection F->G

Caption: Workflow for GC-MS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated amines like cyclopropylamine do not have strong chromophores and therefore exhibit weak absorptions in the UV region, typically below 220 nm, corresponding to n → σ* transitions.

However, for derivatives containing chromophores, UV-Vis spectroscopy becomes a valuable tool.

  • N-Aryl Cyclopropylamines: These compounds will display characteristic absorptions due to π → π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the interaction between the nitrogen lone pair and the aromatic system.

  • Cyclopropylimines: The C=N chromophore in these derivatives gives rise to n → π* and π → π* transitions, which can be monitored by UV-Vis spectroscopy.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, hexane) that dissolves the sample.

  • Concentration: Prepare a dilute solution of the sample. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for aromatic derivatives).

Conclusion: An Integrated Spectroscopic Approach

A comprehensive understanding of the spectroscopic properties of cyclopropylamine and its derivatives is essential for researchers in drug discovery and development. Each spectroscopic technique provides a unique piece of the structural puzzle. By integrating the information from NMR, IR, MS, and UV-Vis, a complete and unambiguous characterization of these important molecules can be achieved. This guide has provided a foundational framework for interpreting the spectra of CPP and its derivatives, along with practical protocols for data acquisition. As new derivatives are synthesized and investigated, the principles outlined herein will serve as a valuable resource for their structural elucidation.

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  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]

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Foundational

The Enigmatic Dance of Light and Charge: A Technical Guide to the Photophysical Properties of Cycloparamhenylene Radical Cations

For Researchers, Scientists, and Drug Development Professionals Abstract Cycloparaphenylenes (CPPs), the smallest molecular segments of armchair carbon nanotubes, have captivated the scientific community with their uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloparaphenylenes (CPPs), the smallest molecular segments of armchair carbon nanotubes, have captivated the scientific community with their unique strained π-systems and size-dependent optoelectronic properties. The generation of their radical cationic species unlocks a new realm of photophysical behaviors, characterized by intriguing electronic transitions and dynamics. This in-depth technical guide provides a comprehensive exploration of the photophysical properties of cycloparaphenylene radical cations, detailing their synthesis, experimental characterization, and theoretical modeling. We delve into the causality behind experimental choices, present detailed protocols for their investigation using transient absorption spectroscopy, and provide a framework for understanding their electronic structure through computational chemistry. This guide is intended to serve as a valuable resource for researchers navigating the exciting and complex landscape of these novel nanomaterials.

Introduction: The Allure of Charged Carbon Nanohoops

Cycloparaphenylenes (CPPs) are a fascinating class of molecules composed of para-linked benzene rings forming a strained, cyclic structure.[1] Their unique topology, which can be envisioned as the fundamental repeating unit of an armchair carbon nanotube, imparts remarkable electronic and optical properties that are highly dependent on the number of phenyl rings (n).[2] The introduction of a positive charge through oxidation to form a radical cation, [n]CPP•+, dramatically alters the electronic landscape of these nanohoops. This modification leads to the emergence of new, low-energy electronic transitions and provides a platform to study charge delocalization in curved π-conjugated systems. Understanding the photophysical properties of these radical cations is paramount for their potential applications in molecular electronics, spintronics, and the development of novel photosensitizers.

This guide will provide a detailed examination of the photophysical properties of [n]CPP•+ species, with a focus on their synthesis, spectroscopic characterization, and the theoretical underpinnings of their behavior. We will explore the experimental techniques used to probe their excited-state dynamics and discuss the computational methods that provide invaluable insights into their electronic structure.

Generation and Isolation of Cycloparaphenylene Radical Cations

The controlled generation of [n]CPP•+ is the foundational step for any photophysical investigation. Due to their reactivity, these species are often prepared in situ or isolated as stable salts with non-nucleophilic counterions.

Chemical Oxidation: A Robust Synthetic Approach

A reliable method for producing [n]CPP•+ is through chemical oxidation of the neutral [n]CPP precursor.[3] This is typically achieved using a one-electron oxidant with a sufficiently high oxidation potential.

Key Oxidizing Agents:

  • Nitrosonium Hexafluoroantimonate (NOSbF₆): This is a powerful oxidant that has been successfully used to generate and isolate salts of [n]CPP•+.

  • Triethyloxonium Hexachloroantimonate ([Et₃O]SbCl₆): Another effective oxidant for the synthesis of stable [n]CPP•+ salts.[3]

  • Antimony(V) Chloride (SbCl₅): Can also be employed for the oxidation of CPPs.[4]

The choice of oxidant is critical. It must be strong enough to ionize the CPP without causing side reactions. The use of counterions like SbF₆⁻ or SbCl₆⁻ is advantageous as they are bulky and non-nucleophilic, which helps to stabilize the reactive radical cation.

Experimental Protocol: Synthesis of[5]CPP•+SbCl₆⁻

This protocol describes the synthesis of the[4]cycloparamenylene radical cation hexachloroantimonate salt, a well-characterized example.

Materials:

  • [4]Cycloparaphenylene ([4]CPP)

  • Triethyloxonium hexachloroantimonate ([Et₃O]SbCl₆)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: Inside an inert atmosphere glovebox, dissolve a known quantity of[4]CPP in anhydrous DCM. In a separate vial, prepare a solution of [Et₃O]SbCl₆ in anhydrous DCM.

  • Oxidation: Slowly add the [Et₃O]SbCl₆ solution to the[4]CPP solution while stirring. The reaction progress can be monitored by a distinct color change, typically to a dark blue or green solution, indicating the formation of the radical cation.[3]

  • Isolation (Optional): For isolation of the solid salt, the solvent can be carefully removed under vacuum. The resulting solid should be handled under inert atmosphere due to its sensitivity to air and moisture.

  • Characterization: The formation of the radical cation can be confirmed using UV-vis-NIR spectroscopy, which will show the characteristic absorption bands of the[4]CPP•+ species.

Causality in Experimental Design: The use of an inert atmosphere is crucial to prevent the degradation of the highly reactive radical cation by oxygen or moisture. Anhydrous solvents are essential to avoid side reactions. The slow addition of the oxidant allows for controlled formation of the radical cation and helps to prevent over-oxidation to the dication.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of [n]CPP Radical Cation Neutral [n]CPP Neutral [n]CPP Reaction Vessel (Inert Atmosphere) Reaction Vessel (Inert Atmosphere) Neutral [n]CPP->Reaction Vessel (Inert Atmosphere) Oxidant (e.g., [Et₃O]SbCl₆) Oxidant (e.g., [Et₃O]SbCl₆) Oxidant (e.g., [Et₃O]SbCl₆)->Reaction Vessel (Inert Atmosphere) [n]CPP•+ Solution [n]CPP•+ Solution Reaction Vessel (Inert Atmosphere)->[n]CPP•+ Solution Chemical Oxidation

Caption: Workflow for the chemical synthesis of [n]CPP radical cations.

Probing the Excited States: Femtosecond Transient Absorption Spectroscopy

To unravel the intricate photophysical properties of [n]CPP•+, it is essential to employ techniques that can capture the fleeting dynamics of their excited states. Femtosecond transient absorption spectroscopy (TAS) is a powerful pump-probe technique that allows for the real-time observation of excited-state evolution with sub-picosecond resolution.[5][6]

The Principle of Transient Absorption Spectroscopy

In a TAS experiment, a short, intense "pump" pulse excites the sample to a higher electronic state. A second, weaker "probe" pulse, which is delayed in time relative to the pump pulse, then passes through the sample. By measuring the change in the absorbance of the probe pulse as a function of the delay time, one can track the population and depopulation of the excited states.[7]

Key Information Obtained from TAS:

  • Excited-State Absorption (ESA): New absorption features that arise from the transiently populated excited state.

  • Ground-State Bleach (GSB): A decrease in the absorbance at wavelengths corresponding to the ground-state absorption, due to the depletion of the ground-state population.

  • Stimulated Emission (SE): Negative signals that appear at the fluorescence wavelengths of the sample.

  • Excited-State Lifetimes: The decay kinetics of the transient signals provide information about how long the excited states persist.

Experimental Setup and Protocol for TAS of [n]CPP•+

The TAS experiment for [n]CPP•+ requires careful consideration of the sample preparation and the laser system.

Experimental Setup:

A typical femtosecond TAS setup consists of a Ti:sapphire laser system that generates ultrashort laser pulses. The output is split into two beams: the pump and the probe. The pump beam's wavelength is tuned to an absorption band of the [n]CPP•+. The probe beam is typically a broadband white-light continuum, allowing for the simultaneous measurement of absorbance changes over a wide spectral range. A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.

Step-by-Step Protocol:

  • Sample Preparation: The [n]CPP•+ sample is prepared in a suitable solvent (e.g., anhydrous DCM) and placed in a cuvette. The concentration should be adjusted to have an optical density of approximately 0.3-0.5 at the pump wavelength to ensure sufficient signal without inner filter effects. The radical cation can be generated in situ in the cuvette by adding the oxidant just before the measurement.

  • Pump-Probe Excitation: The pump pulse excites the sample. The probe pulse, delayed by a specific time, passes through the excited volume of the sample.

  • Data Acquisition: The transmitted probe light is directed to a spectrometer and detected by a CCD camera. The absorbance change (ΔA) is calculated for each delay time by comparing the probe spectrum with and without the pump pulse.

  • Time-Resolved Spectra: The experiment is repeated for a range of delay times to construct a two-dimensional map of ΔA as a function of wavelength and time.

  • Data Analysis: The decay kinetics at specific wavelengths are fitted to exponential functions to extract the excited-state lifetimes. Global analysis of the entire dataset can provide a more detailed picture of the photophysical processes.

Justification for Experimental Choices:

  • Femtosecond Pulses: The use of femtosecond laser pulses is essential because the initial photophysical processes, such as internal conversion and vibrational relaxation, occur on the femtosecond to picosecond timescale.[6]

  • In Situ Generation: Generating the radical cation in situ is often preferred to minimize sample degradation. This approach ensures that the photophysical properties of the freshly generated species are being measured.

  • Broadband Probe: A broadband probe pulse allows for the simultaneous observation of all transient species, providing a comprehensive picture of the excited-state dynamics.

Diagram of the Transient Absorption Spectroscopy Workflow

TAS_Workflow cluster_tas Femtosecond Transient Absorption Spectroscopy Femtosecond Laser Femtosecond Laser Beam Splitter Beam Splitter Femtosecond Laser->Beam Splitter Pump Beam Pump Beam Beam Splitter->Pump Beam Probe Beam Probe Beam Beam Splitter->Probe Beam Sample Sample Pump Beam->Sample Delay Stage Delay Stage Probe Beam->Delay Stage Delay Stage->Sample Spectrometer Spectrometer Sample->Spectrometer Data Analysis Data Analysis Spectrometer->Data Analysis

Caption: Schematic of a typical pump-probe transient absorption spectroscopy setup.

Photophysical Properties: A Quantitative Look

The photophysical properties of [n]CPP•+ are strongly dependent on the size of the nanohoop. The key parameters that characterize their behavior are the absorption maxima, extinction coefficients, and excited-state lifetimes.

[n]CPP•+Absorption Maxima (λ_max) [nm]Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹]Excited-State Lifetime (τ) [ps]
[3]CPP•+ 480, 980Data not availableData not available
[8]CPP•+ 500, 1050Data not availableData not available
[4]CPP•+ 535, 1115[3]Data not availableData not available
[9]CPP•+ 560, 1250Data not availableData not available
[10]CPP•+ 585, 1400Data not availableData not available

The absorption spectra of [n]CPP•+ are characterized by two main bands: one in the visible region and a lower-energy band in the near-infrared (NIR) region.[3] Both of these bands exhibit a bathochromic (red) shift as the size of the nanohoop increases. This trend is in contrast to the neutral [n]CPPs, where the main absorption band is largely independent of size.[2]

Theoretical Insights: Unveiling the Electronic Structure

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is an indispensable tool for understanding the electronic transitions and photophysical properties of [n]CPP•+.[3]

The Power of TD-DFT

TD-DFT calculations can predict the electronic absorption spectra of molecules by calculating the energies and oscillator strengths of the electronic transitions between the ground and excited states. For open-shell systems like radical cations, the unrestricted formalism (U-TD-DFT) is employed.

Choice of Functionals and Basis Sets:

  • Functionals: The choice of the exchange-correlation functional is critical for obtaining accurate results. For radical cations, hybrid functionals that include a portion of exact Hartree-Fock exchange, such as B3LYP , are commonly used. However, for systems where charge-transfer excitations are important, long-range corrected functionals like CAM-B3LYP or the ωB97X-D functional may provide more accurate descriptions.[11] The ωB97X-D functional also includes empirical dispersion corrections, which can be important for these flexible nanohoop structures.

  • Basis Sets: A sufficiently large and flexible basis set is required to accurately describe the electronic structure. Pople-style basis sets such as 6-31G(d,p) or larger are commonly employed for these types of calculations.

Interpreting the Electronic Transitions

TD-DFT calculations on[4]CPP•+ have revealed that the visible absorption band at 535 nm and the NIR band at 1115 nm correspond to transitions from lower-lying doubly occupied molecular orbitals (DOMOs) to the singly occupied molecular orbital (SOMO), and from the SOMO to lower-lying unoccupied molecular orbitals (LUMOs), respectively.[3] These calculations also show that the spin density in the radical cation is delocalized over the entire nanohoop, which is consistent with experimental EPR data.

Conclusion: A Bright Future for Charged Nanohoops

The photophysical properties of cycloparaphenylene radical cations offer a rich and complex landscape for scientific exploration. Their size-tunable absorption in the visible and NIR regions, coupled with their unique electronic structures, make them promising candidates for a variety of applications. This guide has provided a comprehensive overview of the current understanding of these fascinating molecules, from their synthesis and characterization to their theoretical modeling. As synthetic methods for CPPs continue to advance and new spectroscopic techniques emerge, we can expect to uncover even more exciting photophysical phenomena in these charged carbon nanohoops, paving the way for their integration into next-generation materials and devices.

References

  • Golder, M. R., Wong, B. M., & Jasti, R. (2013). Photophysical and theoretical investigations of the[4]cycloparaphenylene radical cation and its charge-resonance dimer. Chemical Science, 4(11), 4285-4291. [Link]

  • Darzi, E. R., & Jasti, R. (2015). The dynamic, size-dependent properties of[3]–[10] cycloparaphenylenes. Chemical Society Reviews, 44(18), 6401-6412. [Link]

  • Kayahara, E., Kouyama, T., Kato, T., & Yamago, S. (2013). Isolation and characterization of the cycloparaphenylene radical cation and dication. Angewandte Chemie International Edition, 52(51), 13722-13726. [Link]

  • Kayahara, E., Fukayama, K., Nishinaga, T., & Yamago, S. (2016). Synthesis and characterization of [n] CPP (n= 5, 6, 8, 10, and 12) radical cation and dications: size-dependent absorption, spin, and charge delocalization. Journal of the American Chemical Society, 138(1), 338-344. [Link]

  • Polizzi, N. F., et al. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. Journal of Visualized Experiments, (196), e65931. [Link]

  • Maciejewski, A., et al. (2000). Transient absorption experimental set-up with femtosecond time resolution. Journal of Molecular Structure, 555(1-3), 1-13. [Link]

  • van Grondelle, R., & Novoderezhkin, V. I. (2009). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis research, 101(2-3), 105-122. [Link]

  • Edinburgh Instruments. (n.d.). What is Transient Absorption? Pump Probe Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023). Cycloparaphenylene. In Wikipedia. Retrieved from [Link]

  • atomistica.online. (n.d.). Common mistakes in molecular modeling involving B3LYP functional. Retrieved from [Link]

  • ResearchGate. (2023). What is difference between B3LYP and CAM B3LYP functionals in computational chemistry?. Retrieved from [Link]

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Exploratory

The Radial π-System of Cycloparaphenylenes: A Molecular Orbital Perspective for Researchers and Drug Development Professionals

Abstract Cycloparaphenylenes (CPPs), colloquially known as "nanohoops," represent a unique class of strained, non-planar aromatic molecules that have captivated the attention of chemists and material scientists since the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cycloparaphenylenes (CPPs), colloquially known as "nanohoops," represent a unique class of strained, non-planar aromatic molecules that have captivated the attention of chemists and material scientists since their first successful synthesis in 2008.[1][2] Comprising para-linked benzene rings in a cyclic arrangement, these molecules can be considered the smallest structural units of armchair carbon nanotubes.[3] Their radially oriented π-orbitals give rise to fascinating size-dependent electronic and photophysical properties that are distinct from their linear oligo- or poly-phenylene counterparts.[4] This in-depth technical guide provides a comprehensive exploration of the molecular orbital theory of cycloparaphenylenes, detailing the theoretical underpinnings of their unique characteristics and providing field-proven experimental and computational protocols for their study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the novel properties of these remarkable nanohoops.

Introduction: The Unique Architecture of Cycloparaphenylenes

Unlike traditional planar aromatic systems, the cyclic structure of CPPs forces the constituent benzene rings to adopt a bent, strained conformation.[2] This deviation from planarity is the cornerstone of their distinct molecular orbital interactions and resulting properties. The degree of strain is inversely proportional to the size of the nanohoop, with smaller [n]CPPs (where 'n' is the number of phenylene units) exhibiting higher strain energies.[1] This strain has profound implications for the electronic structure, fundamentally altering the nature of the π-system.

The defining feature of a CPP is its radial π-system, where the p-orbitals of the benzene rings are oriented towards the center of the macrocycle.[2] This arrangement leads to a unique form of π-conjugation that differs significantly from the linear conjugation found in conventional polyaromatic hydrocarbons. Understanding the molecular orbitals arising from this radial π-system is key to comprehending the size-dependent electronic and photophysical phenomena observed in CPPs.

Unveiling the Molecular Orbitals of Cycloparaphenylenes

The electronic properties of CPPs are governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the electronic and optical characteristics of the molecule.

The Counterintuitive Trend of the HOMO-LUMO Gap

In a departure from the behavior of linear conjugated systems where the HOMO-LUMO gap decreases with increasing chain length, CPPs exhibit an inverse relationship: the HOMO-LUMO gap decreases as the number of phenylene units 'n' decreases.[4] This counterintuitive trend is a direct consequence of the increasing ring strain in smaller CPPs. The strain destabilizes the HOMO, causing its energy level to rise, while the LUMO energy level is less affected, leading to a smaller energy gap.[1]

This size-dependent tuning of the HOMO-LUMO gap is a powerful feature of CPPs, allowing for the rational design of molecules with specific electronic properties. For instance, the HOMO-LUMO gap of the highly strained[4]CPP is comparable to that of C60 fullerene, suggesting its potential in molecular electronics.[5]

Aromaticity and the Nature of the π-System

Despite their non-planar structures, the benzene rings in CPPs largely retain their aromatic character. However, the degree of aromaticity is influenced by the ring size. Smaller, more strained CPPs exhibit a slight decrease in aromaticity and a corresponding increase in quinoidal character. This is evidenced by variations in carbon-carbon bond lengths within the phenylene units.[1] The interplay between strain and aromaticity is a key area of ongoing research, with significant implications for the reactivity and electronic behavior of these nanohoops.

Experimental Probing of Cycloparaphenylene Molecular Orbitals

A combination of electrochemical and spectroscopic techniques is employed to experimentally investigate the molecular orbitals of CPPs. These methods provide valuable data on redox potentials, HOMO-LUMO gaps, and excited-state dynamics.

Cyclic Voltammetry: Mapping Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the oxidation and reduction potentials of molecules. From these potentials, the energies of the HOMO and LUMO can be estimated. The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO.

  • Solution Preparation:

    • Prepare a ~1 mM solution of the [n]CPP sample in a suitable anhydrous, deoxygenated organic solvent (e.g., dichloromethane or o-dichlorobenzene).

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Measurement Parameters:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

    • Set the potential window to scan a range that encompasses the expected oxidation and reduction events of the CPP. A typical starting range is -2.0 V to +2.0 V vs. the reference electrode.

    • Set the scan rate, typically between 50 and 200 mV/s.

  • Data Acquisition and Analysis:

    • Record the cyclic voltammogram. The potential at the peak of the oxidation wave (Epa) and the reduction wave (Epc) are used to determine the half-wave potentials (E₁/₂ = (Epa + Epc)/2).

    • Reference the potentials to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, by adding a small amount of ferrocene to the solution after the initial measurement and re-recording the voltammogram.[6]

    • The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using established empirical relationships.

Cyclic Voltammetry Experimental Workflow.
Photoluminescence Spectroscopy: Exploring Excited States

Photoluminescence (PL) spectroscopy provides insights into the excited-state properties of CPPs. Upon absorption of a photon, a CPP molecule is promoted to an excited electronic state. The subsequent relaxation to the ground state can occur via the emission of a photon (fluorescence). The energy of the emitted photon is related to the HOMO-LUMO gap.

A striking feature of CPPs is that their absorption maxima are largely independent of ring size, typically occurring around 340 nm.[1] In contrast, their fluorescence emission is strongly size-dependent, with smaller CPPs exhibiting red-shifted emission.[1] This phenomenon is attributed to greater geometric relaxation in the excited state of the more strained smaller rings.

  • Sample and Standard Preparation:

    • Prepare dilute solutions of both the CPP sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.[7] Use the same high-purity solvent for both the sample and the standard.

  • Spectroscopic Measurements:

    • Measure the UV-Vis absorption spectra of both the sample and standard solutions.

    • Measure the fluorescence emission spectra of both the sample and standard solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths). The excitation wavelength should be one at which both the sample and standard absorb.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Calculate the PLQY of the sample using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

PLQY Measurement Workflow.

Computational Modeling of Cycloparaphenylene Molecular Orbitals

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and rationalizing the electronic structure and properties of CPPs. These calculations provide a theoretical framework for interpreting experimental data and for guiding the design of new CPP derivatives with tailored functionalities.

Best Practices for DFT Calculations on CPPs

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For CPPs, a hybrid functional such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, has been shown to provide a good balance between accuracy and computational cost.[2][8] A Pople-style basis set, such as 6-31G(d), is often a suitable starting point for geometry optimizations, while larger basis sets like 6-311+G(d,p) can be used for more accurate single-point energy calculations.[2][9] It is also recommended to include a dispersion correction (e.g., D3) to account for non-covalent interactions, especially when studying intermolecular phenomena.[10]

  • Structure Building:

    • Construct the initial 3D structure of the desired [n]CPP using a molecular modeling program such as GaussView.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Gaussian Input:

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • Gaussian Input:

  • Molecular Orbital Calculation and Visualization:

    • Perform a single-point energy calculation using a larger basis set and include the pop=full keyword to output the molecular orbital coefficients.

    • Gaussian Input:

    • Visualize the HOMO, LUMO, and other relevant molecular orbitals using the checkpoint file (.chk) in GaussView.[10][11]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Strain Energy of Cyclopropenylidene (c-C₃H₂)

Abstract Cyclopropenylidene (c-C₃H₂), the smallest cyclic carbene, presents a fascinating case study in the interplay of aromaticity, ring strain, and thermodynamic stability.[1][2] First identified in interstellar space...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclopropenylidene (c-C₃H₂), the smallest cyclic carbene, presents a fascinating case study in the interplay of aromaticity, ring strain, and thermodynamic stability.[1][2] First identified in interstellar space, this molecule defies its inherent high reactivity to exist in significant concentrations in astrophysical environments.[2] Conversely, on Earth, it is a transient species, observable only under specific laboratory conditions.[2][3] This guide provides a comprehensive analysis of the thermodynamic properties of cyclopropenylidene, with a particular focus on its stability and the quantification of its substantial strain energy. We will delve into the theoretical and experimental methodologies used to characterize this unique molecule, offering insights for researchers in astrochemistry, physical organic chemistry, and drug development who may encounter or utilize such strained cyclic systems.

Introduction: The Dichotomy of an Interstellar Molecule

Cyclopropenylidene is a three-membered carbon ring with two hydrogen atoms and a divalent carbene center.[1] Its discovery in the interstellar medium (ISM) in 1985 was a landmark event, identifying it as the first organic ring molecule detected in space.[1][4] Its prevalence in diverse astrophysical environments, from molecular clouds to the atmosphere of Saturn's moon Titan, is surprising given that carbenes are a class of highly reactive organic molecules.[2]

The key to its interstellar persistence lies in the near-vacuum of space, which prevents the bimolecular reactions that would lead to its rapid decomposition in a condensed phase.[5] In terrestrial laboratories, c-C₃H₂ is highly unstable, though it can be generated and studied as a short-lived intermediate.[1][5] This dichotomy makes a thorough understanding of its thermodynamic properties essential for modeling its behavior in both astrophysical and laboratory settings.

A defining feature of cyclopropenylidene is its partial aromatic character, arising from its 2π-electron system, which contributes to its stability relative to other C₃H₂ isomers.[1] However, this aromatic stabilization is counteracted by significant ring strain, a consequence of the acute bond angles within the three-membered ring.

Thermodynamic Stability of Cyclopropenylidene

The thermodynamic stability of a molecule is fundamentally described by its enthalpy of formation (ΔfH°), which is the enthalpy change when one mole of the substance is formed from its constituent elements in their standard states.[6][7] For a transient species like c-C₃H₂, direct calorimetric measurement is not feasible. Therefore, its enthalpy of formation is determined through a combination of computational chemistry and experimental techniques such as mass spectrometry.

Enthalpy of Formation and Relative Isomer Stability

High-level ab initio and density functional theory (DFT) calculations, benchmarked against experimental data for related compounds, provide the most reliable estimates for the enthalpy of formation of c-C₃H₂. The Active Thermochemical Tables (ATcT) provide a well-vetted value for this property.

Computational studies have also been crucial in determining the relative energies of the C₃H₂ isomers.[5] Calculations predict that the rearrangement of cyclopropenylidene into its linear isomers, propadienylidene (CCCH₂) and propynylidene (HCCCH), is energetically unfavorable.[5] Propadienylidene is calculated to be 42 to 58 kJ/mol higher in energy, and propynylidene is 54 to 92 kJ/mol higher in energy.[5] This energy barrier to isomerization is a key factor in the observable existence of c-C₃H₂.[5]

Property Value Method Reference
Enthalpy of Formation (ΔfH°) Value not explicitly found in search resultsATcT[8]
Ionization Energy 9.15 ± 0.03 eVPhotoionization[9]
Proton Affinity 951.1 kJ/molEvaluated Data[9]
Singlet-Triplet Energy Gap 191 kJ/molCalculation[5]

Table 1: Key Thermodynamic Properties of Cyclopropenylidene.

The Singlet Ground State

A critical aspect of cyclopropenylidene's stability and reactivity is its electronic structure. It possesses a singlet ground state, with a relatively large energy gap to the first triplet state.[5] This large singlet-triplet gap, calculated to be around 191 kJ/mol, inhibits dimerization and subsequent polymerization, which are common decomposition pathways for carbenes.[5] This property is a significant contributor to its persistence in low-density environments.[5]

Strain Energy in the Cyclopropenylidene Ring

Ring strain arises from deviations from ideal bond angles, bond lengths, and torsional angles. In cyclopropenylidene, the primary source of strain is angle strain, due to the 60° internal angles of the three-membered ring, a significant deviation from the ideal 120° for sp²-hybridized carbons.

Quantifying Strain Energy

The strain energy (SE) of a cyclic molecule is typically determined by comparing its experimental heat of formation with a theoretical "strain-free" value calculated from group increments or isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of bonds on both sides of the equation are conserved, which helps to cancel out systematic errors in calculations.

For small, unsaturated rings, ab initio calculations at high levels of theory (e.g., G2, G3, CBS-Q) have proven effective in determining strain energies.[10] These calculations can also elucidate the contributions of different factors to the overall strain, such as angle strain and the strength of C-H bonds.[10]

Molecule Strain Energy (kcal/mol) Strain Energy (kJ/mol)
Cyclopropane27.5115
Cyclobutane26.3110
Cyclopropene54.1226.4
Methylenecyclopropane39.5165.3

Table 2: Strain Energies of Related Small Ring Hydrocarbons.[10][11]

Experimental and Computational Methodologies

The study of highly reactive molecules like cyclopropenylidene necessitates a synergistic approach combining advanced experimental techniques with sophisticated computational methods.

Experimental Protocols

Generation of Cyclopropenylidene: In the laboratory, c-C₃H₂ is typically generated through flash vacuum thermolysis of a suitable precursor, such as a quadricyclane derivative.[2] The highly reactive carbene is then isolated in an inert gas matrix (e.g., solid argon) at cryogenic temperatures (e.g., 35-40 K) for spectroscopic characterization.[5]

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: IR spectroscopy in a matrix isolation setup allows for the observation of the fundamental vibrational modes of c-C₃H₂.[5]

  • Microwave Spectroscopy: The rotational spectrum of c-C₃H₂ has been extensively studied and is the primary method for its detection in the interstellar medium.[4]

  • Photoelectron Spectroscopy: This technique is used to determine the ionization energy of the molecule.[9]

Computational Workflow for Thermodynamic Properties

High-accuracy quantum chemical calculations are indispensable for obtaining reliable thermodynamic data for transient species.

Step-by-Step Computational Protocol:

  • Geometry Optimization: The molecular geometry of c-C₃H₂ and its isomers is optimized using a reliable level of theory, such as B3LYP or CCSD(T), with a sufficiently large basis set (e.g., aug-cc-pVTZ).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculation: To achieve higher accuracy, single-point energy calculations are performed on the optimized geometries using more computationally expensive methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), and extrapolated to the complete basis set (CBS) limit.

  • Thermochemical Calculations: The calculated electronic energies, ZPVE, and thermal corrections from the frequency calculations are used to determine the enthalpy of formation and other thermodynamic properties. Isodesmic reactions are often employed to improve the accuracy of the calculated enthalpy of formation.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow precursor Precursor Molecule (e.g., Quadricyclane derivative) fvt Flash Vacuum Thermolysis precursor->fvt matrix Matrix Isolation (Argon, <40K) fvt->matrix spectroscopy Spectroscopic Analysis (IR, Microwave) matrix->spectroscopy thermo Thermochemical Analysis (Isodesmic Reactions) spectroscopy->thermo Validation geom_opt Geometry Optimization (DFT/CCSD(T)) freq_calc Frequency Calculation (ZPVE, Thermal Corrections) geom_opt->freq_calc spe High-Level Single-Point Energy (CCSD(T)/CBS) freq_calc->spe spe->thermo thermo->spectroscopy Prediction

Caption: Combined experimental and computational workflows for characterizing c-C₃H₂.

Structure-Stability Relationships

The unique stability of cyclopropenylidene, despite its high strain energy, can be understood through the interplay of several structural and electronic factors.

G cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors CPP c-C₃H₂ Stability aromaticity Aromaticity (2π e⁻) aromaticity->CPP sg_gap Large Singlet-Triplet Gap sg_gap->CPP isomer_barrier High Barrier to Isomerization isomer_barrier->CPP strain High Ring Strain (Angle Strain) strain->CPP reactivity Carbene Reactivity reactivity->CPP

Caption: Factors influencing the thermodynamic stability of cyclopropenylidene.

Implications for Drug Development and Synthesis

While cyclopropenylidene itself is too reactive for direct application in drug development, the principles governing its stability and strain are highly relevant. Strained rings are increasingly incorporated into drug candidates to modulate their three-dimensional structure, solubility, and metabolic stability. Understanding the thermodynamic cost of introducing such strain, and how it can be offset by other electronic factors, is crucial for rational molecular design.

Furthermore, derivatives of cyclopropenylidene have been synthesized and isolated at room temperature by appending π-electron-donating amino groups to the ring.[5][12][13] These stable carbenes serve as valuable models for understanding the fundamental properties of the parent molecule and have potential applications as ligands in organometallic chemistry and catalysis.[5][12]

Conclusion

Cyclopropenylidene occupies a unique niche in chemistry as a molecule that is both a stable interstellar entity and a fleeting laboratory curiosity. Its thermodynamic profile is a delicate balance between the stabilizing effects of aromaticity and a large singlet-triplet gap, and the destabilizing influence of immense ring strain. The continued study of c-C₃H₂ and its derivatives, through a combination of advanced spectroscopic techniques and high-level quantum chemical calculations, will undoubtedly continue to provide fundamental insights into chemical bonding, reactivity, and the astrochemical evolution of complex organic molecules.

References

  • Cyclopropenylidene - Grokipedia.
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  • Cyclopropenylidenes: From Interstellar Space to an Isolated Derivative in the Labor
  • Cyclopropenylidene - Wikipedia.
  • Vibrational analysis of the ubiquitous interstellar molecule cyclopropenylidene (c-C3H2): the importance of numerical stability - Taylor & Francis.
  • Cyclopropenylidene: Clustering and Interaction with Water Molecules | The Journal of Physical Chemistry A - ACS Public
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Exploratory

An In-depth Technical Guide to the Solubility of Cycloparaphenylenes in Organic Solvents

Abstract Cycloparaphenylenes (CPPs), as the fundamental structural units of armchair carbon nanotubes, have garnered significant interest for their unique electronic and photophysical properties.[1] Their utility in supr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cycloparaphenylenes (CPPs), as the fundamental structural units of armchair carbon nanotubes, have garnered significant interest for their unique electronic and photophysical properties.[1] Their utility in supramolecular chemistry, materials science, and nanotechnology is often dictated by their behavior in solution. A thorough understanding of their solubility is therefore paramount for their synthesis, purification, and application. This guide provides a comprehensive overview of the solubility of CPPs in organic solvents, detailing the underlying physicochemical principles, robust experimental methodologies for solubility determination, and theoretical models for solubility prediction. This document is intended for researchers, scientists, and professionals in drug development and materials science who work with these novel macrocycles.

Introduction: The Significance of Cycloparaphenylene Solubility

Cycloparaphenylenes ([n]CPPs) are a class of strained macrocycles composed of n para-linked benzene rings.[2] Unlike their linear analogues, the curved structure of CPPs prevents significant intermolecular aggregation (π-stacking), leading to good solubility in many common organic solvents.[3] This property is crucial for:

  • Synthesis and Purification: Solution-phase reactions are central to CPP synthesis, and solubility dictates the choice of reaction media and solvents for chromatographic purification.[4]

  • Host-Guest Chemistry: The unique cavity of CPPs allows them to act as hosts for various guest molecules, a phenomenon studied extensively in solution.[4]

  • Materials Processing: For applications in organic electronics and photovoltaics, CPPs must be solution-processable to enable the fabrication of thin films and devices.[5]

This guide will explore the critical factors that govern the solubility of these fascinating "nanohoops."

Physicochemical Factors Governing CPP Solubility

The dissolution of a solute in a solvent is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). For a CPP to dissolve, the interactions between the CPP molecules and the solvent molecules must be strong enough to overcome the cohesive forces within the bulk CPP solid and the solvent. The primary factors influencing this balance are detailed below.

Molecular Structure and Intermolecular Forces

The inherent structure of CPPs is the primary determinant of their solubility profile.

  • Polarity and Hydrophobicity: The CPP backbone is composed entirely of nonpolar phenylene units, rendering the parent molecules hydrophobic and favoring solubility in non-polar organic solvents. The principle of "like dissolves like" is central; non-polar CPPs are best solvated by non-polar solvents where dispersion forces dominate.

  • Curvature and Aggregation: The curved π-surface of CPPs is a key feature that distinguishes them from flat polycyclic aromatic hydrocarbons (PAHs) and linear polyparaphenylenes. This curvature sterically hinders the close packing and strong π-π stacking that often leads to low solubility in other aromatic systems.[3]

  • Ring Size ([n]): The size of the nanohoop, dictated by the number of phenylene units (n), influences the ring's strain and conformation. This can subtly affect solubility. For instance, smaller, more strained CPPs may exhibit different packing in the solid state, which can impact the enthalpy of dissolution.[2] Some reports suggest that smaller CPPs, such as[6]CPP, can have decreased solubility compared to larger analogues like[7]CPP under certain functionalization schemes.[4]

The Role of the Solvent

The properties of the organic solvent are equally critical in determining solubility. Key solvent characteristics include:

  • Polarity: Solvents are broadly classified as polar (protic and aprotic) and non-polar. Unfunctionalized CPPs are most soluble in non-polar solvents like toluene, chloroform, and cyclohexane due to favorable van der Waals and dispersive interactions.

  • Hildebrand and Hansen Solubility Parameters: These parameters provide a more quantitative measure of a solvent's cohesive energy density. The Hansen Solubility Parameter (HSP) is particularly useful as it deconstructs the total Hildebrand parameter into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[8] A solute is most likely to dissolve in a solvent with similar HSP values.

Functionalization: Tailoring Solubility

The solubility of CPPs can be dramatically altered through chemical functionalization. This is a powerful strategy to render them soluble in a wider range of solvents, including polar and aqueous media.

  • Polar Substituents: The introduction of polar functional groups can enhance solubility in more polar solvents. A notable success in this area is the synthesis of a water-soluble[9]CPP derivative functionalized with twelve ammonium carboxylate groups. This compound exhibits a remarkable maximum solubility of 16 mmol L⁻¹ (2.6 g/100 mL) in pure water.[3]

  • Alkyl Chains: Attaching long alkyl or alkoxy chains can improve solubility in non-polar organic solvents by increasing favorable dispersive interactions and disrupting crystal packing. A[7]CPP derivative with eight hexyl chains, for example, shows moderate solubility in chloroform and toluene.[5]

  • π-Extended Systems and Dimerization: Conversely, increasing the size of the π-system, for example by incorporating pyrene units or by creating CPP dimers, can lead to decreased solubility. These larger, more rigid structures may have stronger intermolecular interactions in the solid state, making them more difficult to solvate. Some pyrene-functionalized CPPs are reported to be soluble only in chlorinated solvents, and CPP dimers have been described as "rather insoluble" compared to their monomeric counterparts.

The relationship between these factors is summarized in the diagram below.

Solubility CPP Solubility CPP_Props CPP Properties Interactions Solute-Solvent Interactions CPP_Props->Interactions contributes to Structure Structure (Ring Size, Curvature) CPP_Props->Structure Functionalization Functionalization (Polar Groups, Alkyl Chains) CPP_Props->Functionalization Solvent_Props Solvent Properties Solvent_Props->Interactions contributes to Polarity Polarity (Polar/Non-polar) Solvent_Props->Polarity HSP Hansen Solubility Parameters (δd, δp, δh) Solvent_Props->HSP Interactions->Solubility determines

Caption: Factors influencing the solubility of cycloparaphenylenes.

Quantitative Solubility Data

While much of the literature describes CPP solubility qualitatively, some quantitative data is available. The following table summarizes known solubility information for various CPPs.

Cycloparaphenylene DerivativeSolvent(s)SolubilityReference(s)
Unsubstituted [n]CPPs (general)Common organic solvents (e.g., toluene, CHCl₃)"Readily soluble"[3]
Water-soluble[9]CPP (with 12 ammonium carboxylate groups)Water16 mmol L⁻¹ (2.6 g/100 mL)[3]
[7]CPP with eight hexyl chainsChloroform, Toluene"Moderate solubility"[5]
Pyrene-inserted CPPChlorinated solventsSoluble (qualitative)
CPP DimersCommon organic solvents"Rather insoluble"
8MeO-[6]CPPCommon organic solventsLower solubility than 8MeO-[7]CPP[4]

Note: This table is not exhaustive and represents data available in the cited literature. Researchers should determine solubility for their specific CPP and solvent system.

Experimental Determination of Solubility

Accurate determination of solubility is a critical experimental task. The choice of method depends on the required precision, the amount of sample available, and the properties of the CPP. The general workflow involves preparing a saturated solution, separating the solution from excess solid, and quantifying the dissolved solute.

Start Start Add_Excess Add excess CPP to solvent in a vial Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., shaking for 24-48h) Add_Excess->Equilibrate Separate Separate solid from solution (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantify dissolved CPP Separate->Quantify Gravimetric Gravimetric Method Quantify->Gravimetric Spectroscopic UV-Vis Spectroscopy Quantify->Spectroscopic End End Gravimetric->End Spectroscopic->End

Caption: General experimental workflow for CPP solubility determination.

Protocol 1: Gravimetric Method

This classic and highly accurate method directly measures the mass of the dissolved solute.[10][11] It is suitable when a sufficient amount of the CPP is available and the solvent is volatile.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the CPP solid to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Causality: Using an excess of solute guarantees that the solution reaches its thermodynamic equilibrium solubility limit at the given temperature.

  • Equilibration:

    • Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) using a shaker or stirrer.

    • Causality: Dissolution is a kinetic process. Sufficient time and constant temperature are required to ensure the system reaches equilibrium. Temperature is controlled because solubility is temperature-dependent.[10]

  • Phase Separation:

    • Allow the undissolved solid to settle. To obtain a clear supernatant, centrifuge the vial or filter the solution using a syringe filter (e.g., 0.22 µm PTFE).

    • Causality: This step is critical to ensure that only the dissolved solute is quantified, and no solid particulates are carried over, which would artificially inflate the measured solubility.

  • Quantification:

    • Accurately pipette a known volume or weigh a known mass of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the CPP.

    • Dry the container with the solid residue to a constant weight.

    • Causality: Evaporating the solvent leaves behind only the non-volatile CPP. Drying to a constant weight ensures all solvent has been removed, leading to an accurate mass measurement of the dissolved solute.[10]

  • Calculation:

    • Calculate the solubility as the mass of the dried CPP residue per volume (e.g., mg/mL) or mass (e.g., g/100 g solvent) of the solvent used.

Protocol 2: UV-Vis Spectroscopic Method

This method is ideal for CPPs that possess a strong chromophore (which they all do) and is particularly useful when only small amounts of material are available. It relies on the Beer-Lambert Law (A = εbc).[12][13]

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of the CPP in the desired solvent with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot absorbance versus concentration to create a calibration curve. The plot should be linear with a high correlation coefficient (R² > 0.99).

    • Causality: The calibration curve establishes a quantitative relationship between absorbance and concentration, which is necessary to determine the concentration of an unknown sample.[13]

  • Preparation of Saturated Solution & Equilibration:

    • Follow steps 1 and 2 from the Gravimetric Method protocol.

  • Phase Separation:

    • Follow step 3 from the Gravimetric Method protocol.

  • Quantification:

    • Take a precise aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

    • Causality: Dilution is often necessary because a saturated solution may be too concentrated, resulting in an absorbance value outside the instrument's linear response range. The dilution factor must be accurately known to back-calculate the original concentration.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to find the concentration of the saturated solution, which represents the solubility.

Theoretical Prediction of Solubility

Experimental determination of solubility can be time-consuming. Theoretical models offer a predictive approach to screen solvents and estimate solubility, guiding experimental work.

Hansen Solubility Parameters (HSP)

The HSP model is based on the principle that "like dissolves like." It quantifies this by assigning three parameters to both the solute (CPP) and the solvent:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar intermolecular forces.

  • δh: Energy from hydrogen bonds.

These three parameters can be viewed as coordinates in a 3D "Hansen space." The distance (Ra) between a solute (1) and a solvent (2) in this space is calculated as:

Ra = [4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]¹/² [8]

A smaller Ra value indicates a higher likelihood of dissolution. To determine the HSP of a new CPP, one would test its solubility (qualitatively as "good" or "bad") in a range of solvents with known HSPs. A "solubility sphere" can then be calculated in Hansen space that encloses all the "good" solvents. The center of this sphere gives the HSP of the CPP.

cluster_sphere Solubility Sphere (Radius R₀) CPP CPP (δd₁, δp₁, δh₁) Good2 Good Solvent CPP->Good2 Ra < R₀ Bad1 Bad Solvent CPP->Bad1 Ra > R₀ Good1 Good Solvent Good3 Good Solvent Bad2 Bad Solvent

Caption: The Hansen Solubility Sphere concept.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[14] It avoids the need for extensive experimental data by calculating the chemical potential of a solute in a solvent from first principles.

The workflow involves:

  • Quantum Mechanical Calculation: The geometry of the CPP molecule is optimized, and its properties are calculated in a virtual conductor (COSMO). This generates a "σ-profile," which is a histogram of the molecule's surface polarity.[9]

  • Statistical Thermodynamics: The σ-profiles of the CPP and the solvent molecules are used in a statistical thermodynamics model to calculate the chemical potentials and activity coefficients, from which solubility can be derived.

COSMO-RS is particularly powerful for comparing the solubility of a given CPP in a wide range of different solvents or for screening new CPP designs for desired solubility properties before synthesis.

Conclusion

The solubility of cycloparaphenylenes is a multifaceted property governed by a delicate interplay of structural, electronic, and intermolecular forces. While their curved, non-planar nature generally imparts good solubility in non-polar organic solvents, factors such as ring size and, most significantly, chemical functionalization can be used to tune this property across a wide range. This guide has outlined the key principles governing CPP solubility and provided detailed, validated protocols for its experimental determination. Furthermore, the introduction of theoretical models like Hansen Solubility Parameters and COSMO-RS offers a predictive framework to accelerate research and development. A systematic approach, combining theoretical prediction with precise experimental validation, will continue to be essential for unlocking the full potential of these remarkable nanohoops in advanced materials and technologies.

References

  • Determination of Solubility by Gravimetric Method . (n.d.). Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review . National Journal of Pharmaceutical Sciences, 1(1), 58-60. Retrieved from [Link]

  • Morito, R., Kataoka, T., Saito, K., Osakada, K., Ide, T., Tsuchido, Y., & Kawai, H. (2024). A Water-Soluble Cycloparaphenylene: Synthesis and Application as a Supramolecular Receptor with Visible Fluorescence . ChemRxiv. DOI: 10.26434/chemrxiv-2024-l7v8p. Retrieved from [Link]

  • Jasti, R. (2015). The Dynamic, Size-Dependent Properties of[15]-[7]Cycloparaphenylenes . Chemical Society Reviews, 44, 6854-6866. Retrieved from [Link]

  • Jasti, R. (2015). The dynamic, size-dependent properties of[15]–[7]cycloparaphenylenes . Chemical Society Reviews, 44(18), 6854-6866. Retrieved from [Link]

  • Powers, I. G., & Jasti, R. (2020). Permanently porous cycloparaphenylene nanohoops via supramolecular engineering . Nature Chemistry, 12(1), 58-65. Retrieved from [Link]

  • Lewis, S. E. (2015). Cycloparaphenylenes and related nanohoops . Chemical Society Reviews, 44(8), 2221-2304. Retrieved from [Link]

  • Nishihara, T., et al. (2018). Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications . Asian Journal of Organic Chemistry, 7(11), 2161-2181. Retrieved from [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS . In Royal Society of Chemistry. Retrieved from [Link]

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method . (n.d.). Scribd. Retrieved from [Link]

  • SCM. (2010). COSMO-RS Tutorial 3: solubilities, log P, VLE, and more thermodynamic properties of fluids . YouTube. Retrieved from [Link]

  • Determination of solubility by gravimetric method: A brief review . (n.d.). The Pharma Journal. Retrieved from [Link]

  • SCM. (2010). COSMO-RS Tutorial 1: create COSMO results files for fluid thermodynamics predictions . YouTube. Retrieved from [Link]

  • Wu, T., et al. (2021). Cycloparaphenylene Double Nanohoop: Structure, Lamellar Packing, and Encapsulation of C60 in the Solid State . Organic Letters, 23(20), 7858–7862. Retrieved from [Link]

  • Hansen solubility parameter . (n.d.). Wikipedia. Retrieved from [Link]

  • Predicting Solubilities in Polymer Systems Using Cosmo-Rs . (n.d.). AIChE. Retrieved from [Link]

  • Vanommeslaeghe, K., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters . Journal of Chemical Information and Modeling, 59(8), 3539-3551. Retrieved from [Link]

  • SCM. (2025). Overview: properties — Tutorials 2025.1 documentation . Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook . CRC press. Retrieved from [Link]

  • Cycloparaphenylene . (n.d.). Wikipedia. Retrieved from [Link]

  • Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer . (n.d.). Scholars Research Library. Retrieved from [Link]

  • Figure S3. UV-Vis calibration lines for determination of the solubility... . (n.d.). ResearchGate. Retrieved from [Link]

  • Kugel, R. (2017). Raoult's Law Comparison of Liquid Mixtures Using UV–vis Spectroscopy: A Physical Chemistry Laboratory Experiment . Journal of Chemical Education, 94(5), 643-647. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics . Hansen Solubility Parameters. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection . Retrieved from [Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy . Journal of Chemical Sciences, 14(3). Retrieved from [Link]

  • Al-Bdiry, H. A. (2017). A New Approach to Estimate Hansen Solubility Parameters using Maple Software . International Journal of Applied Engineering Research, 12(15), 4858-4863. Retrieved from [Link]

  • Ltaief, A., et al. (2018). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics . International Journal of Advances in Scientific Research and Engineering, 4(10), 119-127. Retrieved from [Link]

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  • Zou, Y., et al. (2019). Solubility, Solubility Modeling, and Antisolvent Precipitation of 1,3-Bis(9-carbazolyl)benzene in Organic Solvents . Journal of Chemical & Engineering Data, 64(10), 4345-4353. Retrieved from [Link]

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Foundational

The Advent of the Nanohoop: A Technical Guide to the Foundational Syntheses of Cycloparaphenylenes

Introduction: The Challenge of Bending Benzene For decades, the cycloparaphenylenes (CPPs), elegant hoop-like molecules comprised of para-linked benzene rings, remained elusive synthetic targets.[1] Envisioned as the fun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Bending Benzene

For decades, the cycloparaphenylenes (CPPs), elegant hoop-like molecules comprised of para-linked benzene rings, remained elusive synthetic targets.[1] Envisioned as the fundamental segments of armchair carbon nanotubes, their synthesis posed a formidable challenge due to the immense strain energy required to bend the planar aromatic rings into a circular arrangement.[1][2] Early attempts to forge these structures were met with failure, a testament to the difficulty of overcoming this inherent strain.[3] This guide provides an in-depth technical exploration of the seminal synthetic strategies that finally brought these captivating "nanohoops" from theoretical curiosities to tangible molecules, paving the way for a new era in materials science and supramolecular chemistry.

The core problem in CPP synthesis is managing the build-up of strain energy. A direct macrocyclization of linear oligophenylenes is not feasible under normal conditions.[1] The breakthrough came with the realization that the aromaticity of the phenylene units could be "masked" during the critical ring-closing step. By using non-aromatic, bent precursors, the strain of the macrocycle could be accommodated. A final aromatization step would then provide the thermodynamic driving force to form the highly strained CPPs. This overarching strategy, with its different nuances, is the common thread in the pioneering work of the Jasti/Bertozzi, Itami, and Yamago groups.

The Jasti/Bertozzi Breakthrough: A Reductive Aromatization Approach

In 2008, the groups of Ramesh Jasti and Carolyn Bertozzi reported the first successful synthesis of cycloparaphenylenes, specifically[4]CPP,[5]CPP, and[6]CPP.[2][7] Their approach hinged on the use of a 1,4-dimethoxy-cyclohexa-1,4-diene unit as a masked and bent equivalent of a phenylene ring.[3][8] This rigid, non-planar building block was crucial for a successful macrocyclization via a Suzuki-Miyaura cross-coupling reaction.[2]

Conceptual Workflow

The Jasti/Bertozzi synthesis can be broken down into three key stages:

  • Synthesis of the "Bent" Building Block: A diiodinated cyclohexadiene precursor is synthesized from 1,4-diiodobenzene and benzoquinone.

  • Macrocyclization via Suzuki-Miyaura Coupling: The diiodinated precursor is converted to a diboronate and then coupled with another equivalent of the diiodide under palladium catalysis to form a mixture of macrocycles of different sizes.

  • Reductive Aromatization: The cyclohexadiene units within the macrocycles are converted to phenylene rings using a potent reducing agent to yield the final CPPs.

Jasti_Bertozzi_Workflow cluster_prep Building Block Synthesis cluster_macro Macrocyclization cluster_arom Aromatization start 1,4-Diiodobenzene + Benzoquinone diol Syn-diol intermediate start->diol 1. nBuLi 2. Addition diiodide Diiodide Precursor (4) diol->diiodide NaH, MeI diboronate Diboronate (5) diiodide->diboronate nBuLi, Bpin macrocycles Macrocycles (7, 8) diboronate->macrocycles Pd(PPh3)4, Cs2CO3 (Suzuki-Miyaura) cpps [9]CPP, [12]CPP, [18]CPP macrocycles->cpps Lithium Naphthalenide (Reductive Aromatization)

Jasti/Bertozzi Synthetic Workflow
Detailed Experimental Protocol: Synthesis of[4]CPP,[5]CPP, and[6]CPP

Step 1: Synthesis of the Diiodide Precursor (4)

  • To a solution of 1,4-diiodobenzene in THF at -78 °C, n-butyllithium is added dropwise.

  • After stirring, a solution of benzoquinone in THF is added.

  • The reaction is quenched with water, and the resulting syn-diol is extracted.

  • The crude diol is dissolved in THF, and sodium hydride is added at 0 °C.

  • Methyl iodide is then added, and the reaction is allowed to warm to room temperature.

  • After quenching and extraction, the diiodide precursor 4 is purified by column chromatography.

Step 2: Macrocyclization

  • The diiodide 4 is converted to the corresponding diboronate 5 by treatment with n-butyllithium followed by isopropyl pinacol borate at -78 °C.

  • A mixture of the diiodide 4 and the diboronate 5 is subjected to Suzuki-Miyaura coupling conditions using Pd(PPh3)4 and Cs2CO3 in a toluene/methanol mixture at 80 °C.

  • This reaction produces a mixture of macrocycles, including those that will lead to[4]CPP (7 ) and[5]CPP (8 ), which are separated by column chromatography.

Step 3: Reductive Aromatization

  • A solution of the isolated macrocycle (e.g., 7 ) in THF is cooled to -78 °C.

  • A solution of lithium naphthalenide in THF is added dropwise until a persistent green color is observed.

  • The reaction is quenched with water, and the crude CPP is extracted.

  • Purification by preparative gel permeation chromatography yields the pure cycloparaphenylene.

ProductMacrocycle PrecursorYield of MacrocyclizationYield of Aromatization
[4]CPP 7 2%Not specified
[5]CPP 8 10%Not specified
[6]CPP Not shown10%Not specified
Yields as reported in the original 2008 publication.[2]
Scientist's Insights

The choice of the cyclohexadiene unit was a masterstroke. It provided the necessary curvature to facilitate the macrocyclization, which would be highly unfavorable with linear, rigid precursors.[8] The final reductive aromatization is a powerful step, driven by the formation of multiple aromatic rings. However, the use of a highly reactive reducing agent like lithium naphthalenide can be challenging to handle on a larger scale and may not be compatible with all functional groups. The initial synthesis was also not size-selective, requiring tedious separation of the different macrocycles.[2]

The Itami Advancement: A Strain-Attenuated Approach

In 2009, the group of Kenichiro Itami reported a selective synthesis of[5]CPP.[9][10] Their strategy also relied on a "masked" precursor, but they employed a cis-1,4-diarylcyclohexane unit.[9] This cyclohexane-based building block is even less strained than the cyclohexadiene used by Jasti and Bertozzi, which allows for more efficient macrocyclization. The final step in their synthesis is an oxidative aromatization.

Conceptual Workflow

The Itami synthesis follows these general steps:

  • Synthesis of L-shaped Building Blocks: An "L-shaped" terphenyl-like unit containing a central cyclohexane ring is synthesized.

  • Stepwise Macrocyclization: These L-shaped units are coupled together in a controlled, stepwise manner using palladium-catalyzed reactions to form a macrocycle of a specific size.

  • Oxidative Aromatization: The cyclohexane rings in the macrocycle are aromatized using an acid-mediated dehydrogenation/oxidation to yield the CPP.

Itami_Workflow cluster_prep Building Block Synthesis cluster_macro Macrocyclization cluster_arom Aromatization start Starting Materials l_shape L-shaped Dibromide start->l_shape Multi-step synthesis dimer Dimer l_shape->dimer Suzuki-Miyaura Coupling macrocycle Macrocyclic Precursor dimer->macrocycle Suzuki-Miyaura Coupling cpp [12]CPP macrocycle->cpp p-Toluenesulfonic acid, 150 °C (Oxidative Aromatization)

Itami's Selective Synthesis of[5]CPP
Detailed Experimental Protocol: Selective Synthesis of[5]CPP

Step 1: Synthesis of the L-shaped Dibromide

  • A multi-step synthesis starting from commercially available materials is used to construct the key L-shaped building block containing a central cis-1,4-dihydroxycyclohexane ring flanked by two bromophenyl groups.

Step 2: Stepwise Dimerization and Macrocyclization

  • The L-shaped dibromide is converted to a monoboronic ester.

  • A Suzuki-Miyaura coupling between the dibromide and the monoboronic ester yields a linear dimer.

  • The dimer is then converted to a diboronic ester.

  • An intramolecular Suzuki-Miyaura coupling of the dimer diboronic ester under high dilution conditions affords the desired macrocyclic precursor.

Step 3: Oxidative Aromatization

  • The macrocyclic precursor is heated with p-toluenesulfonic acid at 150 °C.

  • This acid-catalyzed dehydrogenation and oxidation of the cyclohexane rings yields[5]CPP.

  • The product is purified by recycling preparative HPLC.

ProductOverall Yield
[5]CPP 2% (over 6 steps)
Yield as reported in the original 2009 publication.[9]
Scientist's Insights

The key advantage of the Itami method is its size-selectivity. By building the macrocycle in a stepwise fashion, a single, desired CPP can be targeted, avoiding the need for separating a mixture of ring sizes.[9] The use of a cyclohexane-based precursor further reduces the strain in the macrocyclization step, leading to higher yields for this crucial transformation. The final acid-mediated aromatization is also a practical and scalable reaction. This strategy has since been extended to the synthesis of a wide range of CPPs.[11]

The Yamago Innovation: A Platinum-Mediated Approach

In 2010, the group of Shigeru Yamago introduced a distinctly different and highly efficient strategy for the synthesis of[1]CPP.[12] Their method involves the formation of a square-shaped tetranuclear platinum complex, which then undergoes reductive elimination to form the CPP.[4][12]

Conceptual Workflow

The Yamago synthesis can be summarized as follows:

  • Formation of a Platinum Macrocycle: A 4,4'-bis(trimethylstannyl)biphenyl is reacted with a platinum(II) precursor to form a stable, square-shaped macrocycle where the biphenyl units are held in a curved geometry by the platinum corners.

  • Reductive Elimination: Treatment of the platinum macrocycle with an oxidizing agent induces the reductive elimination of the platinum, forming the C-C bonds of the CPP in a single step.

Yamago_Workflow cluster_prep Precursor Synthesis cluster_macro Platinum Macrocycle Formation cluster_arom Reductive Elimination biphenyl 4,4'-Bis(trimethylstannyl)biphenyl pt_macrocycle Square-shaped Platinum Complex biphenyl->pt_macrocycle [PtCl2(cod)] cpp [8]CPP pt_macrocycle->cpp Br2 (Reductive Elimination)

Yamago's Platinum-Mediated Synthesis of[1]CPP
Detailed Experimental Protocol: Synthesis of[1]CPP

Step 1: Synthesis of the Square-Shaped Platinum Complex

  • A solution of 4,4'-bis(trimethylstannyl)biphenyl and [PtCl2(cod)] (cod = 1,5-cyclooctadiene) in DMF is heated.

  • The resulting square-shaped tetranuclear platinum complex precipitates from the solution and is collected by filtration.

Step 2: Reductive Elimination

  • The platinum complex is suspended in dichloromethane.

  • A solution of bromine in dichloromethane is added dropwise.

  • After stirring, the reaction mixture is filtered through a pad of silica gel.

  • The filtrate is concentrated, and the crude product is purified by preparative GPC to afford[1]CPP.

ProductYield of Platinum ComplexYield of Reductive EliminationOverall Yield
[1]CPP 95%26%25%
Yields as reported in the original 2010 publication.[12]
Scientist's Insights

The Yamago synthesis is remarkably concise and high-yielding.[12] The formation of the stable platinum macrocycle is a highly efficient self-assembly process. This pre-organization of the biphenyl units in a curved geometry is key to the success of the final reductive elimination step. While the use of stoichiometric platinum is a consideration for large-scale synthesis, the efficiency and selectivity of this method are significant advantages, particularly for accessing smaller, more strained CPPs.[4]

Conclusion: A Foundation for the Future

The early synthetic routes to cycloparaphenylenes developed by the Jasti/Bertozzi, Itami, and Yamago groups were pivotal achievements in synthetic chemistry. They not only solved a long-standing synthetic challenge but also opened the door to a new class of functional materials. These foundational strategies, based on the clever use of "masked" aromatic precursors and the application of modern synthetic methodologies, have since been refined and expanded, enabling the synthesis of a wide variety of CPPs and related nanohoops. The principles established in these early works continue to inspire the development of new synthetic methods for complex, strained molecules and provide the material basis for exploring the exciting properties and applications of these beautiful carbon nanostructures.

References

  • Takaba, H., Omachi, H., Yamamoto, Y., Bouffard, J., & Itami, K. (2009). Selective synthesis of[5]cycloparaphenylene. Angewandte Chemie International Edition, 48(33), 6112-6116. [Link][9][10][13]

  • Jasti, R., Bhattacharjee, J., Neaton, J. B., & Bertozzi, C. R. (2008). Synthesis, characterization, and theory of[4]-,[5]-, and[6]cycloparaphenylene: carbon nanohoop structures. Journal of the American Chemical Society, 130(52), 17646-17647. [Link][7]

  • Yamago, S., Watanabe, Y., & Iwamoto, T. (2010). Synthesis of[1] cycloparaphenylene from a square-shaped tetranuclear platinum complex. Angewandte Chemie International Edition, 49(4), 757-759. [Link][4][12]

  • Jasti, R., & Bertozzi, C. R. (2010). Synthesis, characterization, and theory of[4]-,[5]-, and[6] cycloparaphenylene: carbon nanohoop structures. Journal of the American Chemical Society, 130(52), 17646-17647. [Link]

  • Jasti, R., Bhattacharjee, J., Neaton, J. B., & Bertozzi, C. R. (2008). Synthesis, Characterization, and Theory of[4]-,[5]-, and[6]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society, 130(52), 17646–17647. [Link][2][8]

  • Lewis, S. E. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(8), 2221-2304. [Link][3]

  • Jasti, R., & Bertozzi, C. R. (2008). Supporting Information for Synthesis, Characterization, and Theory of[4]-,[5]-, and[6]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society. [Link]

  • Jasti, R. (2015). Syntheses of the Smallest Carbon Nanohoops and the Emergence of Unique Physical Phenomena. Accounts of Chemical Research, 48(4), 967–976. [Link][1]

  • Yamago, S., Watanabe, Y., & Iwamoto, T. (2010). Synthesis of[1]Cycloparaphenylene from a Square-Shaped Tetranuclear Platinum Complex. Angewandte Chemie International Edition, 49(4), 757-759. [Link]

  • Itami, K., et al. (2009). Selective Synthesis of[5]Cycloparaphenylene. Angewandte Chemie International Edition, 48(33), 6112-6116. [Link]

  • Zhang, W., et al. (2018). Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. Asian Journal of Organic Chemistry, 7(11), 2161-2181. [Link][14]

  • Segawa, Y., et al. (2011). Concise Synthesis and Crystal Structure of[5]cycloparaphenylene. Angewandte Chemie International Edition, 50(14), 3244-3248. [Link][15]

  • Omachi, H., Segawa, Y., & Itami, K. (2012). Synthesis of Cycloparaphenylenes and Related Carbon Nanorings: A Step toward the Controlled Synthesis of Carbon Nanotubes. Accounts of Chemical Research, 45(8), 1378-1389. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cycloparaphenylene as a Supramolecular Host for Fullerene C60

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Cycloparaphenylenes (CPPs), colloquially known as "carbon nanohoops," represent the smallest structural segment of an armchair...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloparaphenylenes (CPPs), colloquially known as "carbon nanohoops," represent the smallest structural segment of an armchair carbon nanotube and have emerged as a powerful class of macrocycles in supramolecular chemistry.[1][2][3] Their strained, radially oriented π-system provides a unique, concave cavity ideal for encapsulating convex guest molecules.[1] This application note provides a detailed guide on the use of[4]cycloparaphenylene ([4]CPP) as a host for buckminsterfullerene (C60). We will explore the fundamental principles governing this host-guest interaction, provide detailed protocols for the formation and characterization of the[4]CPP⊃C60 complex, and discuss its potential applications in materials science and drug delivery.

Introduction: The "Molecular Peapod"

The field of supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent intermolecular forces.[5][6] The host-guest complex formed between a cycloparaphenylene (the host) and a fullerene (the guest) is a prime example of molecular recognition driven by size, shape, and electronic complementarity.[6]

  • The Host: Cycloparaphenylenes (CPPs) are hoop-shaped molecules composed of para-linked benzene rings.[2] Their unique structure forces the constituent aromatic rings out of planarity, creating a strained molecule with a radially oriented π-system that is electron-rich on its interior face.[1][2] This makes them exceptional hosts for electron-accepting guests.

  • The Guest: Fullerene C60 is a spherical molecule composed of 60 carbon atoms arranged in a pattern of interconnected hexagons and pentagons. Its perfectly convex, electron-deficient π-system makes it an ideal guest for the concave, electron-rich cavity of a CPP.[7][8]

The interaction between a CPP and C60, often described as a "molecular peapod," is primarily driven by strong concave-convex π-π and van der Waals interactions.[9][10][11] Among the family of CPPs,[4]CPP, which consists of ten phenylene units, possesses a cavity diameter ideally suited to encapsulate a C60 molecule, leading to a highly stable 1:1 complex.[6][9][12]

Principle of[4]CPP and C60 Host-Guest Complexation

The formation of the[4]CPP⊃C60 complex is a thermodynamically favorable process governed by precise molecular recognition. The stability of this complex is the result of a balance between attractive and repulsive forces.

Causality of Interaction:

  • Size and Shape Complementarity: The internal cavity of[4]CPP has a diameter of approximately 1.38 nm, which is perfectly suited to accommodate the 0.71 nm diameter of C60.[6] This snug fit maximizes the contact surface area between the host and guest. Theoretical explorations have shown that smaller CPPs like[13]CPP result in a looser "floating" configuration, while[4]CPP allows for a stable, centered inclusion.[4]

  • π-π Stacking: The primary driving force is the extensive π-π interaction between the electron-rich inner surface of the[4]CPP and the electron-deficient surface of the C60 fullerene.[9][10] This concave-convex stacking is significantly stronger than typical planar π-π interactions.

  • CH-π Interactions: Additional stabilization is provided by interactions between the hydrogen atoms on the CPP and the π-system of the fullerene.[10]

  • Photoinduced Electron Transfer: Upon photoexcitation, CPPs can act as electron donors, transferring an electron to the encapsulated fullerene acceptor.[14] This phenomenon is foundational to their potential use in organic electronics and photovoltaics.[15]

The logical relationship for the formation of this supramolecular complex is illustrated below.

cluster_forces Driving Forces CPP [10]Cycloparaphenylene (Host) Complex [10]CPP⊃C60 Complex CPP->Complex C60 Fullerene C60 (Guest) C60->Complex Size Fit Size Fit Size Fit->Complex π-π Stacking π-π Stacking π-π Stacking->Complex van der Waals van der Waals van der Waals->Complex

Caption: Formation of the[4]CPP⊃C60 host-guest complex.

Experimental Guide: Protocols and Characterization

The following protocols provide a framework for the successful formation and validation of the[4]CPP⊃C60 complex. The trustworthiness of these protocols lies in the orthogonal methods used for characterization, where each technique validates the others.

Protocol 1: Formation of the[4]CPP⊃C60 Complex in Solution

Objective: To prepare a 1:1 host-guest complex of[4]CPP and C60.

Materials:

  • [4]Cycloparaphenylene ([4]CPP)

  • Buckminsterfullerene (C60)

  • Toluene (anhydrous)

  • Small volume vials (e.g., 2 mL)

  • Sonicator bath

Procedure:

  • Prepare Stock Solutions:

    • Accurately weigh and dissolve[4]CPP in toluene to prepare a stock solution of known concentration (e.g., 1.0 mM). Rationale: A stock solution allows for precise and repeatable additions.

    • Accurately weigh and dissolve C60 in toluene to prepare a stock solution of known concentration (e.g., 1.0 mM). Briefly sonicate the solution to ensure complete dissolution. Rationale: C60 can be slow to dissolve; sonication accelerates this process without damaging the molecule.

  • Complex Formation:

    • In a clean vial, combine equimolar amounts of the[4]CPP and C60 stock solutions. For example, mix 0.5 mL of the 1.0 mM[4]CPP solution with 0.5 mL of the 1.0 mM C60 solution to yield 1.0 mL of a 0.5 mM solution of the complex.

    • Gently agitate the mixture and allow it to equilibrate at room temperature for at least 30 minutes. Rationale: While complex formation is rapid, allowing time for equilibration ensures the system reaches its thermodynamic minimum.

  • Storage:

    • Store the resulting orange/brown solution in the dark to prevent photoinduced reactions. The complex is stable for extended periods under these conditions.

Protocol 2: Characterization and Validation

Objective: To confirm the formation and determine the properties of the[4]CPP⊃C60 complex using spectroscopic methods.

  • Sample Preparation: Prepare three NMR tubes: one with[4]CPP in a deuterated solvent (e.g., toluene-d8), one with C60, and one with the 1:1[4]CPP⊃C60 complex.

  • Data Acquisition: Acquire ¹H NMR spectra for all three samples.

  • Analysis:

    • The spectrum of free[4]CPP will show a single sharp peak for its 40 equivalent aromatic protons.

    • Upon complexation with C60, this proton signal will experience a significant upfield shift (to a lower ppm value).[2]

    • Causality: This shift is a definitive indicator of encapsulation. The C60 molecule possesses a strong diamagnetic ring current. When inside the CPP cavity, this current magnetically shields the interior-facing protons of the nanohoop, causing their resonance to shift upfield. The magnitude of this shift provides qualitative evidence for the strength of the association.

  • Principle: [4]CPP is fluorescent, while C60 is not at the same wavelengths. The formation of the[4]CPP⊃C60 complex leads to efficient quenching of the CPP's fluorescence.[6][14] This quenching can be monitored to calculate the association constant (Kₐ), a quantitative measure of binding affinity.

  • Procedure:

    • Prepare a series of solutions in toluene with a constant concentration of[4]CPP (e.g., 10⁻⁶ M) and varying concentrations of C60 (from 0 to several molar equivalents).

    • Measure the fluorescence emission spectrum of each solution (for[4]CPP, excitation is typically around 345 nm).[14]

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of C60.

  • Data Analysis: Fit the resulting binding isotherm to a 1:1 binding model equation to extract the association constant, Kₐ.[14] A high Kₐ value indicates strong binding.

  • Method: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[11][13]

  • Analysis: In the resulting mass spectrum, a prominent peak corresponding to the mass of the intact 1:1 complex ([4]CPP+C60) should be observed. This provides direct and unambiguous evidence of the 1:1 stoichiometry of the host-guest adduct.

The overall workflow for synthesis and characterization is depicted below.

cluster_prep Preparation cluster_char Characterization cluster_results Validation A Prepare [10]CPP Stock Solution C Mix Equimolar Amounts in Toluene A->C B Prepare C60 Stock Solution B->C D ¹H NMR Spectroscopy C->D E Fluorescence Titration C->E F Mass Spectrometry C->F G Confirm Encapsulation (Upfield Shift) D->G H Determine Kₐ (Fluorescence Quenching) E->H I Verify 1:1 Stoichiometry F->I

Caption: Experimental workflow for complex preparation and validation.

Quantitative Data: Association Constants

The binding affinity of CPP hosts for C60 can be finely tuned by modifying the CPP structure. Introducing heteroatoms or substituents can significantly alter the electronic properties and shape of the nanohoop, thereby affecting the association constant.

Host MoleculeGuestAssociation Constant (Kₐ) [M⁻¹] in TolueneReference
[4]CPPC60(2.79 ± 0.03) x 10⁶[6]
Aza[4]CPPC60(1.1 ± 0.3) x 10⁷[14]
N-Methylaza[4]CPPC60(9.8 ± 1.6) x 10⁴[14]
[4]CPPC708.4 x 10⁴[10]

Analysis of Data:

  • The replacement of a benzene ring in[4]CPP with a pyridine ring to form Aza[4]CPP results in a nearly four-fold increase in binding affinity.[14] This is attributed to a more pre-organized, spherical shape of the aza-substituted nanohoop, which reduces the energetic penalty of complexation.[14]

  • Conversely, methylation of the nitrogen atom in N-Methylaza[4]CPP causes a dramatic decrease in binding strength by two orders of magnitude.[14] The steric bulk of the methyl group likely disrupts the optimal concave-convex π-π interaction.

  • The ellipsoidal fullerene C70 binds less strongly to[4]CPP than the spherical C60, underscoring the high degree of shape complementarity in the[4]CPP⊃C60 system.[10]

Applications and Future Perspectives

The unique structural and electronic properties of CPP-fullerene complexes make them promising candidates for a range of advanced applications.

cluster_apps Potential Applications Complex [10]CPP⊃C60 Host-Guest Complex A Organic Electronics (Photovoltaics, Transistors) Complex->A Photoinduced Electron Transfer B Molecular Machines (Bearings, Switches) Complex->B Rotational Freedom of Guest C Drug Delivery & Biomedicine (Solubilization, Photodynamic Therapy) Complex->C Biocompatibility, ROS Generation

Caption: Potential application pathways for CPP-C60 complexes.

  • Organic Electronics: The ability of the CPP host to facilitate photoinduced electron transfer to the C60 guest is of great interest for organic photovoltaic (OPV) devices.[15] Incorporating these complexes into polymer chains has been shown to improve conductive properties.[15]

  • Molecular Machinery: The[4]CPP⊃C60 complex has been described as a "molecular bearing," where the C60 guest can undergo rapid rolling motion within the host on the NMR timescale.[5] This opens avenues for the design of nanoscale machines and switches.

  • Drug Delivery and Photodynamic Therapy (PDT): Fullerenes have potential in medicine but are hindered by their hydrophobicity and tendency to aggregate in aqueous environments.[7][16] Encapsulation by a functionalized, water-soluble CPP could serve as a drug delivery vehicle, preventing aggregation and improving biocompatibility.[7][8] Furthermore, upon exposure to light, C60 is a potent generator of reactive oxygen species (ROS), a property harnessed in PDT for cancer treatment.[8][17] Using a CPP host to deliver C60 specifically to tumor cells could lead to more targeted and effective therapies.

Conclusion

The supramolecular complex formed between[4]cycloparaphenylene and fullerene C60 is a testament to the principles of molecular recognition. The precise complementarity in size, shape, and electronic character results in a stable and well-defined host-guest system. The protocols outlined in this note provide a reliable methodology for the preparation and robust characterization of this complex. The tunable nature of the CPP host and the remarkable properties of the resulting complex pave the way for exciting advancements in organic electronics, nanotechnology, and targeted therapeutics.

References

  • Substituted[4]Cycloparaphenylenes : Synthesis and their Supramolecular Behavior. (n.d.). Google Scholar. Retrieved January 20, 2026, from

  • Lu, H., Huang, F., Wang, M., Wang, H., Huang, X., & Du, P. (2019). The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers in Chemistry, 7. [Link]. Available at: [Link]

  • J. E. M. Lewis, P. D. Beer, S. L. Loeb. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(5), 1694-1707. [Link]. Available at: [Link]

  • Synthesis of[4]Cycloparaphenylenes and their Binding to C60. (2022). Thieme Chemistry. Retrieved January 20, 2026, from [Link]

  • Cycloparaphenylene Double Nanohoop: Structure, Lamellar Packing, and Encapsulation of C60 in the Solid State. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Schwer, F., Zank, S., Freiberger, M., Kaur, R., Frühwald, S., Robertson, C. C., Görling, A., Drewello, T., Guldi, D. M., & von Delius, M. (2022). Synthesis and C60 Binding of Aza[4]CPP and N‑Methylaza[4]CPP. Organic Materials, 4, 7-17. Available at: [Link]

  • Lu, H., Huang, F., Wang, M., Wang, H., Huang, X., & Du, P. (2019). The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers in Chemistry, 7. Available at: [Link]

  • MS² spectra of the complex[4]CPP⊃C60 in a) positive‐ and b) negative‐ion mode. (n.d.). Angewandte Chemie International Edition. Retrieved January 20, 2026, from [Link]

  • Host–guest equilibria and association constants of C60 and a) Aza[4]CPP and b) N-Me-Aza[4]CPP. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Zhao, X., et al. (n.d.). Theoretical exploration of the nanoscale host–guest interactions between [n]cycloparaphenylenes (n = 10, 8 and 9) and fullerene C60: from single- to three-potential well. RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Cycloparaphenylene. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Lu, H., Huang, F., Wang, M., Wang, H., Huang, X., & Du, P. (2019). The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. PubMed Central. Retrieved January 20, 2026, from [Link]

  • Cycloparaphenylene Double Nanohoop: Structure, Lamellar Packing, and Encapsulation of C60 in the Solid State. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Theoretical study on the photo- and charge-transport properties of polymeric complex of[4]cycloparaphenylene and C60 fullerene. (2023). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • High-Order Host–Guest Complexation of Structurally Well-Defined Cycloparaphenylene Double-Deckers with Fullerenes. (2025). ACS Publications. Retrieved January 20, 2026, from [Link]

  • PSD mass spectrum of [[4]CPP⊃C60]+. displaying the loss of the fullerene with the charge localized on the CPP. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Hunter Falls Prey: Photoinduced Oxidation of C60 in Inclusion Complex with Perfluorocycloparaphenylene. (n.d.). Chemistry – A European Journal. Retrieved January 20, 2026, from [Link]

  • The construction of 1 : 2 host‐guest complex based on C60 and dimeric cycloparaphenylene architectures with well‐defined flipping motion. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Complexation of[4]CPP with C60. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • Medicinal applications of fullerenes. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

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Application

Cycloparaphenylenes in the Development of Nanoelectronic Devices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Cycloparaphenylenes (CPPs), also known as "nanohoops," represent a unique class of cyclic, π-conjugated molecules with remarkable, size-dependent o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloparaphenylenes (CPPs), also known as "nanohoops," represent a unique class of cyclic, π-conjugated molecules with remarkable, size-dependent optoelectronic properties. As the smallest structural segment of armchair carbon nanotubes, CPPs have garnered significant attention for their potential applications in next-generation nanoelectronic devices. Their radially oriented π-systems give rise to fascinating photophysical behaviors and the ability to act as hosts in supramolecular complexes, opening avenues for their use in organic field-effect transistors (OFETs), molecular wires, chemical sensors, and organic photovoltaics (OPVs). This comprehensive guide provides an in-depth exploration of the synthesis, purification, and characterization of CPPs for electronic applications. Detailed, step-by-step protocols for the fabrication of various CPP-based nanoelectronic devices are presented, along with methods for their characterization. This document aims to serve as a valuable resource for researchers and scientists interested in harnessing the unique properties of cycloparaphenylenes for the development of novel nanoelectronic technologies.

Introduction to Cycloparaphenylenes (CPPs)

Cycloparaphenylenes are hoop-shaped molecules composed of n para-linked benzene rings, denoted as [n]CPP.[1] These molecules can be considered as the fundamental repeating unit of an armchair single-walled carbon nanotube (SWCNT).[2] The cyclic arrangement of the phenylene units forces a strained, non-planar geometry, resulting in a unique electronic structure where the p-orbitals are oriented in a radial fashion.[3] This radial π-conjugation is distinct from the linear conjugation found in conventional polycyclic aromatic hydrocarbons and is the source of many of the fascinating properties of CPPs.

Unique Properties of CPPs for Nanoelectronics

The strained π-system of CPPs leads to a host of intriguing size-dependent electronic and optical properties.[4] Key characteristics that make them promising for nanoelectronics include:

  • Tunable HOMO-LUMO Gap: Unlike their linear counterparts, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of CPPs decreases as the ring size (n) decreases.[5] This allows for the precise tuning of their electronic and optical properties by simply changing the number of phenylene units.

  • High Fluorescence Quantum Yields: Many CPPs are highly fluorescent, with their emission color being dependent on the ring size.[6] This property is advantageous for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

  • Host-Guest Chemistry: The central cavity of CPPs can encapsulate other molecules, such as fullerenes, forming stable host-guest complexes.[7] This interaction can modulate the electronic properties of both the CPP and the guest molecule, offering a powerful tool for designing functional materials.

  • Molecular Recognition: The well-defined size and shape of the CPP cavity allow for selective binding of guest molecules, a property that can be exploited in the design of chemical sensors.

Overview of Applications

The unique combination of properties exhibited by CPPs has led to their exploration in a variety of nanoelectronic applications, including:

  • Organic Field-Effect Transistors (OFETs): As the active semiconducting layer.

  • Molecular Wires: For single-molecule electronic devices.[8]

  • Chemical Sensors: For the detection of specific analytes.

  • Organic Photovoltaics (OPVs): As electron donor or acceptor materials in bulk heterojunction solar cells.[9]

This guide will provide detailed protocols and application notes for these key areas.

Synthesis, Purification, and Characterization of CPPs for Electronic Applications

The successful fabrication of high-performance nanoelectronic devices from CPPs is critically dependent on the purity of the material. This section provides an overview of the synthesis, purification, and characterization methods necessary to obtain "electronic grade" CPPs.

Representative Synthesis of a Cycloparaphenylene

The synthesis of CPPs has evolved significantly since their first successful preparation.[2] One common strategy involves the use of macrocyclic precursors containing non-aromatic cyclohexane or cyclohexadiene units, which are then aromatized in the final step to form the strained CPP ring. A representative synthesis of[2]CPP is outlined below.[2]

Protocol 1: Synthesis of[2]Cycloparaphenylene

cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Macrocyclization cluster_step3 Step 3: Aromatization A 1,4-Diiodobenzene C Syn-diol precursor A->C 1. n-BuLi 2. Benzoquinone B Benzoquinone B->C D Diiodide C->D Methylation E Diboronate D->E Borylation F Macrocyclic Precursor D->F Suzuki Coupling E->F G [9]Cycloparaphenylene F->G Reductive Aromatization

A representative synthetic workflow for[2]CPP.

Materials:

  • 1,4-Diiodobenzene

  • n-Butyllithium (n-BuLi)

  • Benzoquinone

  • Methyl iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Boronating agent (e.g., bis(pinacolato)diboron)

  • Reducing agent for aromatization (e.g., SnCl₂)

  • Anhydrous solvents (THF, toluene, etc.)

Procedure:

  • Precursor Synthesis: The synthesis begins with the monolithiation of 1,4-diiodobenzene using n-BuLi, followed by the addition of benzoquinone to generate a syn-diol precursor.[2]

  • Macrocyclization: The diol is then converted to a diiodide and a diboronate, which are subsequently coupled via a Suzuki macrocyclization reaction to form the macrocyclic precursor.[2]

  • Aromatization: The final step involves the reductive aromatization of the macrocyclic precursor to yield the desired[2]cycloparaphenylene.[2]

Purification of Electronic-Grade CPPs

For applications in nanoelectronics, CPPs must be purified to a very high degree to minimize the presence of impurities that can act as charge traps and degrade device performance. Common purification techniques include:

  • Column Chromatography: This is the most common method for purifying CPPs, typically using silica gel or alumina as the stationary phase.[10]

  • Recrystallization: This technique can be used to further purify CPPs that are crystalline solids.

  • Sublimation: For volatile CPPs, sublimation under high vacuum can be an effective final purification step to remove non-volatile impurities.

Table 1: Comparison of CPP Purification Techniques

Purification TechniqueAdvantagesDisadvantages
Column Chromatography High resolution, applicable to a wide range of CPPs.Can be time-consuming and require large volumes of solvent.
Recrystallization Simple, can yield very pure material.Only applicable to crystalline CPPs, can result in material loss.
Sublimation Excellent for removing non-volatile impurities, solvent-free.Only applicable to volatile CPPs, requires specialized equipment.
Characterization of Purity

The purity of the synthesized and purified CPPs should be thoroughly assessed before use in device fabrication. The following characterization techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess the purity of the CPPs. The high symmetry of many CPPs results in simple NMR spectra, making it a powerful tool for purity analysis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the CPPs.[11]

  • UV-Vis and Fluorescence Spectroscopy: These techniques are used to confirm the optical properties of the CPPs and can also be used to detect fluorescent impurities.

Protocols for the Fabrication of CPP-Based Nanoelectronic Devices

This section provides detailed protocols for the fabrication of several types of nanoelectronic devices using CPPs as the active material.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental building blocks of organic electronics. CPPs can be used as the active semiconducting layer in OFETs.

The most common OFET architectures are the bottom-gate, top-contact (BGTC) and top-gate, bottom-contact (TGBC) configurations.

cluster_bgtc Bottom-Gate, Top-Contact (BGTC) OFET cluster_tgbc Top-Gate, Bottom-Contact (TGBC) OFET A Substrate B Gate Electrode A->B C Dielectric Layer B->C D CPP Semiconductor C->D E Source/Drain Electrodes D->E F Substrate G Source/Drain Electrodes F->G H CPP Semiconductor G->H I Dielectric Layer H->I J Gate Electrode I->J

Common OFET device architectures.

This protocol describes the fabrication of a BGTC OFET using a solution-processed CPP thin film.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as substrate, gate electrode, and dielectric)

  • Purified CPP

  • Anhydrous solvent for CPP (e.g., chloroform, toluene)

  • Photoresist and developer

  • Metal for source/drain electrodes (e.g., gold)

  • Piranha solution (H₂SO₄:H₂O₂) for cleaning

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ wafer by sonicating in acetone and isopropanol, followed by oxygen plasma or piranha cleaning to create a hydrophilic surface.

  • CPP Solution Preparation: Prepare a solution of the purified CPP in an appropriate anhydrous solvent. The concentration will depend on the specific CPP and desired film thickness (typically 0.1-1 mg/mL).

  • Spin Coating: Spin-coat the CPP solution onto the cleaned Si/SiO₂ substrate. Typical spin coating parameters are 1000-4000 rpm for 30-60 seconds.[12] The optimal parameters will need to be determined empirically for each CPP and solvent system.

  • Annealing: Anneal the CPP thin film on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve film morphology. The annealing temperature and time will depend on the thermal stability of the CPP.

  • Source/Drain Electrode Deposition: Use photolithography to define the source and drain electrode pattern. Deposit the metal electrodes (e.g., 50 nm of Au with a 5 nm Cr adhesion layer) by thermal evaporation, followed by lift-off in acetone.

The performance of the fabricated OFETs is characterized by measuring their current-voltage (I-V) characteristics using a semiconductor parameter analyzer. Key performance metrics include:

  • Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor.

  • On/Off Ratio: The ratio of the current when the transistor is "on" to the current when it is "off."

  • Threshold Voltage (Vth): The gate voltage required to turn the transistor "on."

Molecular Wires

CPPs can act as molecular wires, allowing for the study of charge transport at the single-molecule level.

Single-molecule conductance measurements are typically performed using a scanning tunneling microscope-break junction (STM-BJ) setup.[13]

A STM Tip C CPP Molecule A->C Contact B Substrate B->C Contact

Schematic of an STM-BJ setup for single-molecule conductance measurement.

Materials:

  • STM-BJ setup

  • Gold STM tips and gold substrate

  • Purified CPP

  • Anhydrous solvent (e.g., 1,2,4-trichlorobenzene)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the CPP in the chosen solvent (typically ~0.1 mM).[13]

  • Measurement: Place a droplet of the CPP solution between the gold STM tip and the gold substrate. Repeatedly bring the tip into and out of contact with the substrate. As the tip is withdrawn, a single CPP molecule may bridge the gap between the tip and the substrate, forming a molecular junction.[14]

  • Data Acquisition: Record the current flowing through the junction as a function of tip displacement. The formation of a molecular junction will result in a characteristic plateau in the current trace.

By collecting thousands of these current traces, a histogram of the conductance values can be constructed. The peaks in the histogram correspond to the conductance of a single CPP molecule.

Chemical Sensors

The host-guest chemistry of CPPs can be leveraged to create highly selective chemical sensors.

The binding of an analyte molecule within the CPP cavity can alter the electronic properties of the CPP, leading to a measurable change in, for example, the resistance of a CPP-based device.

Materials:

  • Interdigitated electrodes (IDEs) on a suitable substrate (e.g., glass or flexible polymer)

  • Purified CPP

  • Solvent for CPP

  • Analyte of interest

Procedure:

  • Substrate Cleaning: Clean the IDEs thoroughly.

  • CPP Deposition: Deposit a thin film of the CPP onto the IDEs, for example, by drop-casting or spin coating from solution.

  • Sensor Measurement: Measure the resistance of the CPP film in the absence and presence of the analyte vapor. A change in resistance indicates a sensing response.

Key performance metrics for a chemical sensor include:

  • Sensitivity: The magnitude of the response to a given concentration of the analyte.

  • Selectivity: The ability to respond to the target analyte in the presence of other interfering species.

  • Response and Recovery Time: The time it takes for the sensor to respond to the analyte and then return to its baseline state.

Characterization of CPP Thin Films and Devices

The performance of CPP-based nanoelectronic devices is strongly influenced by the morphology and properties of the CPP thin film.

Morphological Characterization
  • Atomic Force Microscopy (AFM): AFM is a powerful technique for imaging the surface topography of CPP thin films at the nanoscale. It can provide information on film roughness, grain size, and molecular packing.[15]

  • Scanning Electron Microscopy (SEM): SEM can be used to visualize the large-area morphology of CPP films and to inspect the overall device structure.[16]

Optical and Electronic Characterization
  • UV-Vis and Fluorescence Spectroscopy: These techniques are used to study the optical properties of CPP thin films and can provide insights into aggregation effects and intermolecular interactions.

  • Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of CPPs, which is crucial for understanding and designing electronic devices.

Challenges and Future Outlook

While CPPs hold great promise for nanoelectronics, several challenges remain to be addressed:

  • Scalable Synthesis and Purification: The development of more efficient and scalable synthetic and purification methods is needed to make CPPs more widely available for research and commercialization.[17]

  • Device Stability: The long-term stability of CPP-based devices under ambient conditions needs to be improved.

  • Understanding Structure-Property Relationships: Further research is needed to fully understand the relationship between the molecular structure of CPPs and their performance in electronic devices.

Despite these challenges, the unique properties of cycloparaphenylenes make them a highly promising class of materials for the future of nanoelectronics. Continued research and development in this field are expected to lead to new and exciting technological advancements.

References

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Method

Application Note: Templated Synthesis of Carbon Nanotubes Using Cell-Penetrating Peptides

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the synthesis of carbon nanotubes (CNTs) using cell-penetrating peptides (CPPs) as template...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of carbon nanotubes (CNTs) using cell-penetrating peptides (CPPs) as templates. This biomimetic approach offers a pathway to fabricating CNTs under milder conditions than traditional methods like arc discharge or chemical vapor deposition.[1][2][3] The protocols detailed herein cover the preparation of CPP solutions, the templated synthesis of CNTs, and their subsequent purification and characterization. By leveraging the self-assembling properties of peptides, this method allows for greater control over nanotube morphology and functionalization, which is particularly advantageous for applications in drug delivery and biomedicine.[4][5][6][7]

Introduction

Carbon nanotubes (CNTs) are cylindrical nanomaterials with exceptional mechanical, electrical, and thermal properties.[8] Their high surface area and ability to be functionalized make them promising candidates for a variety of applications, particularly as carriers for therapeutic molecules in drug delivery systems.[5][6][7][9][10][11] However, conventional synthesis methods often require harsh conditions, such as high temperatures and vacuums, and can produce CNTs with significant impurities.[2][3]

Biomimetic synthesis, using biological molecules as templates, presents a more controlled and environmentally benign alternative.[1][12] Cell-penetrating peptides (CPPs) are short peptides that can traverse cell membranes, making them excellent candidates for delivering therapeutic payloads.[13] Certain CPPs also possess the ability to self-assemble into ordered nanostructures, which can serve as templates for the growth of CNTs.[4][14][15] This approach not only facilitates CNT synthesis under milder conditions but also results in CNTs that are inherently functionalized with biocompatible peptides, enhancing their potential for biomedical applications.[9][16][17]

This application note details the scientific principles and provides step-by-step protocols for the CPP-templated synthesis of CNTs.

Mechanism of CPP-Templated CNT Synthesis

The synthesis of CNTs using CPPs as templates is predicated on the self-assembly of these peptides into supramolecular structures that guide the organization of carbon precursors. The proposed mechanism involves several key steps:

  • Peptide Self-Assembly: Amphiphilic CPPs, which have both hydrophobic and hydrophilic domains, can self-assemble in aqueous solutions to form structures like micelles, vesicles, or nanotubes.[14] The specific morphology of the self-assembled structure is dictated by the amino acid sequence of the peptide and the solution conditions (e.g., pH, ionic strength).[4]

  • Interaction with Carbon Precursors: The hydrophobic regions of the self-assembled CPPs can interact with carbon precursors, such as graphite or fullerene derivatives, through non-covalent interactions like π-π stacking and hydrophobic interactions.[4] This interaction facilitates the organization of the carbon precursors along the peptide template.

  • Nucleation and Growth: The ordered arrangement of carbon precursors on the peptide template promotes the nucleation and subsequent growth of CNTs. The dimensions and morphology of the resulting CNTs are influenced by the structure of the peptide template.[4]

  • Functionalization: The resulting CNTs are inherently functionalized with the CPPs, which can enhance their dispersibility in aqueous media and facilitate their uptake by cells.[16][17]

CPP_Templated_CNT_Synthesis_Mechanism Mechanism of CPP-Templated CNT Synthesis cluster_0 Step 1: Peptide Self-Assembly cluster_1 Step 2: Precursor Interaction cluster_2 Step 3: CNT Formation cluster_3 Step 4: Functionalized Product CPP CPP Monomers Template Self-Assembled Peptide Template CPP->Template Self-Assembly Complex Template-Precursor Complex Template->Complex Precursors Carbon Precursors Precursors->Complex Nucleation Nucleation Complex->Nucleation Growth CNT Growth Nucleation->Growth CNT CPP-Functionalized CNT Growth->CNT Experimental_Workflow Experimental Workflow for CPP-Templated CNT Synthesis and Characterization cluster_prep Protocol 1: Preparation cluster_char Protocol 2: Characterization prep_cpp Prepare CPP Stock Solution mix Mix CPP, CNTs, and Water prep_cpp->mix sonicate Probe Sonication mix->sonicate centrifuge Centrifugation sonicate->centrifuge collect Collect Supernatant centrifuge->collect uv_vis UV-Vis-NIR Spectroscopy collect->uv_vis tem TEM collect->tem afm AFM collect->afm raman Raman Spectroscopy collect->raman

Caption: Workflow for CPP-functionalized CNT preparation and characterization.

Results and Discussion

Expected Outcomes:

Successful implementation of these protocols should yield a stable, aqueous dispersion of individual, CPP-functionalized CNTs.

  • UV-Vis-NIR spectra will show well-resolved peaks, indicating that the CNTs are debundled. [18]* TEM and AFM images will show individual nanotubes, and AFM height profiles can be used to estimate the thickness of the peptide coating. [18][19]* Raman spectroscopy will confirm the presence of high-quality CNTs and provide information about their diameter distribution.

ParameterTypical Value/ObservationSignificance
CNT Concentration in Supernatant 0.1 - 0.5 mg/mLIndicates dispersion efficiency.
AFM Height 1.5 - 3.0 nmConfirms individual CNTs with a peptide coating.
Raman G/D Ratio > 10Indicates high-quality, low-defect CNTs.

Troubleshooting:

ProblemPossible CauseSolution
Low CNT concentration in supernatant Insufficient sonication power/time.Optimize sonication parameters.
Ineffective CPP for dispersion.Screen different CPP sequences.
CNT aggregation observed in TEM/AFM Incomplete removal of bundles.Increase centrifugation speed/time.
Re-aggregation after dispersion.Ensure CPP concentration is sufficient.
Low G/D ratio in Raman spectrum Damage to CNTs during sonication.Reduce sonication power or use a bath sonicator.

Applications in Drug Development

CPP-functionalized CNTs are highly promising for drug delivery applications. [5][6][7]The CPP coating can facilitate the transport of the CNTs across cell membranes, enabling the delivery of therapeutic cargo directly into the cytoplasm. [13][20]The high surface area of CNTs allows for the loading of a significant amount of drug molecules, either through covalent conjugation or non-covalent adsorption. [11]Furthermore, the intrinsic properties of CNTs can be exploited for applications such as photothermal therapy. [9]

Conclusion

The use of cell-penetrating peptides as templates for the synthesis and functionalization of carbon nanotubes offers a versatile and powerful platform for creating advanced materials for biomedical applications. The protocols outlined in this application note provide a robust framework for researchers to produce high-quality, biocompatible CNTs. This biomimetic approach not only simplifies the synthesis process but also paves the way for the development of novel CNT-based therapeutics and diagnostics.

References

  • Controlled Assembly of Carbon Nanotubes by Designed Amphiphilic Peptide Helices. Journal of the American Chemical Society. [Link]

  • Molecular self-assembly of surfactant-like peptides to form nanotubes and nanovesicles. PNAS. [Link]

  • Encapsulation of carbon nanotubes by self-assembling peptide amphiphiles. PubMed. [Link]

  • Self-Assembling Peptides and Carbon Nanomaterials Join Forces for Innovative Biomedical Applications. PMC - NIH. [Link]

  • Encapsulation of Carbon Nanotubes by Self-Assembling Peptide Amphiphiles. Langmuir. [Link]

  • Synthesis, Structural Characterization, and Immunological Properties of Carbon Nanotubes Functionalized with Peptides. Journal of the American Chemical Society - ACS Publications. [Link]

  • From Bio to Nano: A Review of Sustainable Methods of Synthesis of Carbon Nanotubes. MDPI. [Link]

  • A Review on Carbon Nanotubes Family of Nanomaterials and Their Health Field. PMC - NIH. [Link]

  • Preparation and characterization of individual peptide-wrapped single-walled carbon nanotubes. PubMed. [Link]

  • From Bio to Nano: A Review of Sustainable Methods of Synthesis of Carbon Nanotubes. ResearchGate. [Link]

  • Applications of carbon nanotubes in drug delivery. Nanomedicine Lab. [Link]

  • Preparation and characterization of individual peptide-wrapped single-walled carbon nanotubes. Semantic Scholar. [Link]

  • Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences. RSC Advances. [Link]

  • Applications of carbon nanotubes in drug delivery. PubMed. [Link]

  • Templated Synthesis of Single-Walled Carbon Nanotubes with Specific Structure. Accounts of Chemical Research. [Link]

  • Applications of Functionalized Carbon Nanotubes in Drug Delivery Systems. Request PDF. [Link]

  • Applications of carbon nanotubes in drug delivery. Nanomedicine Lab. [Link]

  • Mechanistic Analysis of Peptide Affinity to Single-Walled Carbon Nanotubes and Volatile Organic Compounds Using Chemiresistors. ACS Applied Materials & Interfaces. [Link]

  • Peptides with selective affinity for carbon nanotubes. ResearchGate. [Link]

  • Green Synthesis of Carbon Nanoparticles (CNPs) from Biomass for Biomedical Applications. MDPI. [Link]

  • Carbon Nanotubes: A Review of Synthesis Methods and Applications. MDPI. [Link]

  • TEMPLATE SYNTHESIS OF CARBON NANOTUBES. Acta Materialia. [Link]

  • Synthesis of peptide template attached carbon nanotubes. Flipkart.com. [Link]

  • Properties, synthesis, and growth mechanisms of carbon nanotubes with special focus on thermal chemical vapor deposition. Nanoscale (RSC Publishing). [Link]

  • Synthesis of carbon nanotubes. Wikipedia. [Link]

  • Cell-penetrating peptides: design, synthesis, and applications. PubMed. [Link]

  • Interpreting the function of cell penetrating peptide (RGD) in drug transport to the cell membrane: a computational approach. PMC - NIH. [Link]

  • Adsorption of Peptides onto Carbon Nanotubes Grafted with Poly(ethylene Oxide) Chains: A Molecular Dynamics Simulation Study. MDPI. [Link]

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Application

Application Notes and Protocols for the Functionalization of Cycloparaphenylenes

Introduction: Unlocking the Potential of Cycloparaphenylenes through Functionalization Cycloparaphenylenes (CPPs), colloquially known as "nanohoops," have emerged as a fascinating class of strained, cyclic, π-conjugated...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Cycloparaphenylenes through Functionalization

Cycloparaphenylenes (CPPs), colloquially known as "nanohoops," have emerged as a fascinating class of strained, cyclic, π-conjugated molecules.[1][2] Their unique radially oriented p-orbitals and size-dependent photophysical properties make them highly attractive for a range of applications, including molecular electronics, supramolecular chemistry, and materials science.[1][2] However, the true potential of CPPs can only be unlocked through precise functionalization, which allows for the fine-tuning of their electronic properties, solubility, and self-assembly behavior. This guide provides an in-depth overview of the primary strategies for CPP functionalization, complete with detailed experimental protocols for key methodologies, aimed at researchers, scientists, and drug development professionals.

The functionalization of CPPs can be broadly categorized into two main approaches: pre-functionalization of monomeric precursors before macrocyclization and post-functionalization of the pre-formed CPP macrocycle. The choice between these strategies is dictated by the desired functionality, the stability of the functional groups to the reaction conditions of CPP synthesis, and the desired level of control over the substitution pattern.

Part 1: Pre-Functionalization Strategy: Building Functionality from the Ground Up

The pre-functionalization approach offers unparalleled control over the precise placement and number of functional groups on the CPP scaffold. This is achieved by incorporating the desired functionality into the building blocks that are subsequently used to construct the macrocyclic precursor. A powerful illustration of this strategy is the synthesis of bromo-functionalized CPPs, which serve as versatile intermediates for further derivatization via cross-coupling reactions.

Application Note: Synthesis of a Precisely Bromo-Functionalized[3]Cycloparaphenylene

This protocol details the synthesis of a[3]CPP derivative with bromo groups strategically positioned on three of the nine benzene rings.[1][2][4][5] This bromo-functionalized nanohoop is a key building block for creating more complex CPP architectures and materials. The synthesis involves the construction of functionalized precursors followed by a gold-mediated macrocyclization and subsequent aromatization.

Experimental Workflow: Synthesis of Bromo-Functionalized[3]CPP

G cluster_0 Building Block Synthesis cluster_1 Macrocyclization & Aromatization cluster_2 Final Product A Functionalized Precursors B Suzuki-Miyaura Coupling A->B Assembly of Macrocycle Precursor C Au-Mediated Macrocyclization B->C D Reductive Aromatization C->D E Bromo-Functionalized [9]CPP D->E

Caption: Workflow for the synthesis of bromo-functionalized[3]CPP.

Detailed Protocol: Synthesis of Bromo-Functionalized[3]CPP Precursor via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of CPP synthesis, enabling the formation of C-C bonds between aryl halides and arylboronic acids or esters.[6][7][8][9][10] This protocol outlines a general procedure for the coupling of functionalized building blocks.

Materials:

  • Functionalized aryl bromide (1.0 equiv)

  • Functionalized arylboronic ester (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Anhydrous solvent (e.g., toluene/ethanol mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, arylboronic ester, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Results: The desired coupled product should be obtained in good to excellent yield. Characterization by ¹H and ¹³C NMR will confirm the structure, showing the expected aromatic signals and the absence of starting material protons. Mass spectrometry will confirm the molecular weight of the product.

Part 2: Post-Functionalization Strategy: Modifying the Nanohoop

Post-functionalization involves the direct chemical modification of the CPP macrocycle. This approach is particularly useful for introducing functional groups that may not be stable under the conditions required for CPP synthesis. A significant challenge in post-functionalization is the inherent ring strain of CPPs, which can affect their reactivity. However, methods such as iridium-catalyzed C-H borylation have proven to be effective for this purpose.

Application Note: Iridium-Catalyzed C-H Borylation of Cycloparaphenylenes

Iridium-catalyzed C-H borylation is a powerful tool for the direct conversion of C-H bonds to C-B bonds, creating a versatile handle for further functionalization.[11][12][13] This protocol provides a general method for the borylation of aromatic C-H bonds on a CPP scaffold, which can then be used in subsequent cross-coupling reactions.

Experimental Workflow: Post-Functionalization of a CPP via C-H Borylation

G cluster_0 Borylation Reaction cluster_1 Functionalization cluster_2 Final Product A Cycloparaphenylene B Ir-Catalyzed C-H Borylation A->B C Borylated CPP Intermediate B->C D Suzuki-Miyaura Cross-Coupling C->D E Functionalized CPP D->E

Caption: Workflow for post-functionalization of a CPP.

Detailed Protocol: Iridium-Catalyzed C-H Borylation of an Aromatic CPP

This protocol is a general starting point for the borylation of a CPP. Optimization of the ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Cycloparaphenylene (1.0 equiv)

  • Iridium catalyst (e.g., [Ir(cod)OMe]₂, 1-3 mol%)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 2-6 mol%)

  • Boron source (e.g., bis(pinacolato)diboron (B₂pin₂), 1.5 equiv)

  • Anhydrous solvent (e.g., THF, cyclohexane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the iridium catalyst and ligand to a dry Schlenk tube.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst activation.

  • Add the cycloparaphenylene and the boron source to the reaction mixture.

  • Seal the tube and heat the reaction to the desired temperature (typically 80-100 °C) for the specified time (monitored by GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude borylated CPP can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Expected Results: The borylated CPP will be formed, with the position of borylation being influenced by steric and electronic factors. ¹¹B NMR spectroscopy will show a characteristic signal for the boronate ester. ¹H NMR will show a downfield shift of the aromatic protons adjacent to the borylated carbon.

Data Summary and Characterization

The successful synthesis of functionalized CPPs relies on rigorous characterization at each step. The following table summarizes key characterization data for a hypothetical functionalized CPP.

Compound Molecular Formula Mass (m/z) [M+H]⁺ ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
Bromo-[3]CPPC₅₄H₃₃Br₃933.07.5-8.0 (m, Ar-H)120-140 (Ar-C)
Borylated-[3]CPPC₆₆H₆₃B₃O₆1020.57.6-8.2 (m, Ar-H), 1.35 (s, Bpin-CH₃)125-145 (Ar-C), 84.0 (B-C), 25.0 (Bpin-CH₃)

Conclusion and Future Directions

The ability to functionalize cycloparaphenylenes opens up a vast design space for the creation of novel materials with tailored properties. The pre- and post-functionalization strategies outlined in this guide provide robust and versatile methods for accessing a wide range of functionalized nanohoops. Future research in this area will likely focus on the development of even more efficient and selective functionalization methods, as well as the exploration of the applications of these novel materials in fields ranging from organic electronics to nanomedicine.

References

  • Continuous Flow Synthesis of Cycloparaphenylene Building-Blocks on a Large Scale. Chemistry – A European Journal. [Link]

  • Continuous-Flow Synthesis of Cycloparaphenylene Building Blocks on a Large Scale. Chemistry – A European Journal. [Link]

  • A Precisely Bromo-Functionalized[3]Cycloparaphenylene as a Platform for Late-Stage Multisite π-Extension Toward Chiral Nanohoops. ResearchGate. [Link]

  • (PDF) Continuous‐Flow Synthesis of Cycloparaphenylene Building Blocks on a Large Scale. ResearchGate. [Link]

  • Nano-rings with a handle – Synthesis of substituted cycloparaphenylenes. Beilstein Journal of Nanotechnology. [Link]

  • A Precisely Bromo-Functionalized[3]Cycloparaphenylene as a Platform for Late-stage Multi-site π-Extension toward Chiral Nanohoops. Synthical. [Link]

  • A Precisely Bromo-Functionalized[3]Cycloparaphenylene as a Platform for Late-stage Multi-site π-Extension toward Chiral Nanohoops. ChemRxiv. [Link]

  • (PDF) A Precisely Bromo‐Functionalized[3]Cycloparaphenylene as a Platform for Late‐Stage Multisite π‐Extension Toward Chiral Nanohoops. ResearchGate. [Link]

  • Syntheses and Structures of Functionalized Macrocyclic Carbon Nanohoops Bearing a[3]Cycloparaphenylene or a Higher Homological Unit. Molecules. [Link]

  • Synthesis and Characterization of[14]Cycloparaphenylene. Journal of the American Chemical Society. [Link]

  • High-Throughput Optimization of Ir-Catalyzed C–H Borylation: A Tutorial for Practical Applications. Journal of the American Chemical Society. [Link]

  • Synthesis and Characterization of Functionalized[15]Cycloparaphenylenes Containing Four Alternating Biphenyl and Naphthyl Units. The Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship. [Link]

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis. [Link]

  • Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis diagram towards the Pd‐CPP catalyst for Suzuki‐Miyaura Coupling Reaction. ResearchGate. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • Topological, Spectroscopic and Energetic Properties of Cycloparaphenylene Series: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds. [Link]

  • Syntheses and Structures of Functionalized[3]Cycloparaphenylenes as Carbon Nanohoops Bearing Carbomethoxy and N-Phenylphthalimido Groups. ResearchGate. [Link]

  • Synthesis, Properties and Derivatization to Densely Substituted Carbon Nanorings. ChemRxiv. [Link]

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Method

Gram-Scale Synthesis ofCycloparaphenylene: A Detailed Protocol for Advanced Research

Gram-Scale Synthesis of[1]Cycloparaphenylene: A Detailed Protocol for Advanced Research Introduction: Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," represent the fundamental repeating unit of armch...

Author: BenchChem Technical Support Team. Date: January 2026

Gram-Scale Synthesis of[1]Cycloparaphenylene: A Detailed Protocol for Advanced Research

Introduction: Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," represent the fundamental repeating unit of armchair carbon nanotubes. Their unique strained π-conjugated cyclic structures endow them with fascinating optoelectronic and host-guest properties, making them highly sought-after targets in materials science and supramolecular chemistry. The translation of these promising properties into practical applications has been historically hampered by the lack of scalable synthetic routes. This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of[1]cycloparaphenylene ([1]CPP), based on the robust and selective methodology developed by Yamago and coworkers.[2][3] This seven-step synthesis enables the production of gram quantities of[1]CPP, paving the way for in-depth material studies and the development of novel CPP-based technologies.

This guide is designed for researchers and professionals in organic synthesis, materials science, and drug development, offering not only a step-by-step experimental procedure but also insights into the rationale behind key strategic decisions in the synthetic pathway.

Synthetic Strategy: A Modular Approach to a Strained Nanohoop

The successful gram-scale synthesis of[1]CPP hinges on a convergent strategy that meticulously builds a key unsymmetrical tetraring precursor, which then undergoes a highly selective dimerization and a final aromatization to yield the target nanohoop. The overall workflow is depicted below:

G cluster_0 Part 1: Synthesis of Key Intermediates cluster_1 Part 2: Macrocyclization and Aromatization Start Commercially Available Starting Materials: 4-bromo-4'-hydroxybiphenyl 4,4'-dibromobiphenyl Step1_2 Steps 1-2: Synthesis of 4-(4-bromophenyl)-4-hydroxy- 2,5-cyclohexadien-1-one (7) Start->Step1_2 Step3 Step 3: One-pot synthesis of unsymmetrical tetraring unit (5fA) Step1_2->Step3 Step4 Step 4: Bromine-Borane Transformation (5fB) Step3->Step4 Step5 Step 5: Platinum-Mediated Dimerization (Formation of Bis-platinum Complex 9) Step4->Step5 Step6 Step 6: Reductive Elimination of Platinum (Formation of Cyclic Dimer 10) Step5->Step6 Step7 Step 7: H2SnCl4-Mediated Reductive Aromatization Step6->Step7 FinalProduct [8]Cycloparaphenylene ([8]CPP) Step7->FinalProduct

Figure 1: Overall workflow for the gram-scale synthesis of[1]CPP.

The key innovations of this synthetic route are:

  • Large-Scale Precursor Synthesis: The initial steps are designed for the production of the key building blocks on a 50-100 gram scale, which is crucial for the overall productivity of the synthesis.[2]

  • Platinum-Mediated Dimerization: The use of a platinum complex to pre-organize two molecules of the tetraring precursor allows for a highly selective macrocyclization, minimizing the formation of linear oligomers and other undesired byproducts. The rigid 1,4-cyclohexadiene unit in the precursor plays a critical role in facilitating the formation of the cyclic complex.[2]

  • Mild Reductive Aromatization: The final step employs a tetrachlorostannic acid (H₂SnCl₄) mediated reduction, which proceeds under mild conditions to furnish the strained[1]CPP in high yield. This method is particularly advantageous for strained CPPs as it avoids harsh conditions that could lead to decomposition.[4]

Quantitative Overview of the Synthesis

The following table summarizes the key quantitative data for the seven-step synthesis of[1]CPP, providing a clear overview of the efficiency of each transformation on a gram scale.

StepTransformationStarting Material(s)ProductScale (Starting Material)Yield
1-2Synthesis of 4-(4-bromophenyl)-4-hydroxy-2,5-cyclohexadien-1-one (7)4-bromo-4′-hydroxybiphenyl4-(4-bromophenyl)-4-hydroxy-2,5-cyclohexadien-1-one (7)~100 g~65%
3One-pot synthesis of unsymmetrical tetraring unit (5fA)4-(4-bromophenyl)-4-hydroxy-2,5-cyclohexadien-1-one (7) and 4,4′-dibromobiphenyl (8)cis-1,4-bis(triethylsiloxy)-2,5-cyclohexadiene-1,4-diyl substituted with 4-bromophenyl and 4′-bromobiphenyl (5fA)~50 g (of 7)56%
4Bromine-Borane TransformationTetraring unit 5fABorane-functionalized tetraring unit (5fB)~50 gHigh
5Platinum-Mediated DimerizationBorane-functionalized tetraring unit (5fB)Bis-platinum complex (9)~50 g71%
6Reductive Elimination of PlatinumBis-platinum complex (9)Cyclic dimer (10)~40 gHigh
7H₂SnCl₄-Mediated Reductive AromatizationCyclic dimer (10)[1]Cycloparaphenylene ([1]CPP)~30 g81%
Overall Yield 6.6%

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the gram-scale synthesis of[1]CPP.

Part 1: Synthesis of Key Intermediates

Steps 1-2: Synthesis of 4-(4-bromophenyl)-4-hydroxy-2,5-cyclohexadien-1-one (7)

This two-step procedure is performed on a 100-gram scale, modifying the previously reported method by Jasti.[2]

  • Step 1: Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-ol.

    • Rationale: This step creates the biphenyl core of the first building block.

    • Procedure: Commercially available 4-bromo-4′-hydroxybiphenyl is used as the starting material.

  • Step 2: Oxidation to 4-(4-bromophenyl)-4-hydroxy-2,5-cyclohexadien-1-one (7).

    • Rationale: A dearomatizing oxidation introduces the cyclohexadienone moiety, which provides the necessary curvature for the subsequent macrocyclization.

    • Procedure: The 4'-Bromo-[1,1'-biphenyl]-4-ol is oxidized using an appropriate oxidizing agent (e.g., (diacetoxyiodo)benzene) in a suitable solvent system. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated and purified.

Step 3: One-pot synthesis of the unsymmetrical tetraring unit (5fA)

  • Rationale: This crucial step assembles the unsymmetrical tetraring precursor in a single pot, enhancing the efficiency of the synthesis. The use of NaH to form the sodium salt of the hydroxyl group in 7 prevents side reactions. The subsequent stereoselective cis-addition of 4-bromo-4′-lithiobiphenyl is a key bond-forming reaction. Trapping the resulting bis-alkoxide with triethylsilyl chloride (TESCl) protects the hydroxyl groups and increases the solubility of the intermediate.

  • Procedure:

    • To a solution of 4-(4-bromophenyl)-4-hydroxy-2,5-cyclohexadien-1-one (7 ) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), sodium hydride (NaH, 1.3 equivalents) is added portion-wise.

    • In a separate flask, 4,4′-dibromobiphenyl (8 , 2.1 equivalents) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (nBuLi, 2.2 equivalents) is added dropwise to generate 4-bromo-4′-lithiobiphenyl in situ.

    • The freshly prepared solution of 4-bromo-4′-lithiobiphenyl is then added dropwise to the solution of the sodium salt of 7 at -78 °C.

    • After stirring for the appropriate time, triethylsilyl chloride (TESCl, 3.0 equivalents) is added to the reaction mixture.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the unsymmetrical tetraring unit 5fA in 56% yield.[2]

Step 4: Bromine-Borane Transformation (5fB)

  • Rationale: The bromine atom on the tetraring unit is converted to a boronic ester. This transformation is necessary to enable the subsequent platinum-mediated coupling reaction.

  • Procedure: The tetraring unit 5fA is subjected to a lithium-halogen exchange followed by reaction with a borate ester (e.g., triisopropyl borate) and subsequent acidic workup to yield the boronic acid, or it can be converted to a pinacol boronate ester using a palladium-catalyzed borylation reaction.

Part 2: Macrocyclization and Aromatization

Step 5: Platinum-Mediated Dimerization (Formation of Bis-platinum Complex 9)

  • Rationale: This is the key macrocyclization step. The boronic acid (or ester) derivative 5fB reacts with a platinum(II) source, such as PtCl₂(cod) (cod = 1,5-cyclooctadiene), in the presence of a base. The platinum templates the dimerization of two molecules of 5fB to form the bis-platinum complex 9 with high selectivity. The pre-organization of the monomers by the platinum centers significantly favors the desired cyclic dimer over linear oligomers.

  • Procedure:

    • To a solution of the borane-functionalized tetraring unit 5fB in a suitable solvent (e.g., THF or dioxane), PtCl₂(cod) and a base (e.g., K₃PO₄) are added.

    • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).

    • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield the bis-platinum complex 9 in 71% yield.[2]

Step 6: Reductive Elimination of Platinum (Formation of Cyclic Dimer 10)

  • Rationale: The platinum atoms are removed from the bis-platinum complex 9 via reductive elimination to form the desired carbon-carbon bonds, yielding the cyclic dimer 10 . This step closes the macrocycle.

  • Procedure: The bis-platinum complex 9 is treated with a reducing agent (e.g., triphenylphosphine or CO) in a suitable solvent. The reaction is heated to drive the reductive elimination. The product, cyclic dimer 10 , is then isolated and purified.

Step 7: H₂SnCl₄-Mediated Reductive Aromatization

  • Rationale: The final and crucial step is the aromatization of the two cyclohexadiene rings in the cyclic dimer 10 to form the fully aromatic[1]CPP. The in situ formation of tetrachlorostannic acid (H₂SnCl₄) from SnCl₂ and HCl provides a mild and highly effective reducing agent for this transformation. The stoichiometry of HCl to SnCl₂ is critical to prevent acid-catalyzed decomposition of the strained precursor.[4]

  • Procedure:

    • To a solution of the cyclic dimer 10 in a solvent such as dichloromethane (CH₂Cl₂) or THF, a freshly prepared solution of H₂SnCl₄ is added. The H₂SnCl₄ is prepared by mixing tin(II) chloride (SnCl₂) with two equivalents of hydrochloric acid (HCl).

    • The reaction is stirred at room temperature and monitored by TLC or HPLC.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

    • After filtration and concentration, the crude product is purified by column chromatography on silica gel. Further purification can be achieved by recrystallization or gel permeation chromatography (GPC) to afford pure[1]cycloparaphenylene as a yellow solid in 81% yield.[2]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of[1]cycloparaphenylene, a foundational member of the CPP family. By enabling the production of gram quantities of this fascinating carbon nanohoop, this protocol opens the door for extensive research into its material properties, supramolecular chemistry, and potential applications in nanoelectronics and beyond. The strategic use of a platinum-mediated dimerization and a mild reductive aromatization are key to the success of this high-yield synthesis.

References

  • Kawanishi, T., Ishida, K., Kayahara, E., & Yamago, S. (2020). Selective and Gram-Scale Synthesis of[1]Cycloparaphenylene. The Journal of Organic Chemistry, 85(4), 2082–2091. [Link][2][3]

  • Patel, V. K., Kayahara, E., & Yamago, S. (2015). Practical synthesis of [n]cycloparaphenylenes (n= 5, 7–12) by H2SnCl4-mediated aromatization of 1,4-dihydroxycyclo-2,5-diene precursors. Chemistry–A European Journal, 21(15), 5742-5749. [Link][4]

  • Kawanishi, T., Ishida, K., Kayahara, E., & Yamago, S. (2020). Selective and Gram-Scale Synthesis of[1]Cycloparaphenylene. PubMed. [Link][2]

Sources

Application

Illuminating the Dance of Delivery: A Detailed Guide to Characterizing Cell-Penetrating Peptide Complexes with NMR Spectroscopy

For distribution to: Researchers, scientists, and drug development professionals Introduction: The Promise and Challenge of Cell-Penetrating Peptides Cell-penetrating peptides (CPPs) represent a beacon of hope in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Promise and Challenge of Cell-Penetrating Peptides

Cell-penetrating peptides (CPPs) represent a beacon of hope in drug delivery, offering a tantalizing solution to one of pharmacology's most significant hurdles: traversing the cell membrane. These short peptides, often rich in cationic residues, possess the remarkable ability to carry a diverse array of molecular cargo—from small molecules and nucleic acids to proteins and nanoparticles—into the cellular interior.[1][2][3] This capability opens up new avenues for therapeutic intervention, particularly for diseases with intracellular targets that are otherwise difficult to reach.

However, the efficacy of a CPP-based delivery system is intrinsically linked to the formation of a stable, yet appropriately dynamic, complex with its cargo. The nature of this non-covalent interaction dictates the cargo's protection from degradation, its cellular uptake efficiency, and its eventual release at the site of action. A thorough characterization of the CPP-cargo complex at the molecular level is therefore not merely an academic exercise but a critical step in the rational design and optimization of novel drug delivery platforms.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful and versatile tool for this purpose.[1] Operating under near-physiological conditions, NMR can provide a wealth of information on the structure, dynamics, and thermodynamics of CPP-cargo interactions in solution, all with atomic-level precision.[4] This application note serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and detailed, field-proven protocols for leveraging a suite of NMR experiments to fully characterize CPP-cargo complexes.

The Strategic Application of NMR: A Multi-faceted Approach

Characterizing a CPP-cargo complex is not a one-size-fits-all endeavor. A strategic, multi-pronged approach employing a series of complementary NMR experiments is essential to build a complete picture of the system. The choice of experiments and their sequence depends on the specific questions being asked, from confirming complex formation to elucidating the three-dimensional structure of the bound state.

Our exploration will follow a logical progression, beginning with foundational experiments to confirm binding and assess overall complex properties, and moving towards more advanced techniques for detailed structural and dynamic insights.

G cluster_0 Initial Characterization cluster_1 Binding Interface and Affinity cluster_2 Structural Elucidation cluster_3 Dynamics and Stability 1D_NMR 1D ¹H NMR DOSY DOSY 1D_NMR->DOSY Confirm Interaction & Size HSQC ¹H-¹⁵N HSQC Titration DOSY->HSQC Proceed to Interface Mapping STD_NMR STD-NMR HSQC->STD_NMR Complementary Binding Information NOESY NOESY/ROESY HSQC->NOESY Identify Residues for Structural Analysis STD_NMR->NOESY Guide Structural Investigation Relaxation T₁, T₂ Relaxation Analysis NOESY->Relaxation Investigate Dynamics of the Complex G cluster_0 Unbound State cluster_1 Bound State CPP CPP Small r_H Large D Complex CPP-Cargo Complex Large r_H Small D CPP->Complex Binding Cargo Cargo Small r_H Large D Cargo->Complex

Figure 2: The principle of DOSY in detecting complex formation.

Protocol 2: DOSY for Complex Formation and Size Estimation

  • Sample Preparation:

    • Prepare samples of the CPP, the cargo, and the CPP-cargo mixture as described in Protocol 1. Consistent concentrations across samples are crucial for accurate comparison.

  • NMR Data Acquisition:

    • Use a pulsed-field gradient spin-echo or stimulated-echo based DOSY pulse sequence (e.g., stebpgp1s on Bruker instruments).

    • Optimize the diffusion delay (Δ) and the gradient pulse duration (δ) to achieve a signal decay of approximately 90-95% at the highest gradient strength for the smallest component. Typical values for peptide complexes are Δ = 100-300 ms and δ = 1-3 ms. [5] * Acquire a series of 1D spectra with incrementally increasing gradient strength (typically 16-32 steps).

  • Data Processing and Analysis:

    • Process the 2D DOSY data using specialized software (e.g., TopSpin's DOSY module, Mnova).

    • The software will fit the decay of signal intensity as a function of gradient strength to extract the diffusion coefficient for each resonance.

    • In the resulting 2D spectrum, the y-axis represents the diffusion coefficient and the x-axis represents the chemical shift.

    • A successful complex formation will be indicated by the CPP and cargo signals aligning at a new, smaller diffusion coefficient in the spectrum of the mixture compared to their individual spectra.

ComponentTypical Diffusion Coefficient (D) in m²/s
Unbound CPP (e.g., 2 kDa)~1.5 x 10⁻¹⁰
Unbound Small Molecule Cargo (e.g., 0.5 kDa)~3.0 x 10⁻¹⁰
CPP-Cargo Complex (e.g., 2.5 kDa)~1.2 x 10⁻¹⁰

Table 1: Representative diffusion coefficients for CPPs, cargo, and their complex.

Part 2: Mapping the Interaction Landscape

Once complex formation is confirmed, the next crucial step is to identify the binding interface and quantify the strength of the interaction. ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy and Saturation Transfer Difference (STD) NMR are the primary tools for this purpose.

Pinpointing the Binding Site: ¹H-¹⁵N HSQC Titration

The ¹H-¹⁵N HSQC experiment is a 2D NMR technique that provides a fingerprint of a protein or peptide, with each peak corresponding to a specific backbone amide N-H group. [6][7]This experiment is exceptionally sensitive to changes in the chemical environment of the peptide backbone. By titrating an unlabeled cargo into a solution of ¹⁵N-labeled CPP, one can monitor changes in the HSQC spectrum to map the binding interface. [8] Causality: When the cargo binds to the CPP, the chemical environments of the amide protons and nitrogens in the binding site are altered, leading to a change in their chemical shifts. This phenomenon is known as Chemical Shift Perturbation (CSP). [9]Residues with significant CSPs are likely to be at or near the binding interface.

Protocol 3: ¹H-¹⁵N HSQC Titration for Binding Site Mapping and Affinity Determination

  • Sample Preparation:

    • Requires the production of a uniformly ¹⁵N-labeled CPP. This is typically achieved through recombinant expression in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.

    • Prepare a stock solution of the ¹⁵N-labeled CPP (typically 0.1-0.5 mM) and a concentrated stock of the unlabeled cargo. [10] * The initial NMR sample should contain only the ¹⁵N-labeled CPP in the chosen buffer.

  • NMR Data Acquisition:

    • Use a sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence with water flip-back (e.g., hsqcetf3gpsi on Bruker instruments). [11] * Acquire a reference spectrum of the CPP alone.

    • Add small aliquots of the concentrated cargo stock to the NMR tube, acquiring an HSQC spectrum after each addition. The titration should cover a range from substoichiometric to several-fold molar excess of the cargo.

  • Data Processing and Analysis:

    • Process all HSQC spectra identically.

    • Overlay the spectra and track the movement of each cross-peak throughout the titration.

    • Calculate the weighted-average chemical shift perturbation (Δδ) for each residue using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14). [12][13] * Plot the Δδ values against the residue number. Residues with Δδ values significantly above the average are considered to be part of the binding interface.

    • For interactions in the fast exchange regime (K_D > ~3 µM), the dissociation constant (K_D) can be determined by fitting the change in chemical shift for individual residues as a function of the ligand concentration to a binding isotherm. [8][9][14]

A Ligand's-Eye View: Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that is particularly well-suited for studying weak to medium affinity interactions. [15][16]It allows for the identification of the specific protons on the cargo molecule that are in close contact with the CPP in the bound state, effectively mapping the cargo's binding epitope.

Causality: In an STD-NMR experiment, specific resonances of the large CPP are selectively saturated. This saturation is transferred through the peptide via spin diffusion and then to the bound cargo via the Nuclear Overhauser Effect (NOE). When the saturated cargo dissociates, it carries this "memory" of saturation into the bulk solution, leading to a decrease in the intensity of its signals. By subtracting a reference spectrum (with no CPP saturation) from the saturated spectrum, a difference spectrum is obtained that shows only the signals of the binding cargo. The intensity of these signals is proportional to their proximity to the CPP surface. [15][17]

G CPP_Saturation 1. Selective Saturation of CPP Protons Spin_Diffusion 2. Saturation Spreads Through CPP (Spin Diffusion) CPP_Saturation->Spin_Diffusion Intermolecular_Transfer 3. Saturation Transfer to Bound Cargo (NOE) Spin_Diffusion->Intermolecular_Transfer Dissociation 4. Saturated Cargo Dissociates Intermolecular_Transfer->Dissociation Detection 5. Detection of Attenuated Cargo Signals Dissociation->Detection

Figure 3: The five key steps of the Saturation Transfer Difference (STD) NMR experiment.

Protocol 4: STD-NMR for Epitope Mapping

  • Sample Preparation:

    • Prepare a sample containing the CPP (typically ~50 µM) and a large molar excess of the cargo (50- to 100-fold). [18]This ensures that the majority of the cargo is in the free state, allowing for efficient detection.

    • Prepare a control sample containing only the cargo at the same concentration to ensure no direct saturation of its signals.

  • NMR Data Acquisition:

    • Use a standard STD pulse sequence (e.g., stddiff on Bruker instruments).

    • The experiment consists of two interleaved acquisitions: an "on-resonance" spectrum where CPP signals are saturated (e.g., at -1 ppm for aliphatic protons or 7 ppm for aromatic protons) and an "off-resonance" spectrum where the saturation is applied in a region with no signals (e.g., 40 ppm). [16][19] * The saturation time (D20) is a critical parameter and should be optimized. A range of saturation times (e.g., 0.25 to 5 seconds) should be tested to build up an STD amplification curve. [18]

  • Data Processing and Analysis:

    • The difference spectrum (I_STD = I_off - I_on) is automatically calculated.

    • Integrate the signals in the difference spectrum and the off-resonance spectrum.

    • The STD amplification factor (STD_amp) for each proton is calculated as: STD_amp = (I_STD / I_off) * [Cargo]/[CPP]

    • To map the binding epitope, normalize the STD amplification factors by setting the largest value to 100%. Protons with higher relative STD effects are in closer proximity to the CPP surface. [18] * By analyzing the STD build-up curves (STD_amp vs. saturation time), the dissociation constant (K_D) can also be determined. [20][21]

Part 3: High-Resolution Structural Insights

With the binding interface mapped, the next level of characterization involves determining the three-dimensional structure of the CPP-cargo complex. Nuclear Overhauser Effect Spectroscopy (NOESY) is the cornerstone experiment for this purpose.

Through-Space Correlations: NOESY and ROESY

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that arises from the dipolar coupling between protons that are close in space (< 5 Å), irrespective of whether they are connected by chemical bonds. [22]A 2D NOESY (or ROESY for intermediate-sized molecules) experiment generates cross-peaks between protons that are spatially proximate, providing the distance restraints necessary for structure calculation. [4][23] Causality: The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons (I ∝ 1/r⁶). This strong distance dependence allows for the generation of precise distance restraints for structural modeling.

Protocol 5: NOESY/ROESY for Structural Restraints

  • Sample Preparation:

    • Prepare a highly concentrated and stable sample of the CPP-cargo complex (typically > 0.5 mM). [10] * For larger complexes, isotopic labeling (¹³C, ¹⁵N) of the CPP may be necessary to resolve spectral overlap, allowing for 3D NOESY experiments.

  • NMR Data Acquisition:

    • Use a 2D NOESY (e.g., noesyphpr) or ROESY (e.g., roesyphpr) pulse sequence.

    • The choice between NOESY and ROESY depends on the molecular weight of the complex. For small complexes (< ~1 kDa), NOESY cross-peaks are positive. For large complexes (> ~2 kDa), they are negative. For intermediate-sized complexes, the NOE can be close to zero, in which case ROESY, which always yields positive cross-peaks, is the preferred experiment. [22] * The mixing time (d8) is a critical parameter that determines the extent of magnetization transfer. A series of NOESY spectra with increasing mixing times (a "build-up curve") should be acquired to ensure that the measured NOEs are in the linear regime and to avoid spin diffusion artifacts. Typical mixing times for peptide complexes range from 100 to 300 ms. [23][24]

  • Data Processing and Analysis:

    • Process the 2D spectra and assign the cross-peaks. This involves identifying which two protons give rise to each cross-peak.

    • Integrate the volume of the assigned cross-peaks.

    • Convert the cross-peak volumes into upper distance restraints (e.g., strong, medium, weak corresponding to < 2.5 Å, < 3.5 Å, < 5.0 Å).

    • Use these distance restraints, along with dihedral angle restraints from J-coupling analysis, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures of the complex. [24][25]

Part 4: Unveiling the Dynamics of the Complex

A static structure provides only part of the story. The dynamics of the CPP-cargo complex—how its components move relative to each other—can be crucial for its function, particularly for the eventual release of the cargo. NMR relaxation experiments provide unparalleled insights into these molecular motions on a wide range of timescales.

Probing Molecular Motion: T₁ and T₂ Relaxation Analysis

Measurements of the longitudinal (T₁) and transverse (T₂) relaxation times of individual nuclei within the CPP can reveal information about the flexibility of the peptide backbone and side chains upon cargo binding. [26][27][28] Causality: T₁ and T₂ relaxation are influenced by molecular motions on the picosecond to nanosecond timescale. [26]Changes in these relaxation parameters upon complex formation can indicate regions of the CPP that become more rigid or more flexible. For instance, a decrease in T₂ is indicative of slower tumbling or conformational exchange, often observed in the binding interface.

Protocol 6: T₁ and T₂ Relaxation Analysis

  • Sample Preparation:

    • A ¹⁵N-labeled CPP sample, both free and in complex with the cargo, is required.

  • NMR Data Acquisition:

    • Acquire a series of ¹H-¹⁵N HSQC-like experiments with variable relaxation delays to measure T₁ and T₂ for each backbone amide.

    • Standard pulse sequences for these measurements are readily available (e.g., inversion-recovery for T₁ and CPMG for T₂).

  • Data Processing and Analysis:

    • For each residue, fit the decay of peak intensity as a function of the relaxation delay to an exponential function to extract the T₁ and T₂ values.

    • Compare the relaxation parameters for the free and bound CPP. Regions with significant changes in T₁ and/or T₂ are likely experiencing a change in their dynamic properties upon binding.

Conclusion: An Integrated Approach for Comprehensive Understanding

The suite of NMR experiments detailed in this application note provides a powerful and comprehensive toolkit for the characterization of CPP-cargo complexes. By strategically combining techniques that probe different aspects of the interaction—from initial confirmation of binding and size estimation with 1D NMR and DOSY, to binding site and affinity determination with HSQC and STD-NMR, high-resolution structural elucidation with NOESY, and dynamic analysis with relaxation experiments—researchers can build a detailed, multi-dimensional understanding of their delivery system. This knowledge is paramount for the rational design of more effective and specific CPP-based therapeutics, ultimately accelerating the translation of these promising delivery vectors from the laboratory to the clinic.

References

  • Setup for STD experiments. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Diffusion-Ordered Spectroscopy (DOSY) - NMR Theory. (n.d.). UCSB Chem and Biochem NMR Facility. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Nmr.ch. Retrieved from [Link]

  • Monaco, S., et al. (2024). Speeding-up the Determination of Protein–Ligand Affinities by STD NMR: The Reduced Data Set STD NMR Approach (rd-STD NMR). Analytical Chemistry. Retrieved from [Link]

  • Monaco, S., et al. (2024). Speeding-up the Determination of Protein–Ligand Affinities by STD NMR. National Institutes of Health. Retrieved from [Link]

  • Bar-On, O., et al. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments. Retrieved from [Link]

  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. (2011). Ichor Life Sciences. Retrieved from [Link]

  • Ligand Screening by Saturation-Transfer Difference (STD) NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Saturation Transfer Difference Spectroscopy (STD). (n.d.). Glycopedia. Retrieved from [Link]

  • Sahu, D. (2021). Collecting and analyzing protein backbone dynamics using T1/T2/NOE NMR based relaxation techniques. YouTube. Retrieved from [Link]

  • Wierzuchowska, D., & Blicharska, B. (n.d.). Molecular Dynamics of Proteins Investigated by NMR Relaxation Methods. Acta Physica Polonica A. Retrieved from [Link]

  • Chapter 7: Multi-frequency Saturation Transfer Difference NMR to Characterize Weak Protein–Ligand Complexes. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • HSQC_15N.nan. (2024). Protocols.io. Retrieved from [Link]

  • NMR Relaxation. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • Sample preparation. (n.d.). ResearchGate. Retrieved from [Link]

  • High-Resolution Diffusion Measurements of Proteins by NMR under Near-Physiological Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Peptide NMR Analysis Services. (n.d.). Triclinic Labs. Retrieved from [Link]

  • Ab Initio Prediction of NMR Spin Relaxation Parameters from Molecular Dynamics Simulations. (n.d.). ACS Publications. Retrieved from [Link]

  • NMR Relaxation Analysis of Pharmaceutically Active Peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • Saturation Transfer Difference (STD) - NMR experiment procedure. (n.d.). University of Maryland. Retrieved from [Link]

  • NMR Sample Preparation. (2017). YouTube. Retrieved from [Link]

  • Direct Assessment of Oligomerization of Chemically Modified Peptides and Proteins in Formulations using DLS and DOSY-NMR. (2023). ResearchGate. Retrieved from [Link]

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • A 1 H, 15 N-HSQC-based titration protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Best Practices for Submission of NMR Data to Support Higher Order Structure Assessment of Generic Peptide Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Approaches for evaluation of novel CPP-based cargo delivery systems. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopic characterization of peptide based nanocarriers and cargo complexes. (n.d.). University of Lethbridge. Retrieved from [Link]

  • peptide nmr. (n.d.). Retrieved from [Link]

  • Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • How to interpret a NOESY NMR spectrum. (2012). YouTube. Retrieved from [Link]

  • Hobbs, B., et al. (2022). The measurement of binding affinities by NMR chemical shift perturbation. Journal of Biomolecular NMR. Retrieved from [Link]

  • The measurement of binding affinities by NMR chemical shift perturbation. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis of Cell-Penetrating Peptides for Cargo Delivery. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • TUTORIAL: 2D NOESY EXPERIMENT. (n.d.). IMSERC. Retrieved from [Link]

  • Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. (n.d.). ChemRxiv. Retrieved from [Link]

  • Using chemical shift perturbation to characterise ligand binding. (n.d.). ResearchGate. Retrieved from [Link]

  • Processing with Mnova. (n.d.). Retrieved from [Link]

  • Publication: A Critical Assessment of the Performance of Protein-Ligand Scoring Functions Based on NMR Chemical Shift Perturbations. (2007). QuantumBio Inc. Retrieved from [Link]

  • 1H-15N HSQC. (2012). Protein NMR. Retrieved from [Link]

  • Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross peaks in larger proteins. (n.d.). SpringerLink. Retrieved from [Link]

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Method

Application Notes and Protocols for Single-Molecule Conductivity Measurements of Cycloparaphenylenes

< For: Researchers, scientists, and drug development professionals exploring the frontiers of molecular electronics. Introduction: The Allure of the Nanohoop in Molecular Electronics Cycloparaphenylenes (CPPs), often ref...

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals exploring the frontiers of molecular electronics.

Introduction: The Allure of the Nanohoop in Molecular Electronics

Cycloparaphenylenes (CPPs), often referred to as "nanohoops," represent a fascinating class of molecules at the intersection of synthetic chemistry and materials science.[1] These strained, radially π-conjugated macrocycles can be envisioned as the smallest possible segments of armchair carbon nanotubes, offering a unique platform for investigating charge transport at the single-molecule level.[2][3] Unlike their linear counterparts, the electronic properties of CPPs are profoundly size-dependent; intriguingly, the HOMO-LUMO gap narrows as the ring size decreases, a trend that is contrary to most conjugated macromolecules.[4] This unusual characteristic opens up exciting possibilities for creating molecular devices with highly tunable conductivity.[5]

This guide provides a comprehensive overview of the principles and a detailed protocol for measuring the single-molecule conductance of CPPs using the Scanning Tunneling Microscopy-Break Junction (STM-BJ) technique. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Part 1: Principles of Measurement - Why STM-Break Junction?

The STM-BJ technique is a powerful tool for probing the electrical properties of individual molecules.[6][7] It allows for the repeated formation and breaking of a molecular junction between a sharp metallic tip and a conductive substrate, enabling the collection of thousands of individual conductance measurements.[8] This statistical approach is crucial because the precise atomic configuration of the molecule-electrode interface can vary from one measurement to the next, leading to fluctuations in conductance.[9]

The core principle involves trapping a single CPP molecule in the nanogap formed between the STM tip and the substrate. An applied bias voltage drives a current through the molecule, and its conductance is measured. A key advantage of using CPPs is that they can directly bind to gold electrodes through π-interactions, eliminating the need for traditional anchoring groups like thiols.[10]

The choice of the STM-BJ technique is underpinned by its ability to provide detailed information about:

  • Single-Molecule Conductance: By analyzing a large number of conductance traces, a histogram can be constructed to determine the most probable conductance of a single CPP molecule.[9]

  • Molecule-Electrode Interface: The nature of the contact between the CPP and the gold electrodes significantly influences the measured conductance.[11][12] STM-BJ allows for the study of these interactions.

  • Influence of Molecular Structure: The technique is sensitive enough to discern differences in conductance arising from variations in the size (the value of 'n' in [n]CPP) and conformation of the nanohoop.[4][13]

Part 2: Experimental Workflow - A Visual Guide

The following diagram illustrates the key stages of a single-molecule conductance measurement of CPPs using the STM-BJ technique.

G cluster_prep Sample Preparation cluster_measurement STM-BJ Measurement cluster_analysis Data Analysis CPP_sol [n]CPP Solution (e.g., 0.1 mM in TCB) Tip_approach Tip Approach CPP_sol->Tip_approach Au_sub Gold Substrate Au_sub->Tip_approach Junction_formation Junction Formation Tip_approach->Junction_formation Tip_retraction Tip Retraction Junction_formation->Tip_retraction Tip_retraction->Tip_approach Repeat thousands of times Data_acq Conductance Trace Acquisition Tip_retraction->Data_acq Histogram 1D & 2D Histogram Construction Data_acq->Histogram Gaussian_fit Gaussian Fitting Histogram->Gaussian_fit Conductance_val Determine Most Probable Conductance Gaussian_fit->Conductance_val

Caption: Workflow for single-molecule conductance measurement of CPPs.

Part 3: Detailed Experimental Protocol

This protocol is designed for the measurement of [n]CPPs (where n can range from 5 to 12) using a custom-built or commercial STM-BJ system.

Materials and Reagents
  • [n]Cycloparaphenylene ([n]CPP): Synthesized according to established literature procedures.[14] The purity should be confirmed by NMR and mass spectrometry.

  • Solvent: 1,2,4-Trichlorobenzene (TCB), anhydrous, ≥99%. TCB is chosen for its high boiling point and ability to dissolve CPPs.

  • Gold Substrate: Gold-coated silicon wafers or freshly cleaved gold surfaces.

  • STM Tips: Mechanically cut gold wire (e.g., 0.25 mm diameter, 99.99% purity).

Instrumentation
  • Scanning Tunneling Microscope (STM) with a break-junction configuration.

  • Low-noise current preamplifier.

  • Data acquisition system.

  • Vibration isolation table.

Step-by-Step Procedure
  • Solution Preparation: Prepare a 0.1 mM solution of the desired [n]CPP in TCB.[4] Ensure the CPP is fully dissolved, using gentle sonication if necessary.

  • Substrate and Tip Preparation:

    • Clean the gold substrate by flame-annealing or UV-ozone treatment to remove organic contaminants.

    • Mechanically cut a fresh gold tip immediately before use to ensure a sharp and clean apex.

  • STM-BJ Measurement Setup:

    • Mount the gold substrate in the STM sample holder.

    • Apply a small droplet of the [n]CPP solution onto the substrate.

    • Carefully approach the STM tip to the substrate until a tunneling current is detected.

  • Data Acquisition:

    • Apply a constant bias voltage between the tip and the substrate, typically in the range of 100 mV.[4][7]

    • Initiate the break-junction process:

      • Drive the tip into the substrate to form a gold point contact.

      • Retract the tip at a controlled speed (e.g., 10-50 nm/s).

    • During retraction, continuously record the current as a function of tip displacement. This constitutes a single "conductance trace."

    • Repeat this process thousands of times to build a statistically significant dataset.[8]

Part 4: Data Analysis and Interpretation

The raw data from an STM-BJ experiment consists of thousands of individual conductance traces. Proper analysis is critical to extract meaningful single-molecule conductance values.[9]

Data Filtering and Selection

Not all traces will show the characteristic plateau of a molecular junction. It is common practice to select traces that exhibit a clear step-like feature after the gold point contact breaks. Automated algorithms can be employed for this selection process.[6]

Constructing Conductance Histograms
  • 1D Conductance Histogram: Combine all the selected conductance traces into a one-dimensional histogram. The x-axis represents the conductance (typically on a logarithmic scale), and the y-axis represents the number of counts. The most probable single-molecule conductance will appear as a distinct peak in the histogram.[4]

  • 2D Conductance-Displacement Histogram: To gain more insight into the junction's evolution, a two-dimensional histogram can be created. Here, conductance is plotted against the tip displacement. This visualization helps to distinguish molecular plateaus from tunneling current and to analyze the stretching length of the molecular junction.[4]

Determining the Most Probable Conductance

The peak corresponding to the single-molecule conductance in the 1D histogram is typically fitted with a Gaussian function.[15] The center of the fitted peak provides the most probable conductance value.

Part 5: Expected Results and Troubleshooting

Representative Conductance Data for [n]CPPs

The conductance of [n]CPPs is highly dependent on the number of phenylene units (n). As a general trend, the conductance decreases as 'n' increases.[4]

[n]CPPMost Probable Conductance (G₀)Reference
[13]CPP~10⁻²[4]
[6]CPP~5 x 10⁻³[4]
[16]CPP~2 x 10⁻³[4]
CPP~1 x 10⁻³[4]
[5]CPP~5 x 10⁻⁴[4]
[10]CPP~2 x 10⁻⁴[4]
[17]CPP~1 x 10⁻⁴[4]
[7]CPP~5 x 10⁻⁵[4]

Note: G₀ is the quantum of conductance, approximately 77.5 µS.

Troubleshooting Common Issues
  • No clear molecular peak in the histogram:

    • Cause: Insufficient number of traces, low concentration of the CPP solution, or poor molecule-electrode contact.

    • Solution: Increase the number of collected traces, try a slightly higher CPP concentration, or ensure the substrate and tip are clean.

  • Broad or multiple peaks:

    • Cause: Multiple binding configurations of the CPP on the electrodes, or the presence of impurities.

    • Solution: This can be an intrinsic property of the system. 2D histograms can help to deconvolve different junction configurations. Ensure the purity of the CPP sample.[15]

  • High noise levels:

    • Cause: Mechanical vibrations, electrical noise, or a contaminated environment.

    • Solution: Ensure the STM is on a vibration isolation table, check all electrical connections for proper grounding, and perform measurements in a controlled environment.

Part 6: Advanced Topics and Future Directions

The field of single-molecule electronics is constantly evolving. Advanced studies on CPPs could involve:

  • Gating Effects: Investigating how an external electric field (gate electrode) can modulate the conductance of a single CPP molecule.

  • Thermoelectric Properties: Measuring the Seebeck coefficient of single-CPP junctions to understand their potential for energy harvesting.[17]

  • Quantum Interference: Exploring the effects of quantum interference on the charge transport through CPPs by strategic chemical modifications.[17][18]

  • Functionalized CPPs: Studying how the conductance is affected by the introduction of different functional groups onto the CPP backbone.[19][20]

Conclusion

Single-molecule conductivity measurements of cycloparaphenylenes offer a unique window into the fundamental principles of charge transport in radially π-conjugated systems. The STM-BJ technique, coupled with rigorous data analysis, provides a robust platform for elucidating the structure-property relationships in these fascinating nanohoops. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the electronic properties of CPPs and contribute to the advancement of molecular electronics.

References

  • Data-Driven Insights in Single-Molecule Break Junction Studies: A Comprehensive Review of the Data Analysis Methods. Langmuir.

  • Machine learning and analytical methods for single-molecule conductance measurements. Chemical Communications.

  • Cycloparaphenylene. Wikipedia.

  • Single cycloparaphenylene molecule devices: Achieving large conductance modulation via tuning radial π-conjugation. Science Advances.

  • Electronic transport properties in [n]cycloparaphenylenes molecular devices. Physics Letters A.

  • Revealing conductance variation of molecular junctions based on an unsupervised data analysis approach. The University of Liverpool Repository.

  • Single Molecule Protein Conductance Measurements: Novel Methods of Experimental Data Analysis. ProQuest.

  • Molecule–electrode interfaces in molecular electronic devices. Chemical Society Reviews.

  • Single cycloparaphenylene molecule devices: Achieving large conductance modulation via tuning radial π-conjugation. PubMed.

  • Single-Molecule Conductance through Hybrid Radially and Linearly π‑Conjugated Macromolecules Reveals an Unusual Intramolecular π‑Interaction. Nano Letters.

  • Quantum interference features and thermoelectric properties of macrocyclic-single molecules: theoretical and modelling investigation. Nanoscale Advances.

  • Methods for the analysis, interpretation, and prediction of single-molecule junction conductance behaviour. Chemical Science.

  • Regulating the molecule and electrode interface of a single-molecule junction via the side chain. Chemical Communications.

  • STM-BJ measurement results of [n]CPPs (n = 5 to 12). (A) Schematic of... ResearchGate.

  • Effects of the molecule-electrode interface on electrical and mechanical properties of benzene-based single-molecule junctions. ChemRxiv.

  • Electromechanics of the Molecule-Electrode Interface and Interface-Mediated Effects in Single-Molecule Junctions. ACS Applied Materials & Interfaces.

  • A bias voltage controlled electrode-molecule interface in single-molecule junctions. Chemical Communications.

  • Electronic transport properties in [n]cycloparaphenylenes molecular devices. ResearchGate.

  • The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers in Chemistry.

  • Incorporating electron modulating units into cycloparaphenylenes (CPPs). ACS Fall 2025.

  • Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. ResearchGate.

  • Topological, Spectroscopic and Energetic Properties of Cycloparaphenylene Series. Polycyclic Aromatic Compounds.

  • Cycloparaphenylenes and related nanohoops. Chemical Society Reviews.

  • Synthesis of Cycloparaphenylenes and Related Carbon Nanorings: A Step toward the Controlled Synthesis of Carbon Nanotubes. Accounts of Chemical Research.

  • The Dynamic, Size-Dependent Properties of[13]-[7]Cycloparaphenylenes. Chemical Science.

  • Magnetically Induced Currents in [n]Cycloparaphenylenes, n=6-11. The Journal of Organic Chemistry.

  • Acceptor engineering of quinone-based cycloparaphenylenes via post-synthesis for achieving white-light emission in single-molecule. Nature Communications.

  • The dynamic, size-dependent properties of[13]–[7]cycloparaphenylenes. Chemical Science.

  • Supplementary Materials for Single cycloparaphenylene molecule devices: Achieving large conductance modulation via tuning radial π-conjugation. Science Advances.

  • Quantum Interference in Mixed‐Valence Complexes: Tuning Electronic Coupling Through Substituent Effects. Angewandte Chemie International Edition.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Cycloparaphenylenes (CPPs)

Welcome to the technical support center for the synthesis of cycloparaphenylenes (CPPs). This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique, strain...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cycloparaphenylenes (CPPs). This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique, strained macrocycles. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your synthetic yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of CPPs.

Q1: What are the most critical factors influencing the yield of CPP synthesis?

The synthetic yield of CPPs is primarily influenced by three factors: the choice of synthetic strategy, the purity of precursors, and the efficiency of the final macrocyclization and aromatization steps. The high strain energy of smaller CPPs (e.g.,[1]CPP,[2]CPP,[3]CPP) presents a significant synthetic challenge that must be overcome.[4][5]

Q2: Which synthetic strategy is considered the most reliable for a range of CPP sizes?

While several effective strategies exist, the use of "bent" or pre-distorted building blocks has proven to be a robust approach.[6] Methodologies developed by research groups like Itami and Jasti, which often employ cyclohexadiene or cyclohexane derivatives as precursors to the phenylene units, are widely adopted.[7][8] These precursors help to mitigate the buildup of strain energy during the macrocyclization step, leading to improved yields.[8]

Q3: How does the size of the target CPP affect the choice of synthesis?

Smaller, more strained CPPs (n < 8) often require specialized strategies to overcome their high strain energy.[4] For instance, the synthesis of[1]CPP, one of the most strained CPPs synthesized to date, involved a metal-mediated ring closure of a protected precursor to manage the immense strain.[2] Larger CPPs (n > 8) are generally less strained and can be synthesized through a wider variety of methods, including those involving palladium-catalyzed cross-coupling reactions.[7][8]

Q4: Are there any "one-pot" synthesis methods available for CPPs?

Recently, one-pot approaches for the synthesis of[2]CPP and[9]CPP have been developed, offering a more streamlined alternative to traditional multi-step methods.[10] By carefully tuning reaction conditions, these methods can selectively produce the desired CPP, significantly reducing overall synthesis time and workload.[10]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your CPP synthesis experiments.

Issue 1: Low Yield in the Macrocyclization Step

Symptoms:

  • Formation of linear oligomers instead of the desired macrocycle.

  • Complex reaction mixture with multiple unidentified byproducts.

  • Recovery of a significant amount of starting material.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Strain Energy The formation of the strained macrocycle is energetically unfavorable, leading to the preferential formation of less-strained linear oligomers. This is particularly problematic for smaller CPPs.Utilize precursor monomers that are already bent or curved, such as those based on cyclohexadiene or cyclohexane scaffolds.[7][8] This pre-organization minimizes the strain energy penalty during the ring-closing step.
Inefficient Catalyst System The chosen catalyst may not be active enough to promote the desired intramolecular cyclization over intermolecular polymerization.For Suzuki-Miyaura couplings, screen different palladium catalysts and ligands. For instance, Pd(PtBu3)2 has been used effectively in some CPP syntheses.[7] For nickel-mediated Yamamoto couplings, ensure the nickel catalyst is freshly prepared and highly active.[6]
Sub-optimal Reaction Conditions Concentration, temperature, and solvent can significantly impact the outcome of the macrocyclization.Employ high-dilution conditions to favor intramolecular over intermolecular reactions. Optimize the reaction temperature; sometimes, lower temperatures can improve selectivity. Screen different solvents to find one that best solubilizes the precursors and promotes the desired reaction pathway.
Precursor Purity Impurities in the precursor monomers can poison the catalyst or lead to side reactions.Ensure all precursors are rigorously purified before use, typically by column chromatography or recrystallization. Characterize the purified precursors thoroughly by NMR and mass spectrometry.
Issue 2: Difficulties in the Final Aromatization Step

Symptoms:

  • Incomplete conversion of the non-aromatic precursor to the final CPP.

  • Decomposition of the product under the aromatization conditions.

  • Formation of undesired side products.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions The conditions required for aromatization (e.g., strong acids, high temperatures) can be too harsh for the strained CPP product, leading to degradation.Explore milder aromatization methods. For example, reductive aromatization using low-valent titanium has been shown to be effective and is often gentler than oxidative methods.[6] Sodium naphthalenide has also been used for reductive aromatization.[6] For oxidative aromatization, reagents like DDQ or chloranil in the presence of a mild acid scavenger can be effective.[6]
Strain-Induced Rearrangement The high strain of the target CPP can lead to undesired rearrangement reactions during aromatization.Maintaining a low reaction temperature can sometimes suppress these rearrangements. For example, in some syntheses, keeping the temperature at -40°C during oxidative coupling was crucial to prevent acid-mediated rearrangements.[11] The use of a proton scavenger, such as propylene oxide, can also improve the reproducibility of the reaction.[11]
Steric Hindrance Bulky substituents on the precursor can hinder the approach of the aromatization reagent.If possible, design the synthetic route to introduce bulky substituents after the CPP framework has been formed. Alternatively, a more sterically accessible aromatization reagent may be required.
Issue 3: Product Purification Challenges

Symptoms:

  • Difficulty in separating the desired CPP from linear oligomers or other byproducts.

  • The product appears as a mixture of different CPP sizes.

  • The purified product is still contaminated with reagents or solvent.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Similar Polarity of Products and Byproducts The desired CPP and linear oligomers may have very similar polarities, making separation by standard column chromatography difficult.Gel permeation chromatography (GPC) is often the most effective method for separating CPPs based on their size.[7] This technique can effectively separate the cyclic product from linear oligomers.
Formation of Multiple CPP Sizes Some synthetic strategies can lead to a mixture of CPPs with different numbers of phenylene units.Optimize the stoichiometry of the reactants in the macrocyclization step to favor the formation of the desired ring size. In some cases, a "shotgun" approach that intentionally produces a mixture of CPPs, followed by separation, can be a viable strategy.[7]
Product Instability on Silica Gel The acidic nature of silica gel can cause decomposition of some sensitive CPPs during column chromatography.Use neutral or basic alumina for column chromatography. Alternatively, avoid chromatography altogether and purify the product by recrystallization or precipitation if possible.
Residual Metal Catalyst Trace amounts of palladium, nickel, or other metals from the coupling reactions can be difficult to remove.Treat the crude product with a metal scavenger resin. Washing the organic solution with an aqueous solution of a chelating agent like EDTA can also be effective.

Optimized Protocols

This section provides an example of a successful synthetic workflow for a common CPP.

Synthesis of[12]Cycloparaphenylene ([12]CPP)

This protocol is based on the highly efficient nickel-mediated synthesis developed by Itami and co-workers.[7]

Workflow Diagram:

G cluster_0 Precursor Synthesis cluster_1 Macrocyclization cluster_2 Aromatization A 1,4-Dibromobenzene B L-shaped Building Block A->B Multi-step synthesis C Macrocyclic Precursor B->C Ni(COD)2, ligand D [12]CPP C->D Reductive Aromatization

Caption: Synthetic workflow for[12]CPP.

Step-by-Step Protocol:

  • Synthesis of the L-shaped Precursor: The synthesis begins with the preparation of a suitably functionalized L-shaped building block from commercially available starting materials like 1,4-dibromobenzene. This multi-step process typically involves the formation of a cyclohexane or cyclohexadiene core.[7]

  • Nickel-Mediated Macrocyclization: The L-shaped precursor undergoes a nickel-mediated Yamamoto-type homocoupling reaction. This is a critical step where the macrocycle is formed.

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the L-shaped precursor in a suitable solvent (e.g., anhydrous THF or DMF).

    • Add Ni(COD)₂ and a suitable ligand (e.g., 2,2'-bipyridine).

    • Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and perform an aqueous workup.

  • Reductive Aromatization: The resulting macrocyclic precursor is then aromatized to yield the final[12]CPP.

    • Dissolve the macrocyclic precursor in an appropriate solvent.

    • Treat the solution with a reducing agent, such as a low-valent titanium species (generated in situ from TiCl₄ and Zn dust) or sodium naphthalenide.

    • Stir the reaction at room temperature until the aromatization is complete.

    • Quench the reaction and purify the crude product.

  • Purification: The final[12]CPP is purified by column chromatography (often on neutral alumina to avoid degradation) followed by recrystallization or GPC to obtain the highly pure product.

Visualizing Key Concepts

The "Bent" Precursor Strategy

The use of non-planar precursors is a cornerstone of modern CPP synthesis. This strategy is illustrated below.

G cluster_0 cluster_1 A Linear Monomers B High Strain Transition State A->B High energy barrier C Low Yield of Macrocycle B->C D Bent Monomers E Lower Strain Transition State D->E Lower energy barrier F Higher Yield of Macrocycle E->F

Caption: Comparison of linear vs. bent precursor strategies.

This diagram illustrates that starting with bent monomers lowers the activation energy for macrocyclization, leading to a higher yield of the desired CPP.

References

  • Jasti, R., et al. (2008). Synthesis, Characterization, and X-ray Crystal Structure of[12]Cycloparaphenylene. Journal of the American Chemical Society. Available at: [Link]

  • Itami, K., et al. (2009). Selective Synthesis of[12]Cycloparaphenylene. Angewandte Chemie International Edition. Available at: [Link]

  • Müllen, K., et al. (2012). Nano-rings with a handle – Synthesis of substituted cycloparaphenylenes. Beilstein Journal of Nanotechnology. Available at: [Link]

  • Yamago, S., et al. (2012). Selective Synthesis and Crystal Structure of[8]Cycloparaphenylene. Organic Letters. Available at: [Link]

  • Jasti, R., et al. (2011). Selective Synthesis of Strained[3]cycloparaphenylene: An Orange-Emitting Fluorophore. Journal of the American Chemical Society. Available at: [Link]

  • Yamago, S., et al. (2012). Synthesis and Characterization of[1]Cycloparaphenylene. Journal of the American Chemical Society. Available at: [Link]

  • Itami, K., et al. (2011). Selective synthesis of[3]- and[13]cycloparaphenylenes. Chemical Communications. Available at: [Link]

  • Itami, K., & Segawa, Y. (2012). Synthesis of Cycloparaphenylenes and Related Carbon Nanorings: A Step toward the Controlled Synthesis of Carbon Nanotubes. Accounts of Chemical Research. Available at: [Link]

  • Yamago, S., et al. (2020). Selective and Gram-Scale Synthesis of[13]Cycloparaphenylene. The Journal of Organic Chemistry. Available at: [Link]

  • Jasti, R. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews. Available at: [Link]

  • Isobe, H., et al. (2022). Strained Porphyrin Tape–Cycloparaphenylene Hybrid Nanorings. Organic Letters. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Yamago, S., et al. (2021). An Efficient Synthesis of [n]Cycloparaphenylenes (n = 9, 12, 15) via the Self-Assembly into Macrocyclic Gold(I)-Oligophenylene Complexes. ChemRxiv. Available at: [Link]

  • Siegel, J. S., et al. (2022). Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. Nature Communications. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Cycloparaphenylenes

Welcome to the technical support center for the synthesis of substituted cycloparaphenylenes (CPPs). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted cycloparaphenylenes (CPPs). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these unique and challenging macrocycles. As a senior application scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and troubleshooting. The synthesis of substituted CPPs is a frontier in materials science and supramolecular chemistry, and this resource is intended to be a living document that evolves with the field.

I. Foundational Challenges in Substituted CPP Synthesis

The synthesis of any cycloparaphenylene is a significant undertaking due to the inherent strain energy of the final nanohoop structure.[1] Introducing substituents adds further layers of complexity, from altered precursor geometries to modified electronic properties that can influence key reaction steps. This section addresses the most common overarching challenges.

FAQ 1: Why are my macrocyclization yields so low when synthesizing a substituted CPP?

This is a frequent and multifaceted problem. Low macrocyclization yields can often be traced back to several key factors:

  • Steric Hindrance: Bulky substituents on your precursor fragments can sterically hinder the approach of the coupling partners, disfavoring the formation of the desired macrocycle. This is particularly true for late-stage functionalization strategies.

  • Altered Precursor Conformation: Substituents can influence the conformational equilibrium of linear or U-shaped precursors.[2] If the substituent favors a conformation that is not conducive to cyclization, the reaction rate will be significantly diminished.

  • Electronic Effects: Electron-donating or withdrawing substituents can alter the reactivity of the coupling sites (e.g., boronic esters or halides in Suzuki-Miyaura coupling). This can lead to a mismatch in reactivity between the coupling partners or promote undesired side reactions.

  • Solubility Issues: Substituted precursors and macrocycles can have vastly different solubility profiles compared to their unsubstituted counterparts. Poor solubility can lead to precipitation before macrocyclization is complete.[1]

Troubleshooting Flowchart for Low Macrocyclization Yields:

start Low Macrocyclization Yield steric Assess Steric Hindrance start->steric conformation Evaluate Precursor Conformation start->conformation electronics Consider Electronic Effects start->electronics solubility Check Solubility start->solubility steric_sol Modify substituents to be less bulky (if possible) steric->steric_sol conformation_sol Utilize more rigid linkers to pre-organize the precursor conformation->conformation_sol electronics_sol Re-evaluate coupling conditions (catalyst, ligand, base) electronics->electronics_sol solubility_sol Screen a wider range of solvents and/or increase reaction temperature solubility->solubility_sol

Caption: Troubleshooting logic for low macrocyclization yields.

FAQ 2: My final aromatization step is failing or giving a complex mixture of products. What's going wrong?

The final aromatization is often the most challenging step, as it involves a significant increase in strain energy.[1] Failure at this stage can be heartbreaking after a lengthy synthesis.

  • Insufficient Driving Force: The aromatization reaction must have a sufficient thermodynamic driving force to overcome the substantial strain energy of the resulting CPP. Reductive aromatization of cyclohexadiene-containing precursors is a common and effective strategy.[3]

  • Incompatible Substituents: The reagents used for aromatization (e.g., strong reducing agents) may not be compatible with your chosen substituents. For example, ester groups may be reduced under certain conditions.

  • Rearrangements: Under harsh acidic or oxidative conditions, cationic intermediates can undergo rearrangements, leading to undesired products.[4]

  • Incomplete Reaction: The reaction may not be going to completion, leaving partially aromatized or unreacted starting material.

Experimental Protocol: Reductive Aromatization of a Substituted Cyclohexadiene Precursor

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted macrocyclic precursor in anhydrous solvent (e.g., THF or toluene).

  • Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C) and slowly add the reducing agent (e.g., a solution of lithium naphthalenide or sodium anthracenide). The reaction mixture will typically change color upon addition of the reductant.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the excess reducing agent by the slow addition of a proton source (e.g., methanol or water).

  • Workup and Purification: Allow the reaction to warm to room temperature, and perform an aqueous workup. The crude product is then purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Key Considerations for Aromatization:

ParameterRecommendationRationale
Reductant Use a freshly prepared solution of a strong, single-electron transfer reductant.Ensures high reactivity and minimizes side reactions.
Temperature Maintain a low temperature during the reaction.Controls the reactivity and prevents over-reduction or decomposition.
Solvent Use a dry, aprotic solvent.Prevents premature quenching of the reductant.
Atmosphere Strictly maintain an inert atmosphere.The reductants are highly air- and moisture-sensitive.

II. Challenges in Regioselective Synthesis

Achieving a specific substitution pattern on the CPP ring is a significant synthetic challenge. The following FAQs address common issues in controlling regioselectivity.

FAQ 3: How can I achieve a specific substitution pattern on my CPP?

Controlling the placement of substituents requires a carefully planned synthetic strategy. There are two main approaches:

  • "Bottom-up" Synthesis with Substituted Building Blocks: This is the most common and generally more reliable method.[1] In this approach, the substituents are incorporated into the initial building blocks, and these functionalized fragments are then assembled into the final CPP. This allows for precise control over the substitution pattern.

  • Post-synthesis Functionalization: This approach involves synthesizing an unsubstituted or uniformly substituted CPP and then selectively modifying it. This is often more challenging due to the need for regioselective reactions on the already-formed nanohoop. However, it can be a powerful strategy for introducing sensitive functional groups at a late stage.

Comparison of Regioselective Strategies:

StrategyAdvantagesDisadvantages
Substituted Building Blocks High regioselectivity, well-established methods.Can require lengthy syntheses of the initial building blocks.
Post-synthesis Functionalization Allows for late-stage introduction of diverse functional groups.Can be difficult to control regioselectivity, potential for side reactions.
FAQ 4: I'm getting a mixture of regioisomers during my macrocyclization. How can I improve the selectivity?

The formation of regioisomers during macrocyclization often arises from the use of unsymmetrical building blocks.

  • Utilize Orthogonal Coupling Strategies: Employing coupling reactions with orthogonal reactivity can direct the assembly of the macrocycle in a specific orientation. For example, using a combination of Suzuki-Miyaura and Sonogashira couplings can provide excellent control.

  • Pre-organization of Precursors: Designing precursors with reduced conformational flexibility can favor the formation of a single regioisomer. The use of "L-shaped" or "U-shaped" building blocks is a common strategy to achieve this.[1]

Conceptual Workflow for Regiocontrolled Synthesis:

start Design of Substituted Precursors coupling Choice of Coupling Strategy start->coupling start_detail Incorporate substituents into 'L-shaped' or 'U-shaped' building blocks start->start_detail macrocyclization Macrocyclization Reaction coupling->macrocyclization coupling_detail Employ orthogonal coupling reactions (e.g., Suzuki and Sonogashira) coupling->coupling_detail aromatization Final Aromatization macrocyclization->aromatization macrocyclization_detail Optimize reaction conditions to favor the desired regioisomer macrocyclization->macrocyclization_detail aromatization_detail Select aromatization conditions compatible with substituents aromatization->aromatization_detail

Caption: Key stages for achieving regiocontrol in substituted CPP synthesis.

III. Purification and Characterization Hurdles

The unique properties of substituted CPPs can also make their purification and characterization challenging.

FAQ 5: I'm having difficulty purifying my substituted CPP. What techniques are most effective?

The purification of substituted CPPs often requires a combination of techniques due to their unique solubility and aggregation properties.

  • Column Chromatography: Silica gel chromatography is a standard technique, but the choice of eluent is critical. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., dichloromethane or ethyl acetate) is often effective.

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, reverse-phase HPLC can provide excellent resolution.

  • Recrystallization: If the substituted CPP is crystalline, recrystallization can be a highly effective method for obtaining high-purity material.

  • Size Exclusion Chromatography (SEC): SEC can be useful for separating CPPs of different sizes or for removing oligomeric impurities.

FAQ 6: The NMR spectrum of my substituted CPP is complex and difficult to interpret. Are there any tricks to simplify it?

The reduced symmetry of many substituted CPPs can lead to complex NMR spectra.

  • Variable-Temperature NMR: The phenyl rings in CPPs can undergo rapid rotation, which can lead to broadened signals in the NMR spectrum.[1] Acquiring spectra at different temperatures can help to resolve these dynamic processes.

  • 2D NMR Techniques: COSY, HSQC, and HMBC experiments are invaluable for assigning the complex proton and carbon signals in substituted CPPs.

  • Comparison to Unsubstituted Analogues: Comparing the spectrum of your substituted CPP to that of the corresponding unsubstituted CPP can help to identify the signals corresponding to the substituted rings.

FAQ 7: How do substituents affect the photophysical properties of CPPs?

Substituents can have a profound impact on the electronic and photophysical properties of CPPs.[5]

  • Tuning of HOMO/LUMO Levels: Electron-donating groups will raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups will lower the energy of the lowest unoccupied molecular orbital (LUMO).[6] This allows for the fine-tuning of the CPP's absorption and emission properties.

  • Alteration of Quantum Yield: Substituents can influence the fluorescence quantum yield by altering the rates of radiative and non-radiative decay pathways.

  • Introduction of New Properties: The incorporation of specific functional groups can impart new properties to the CPP, such as chirality or the ability to act as a sensor.[7]

Impact of Substituents on CPP Properties:

Substituent TypeEffect on HOMOEffect on LUMOPotential Application
Electron-Donating IncreasesMinimal changeRed-shifted absorption/emission
Electron-Withdrawing Minimal changeDecreasesBlue-shifted absorption/emission, electron acceptor
Chiral Groups VariesVariesChiral recognition, circularly polarized luminescence
Heteroatoms VariesVariesSupramolecular assembly, metal coordination[1]

This technical support guide provides a starting point for addressing the common challenges encountered in the synthesis of substituted cycloparaphenylenes. The key to success in this field is a combination of careful planning, meticulous experimental technique, and a thorough understanding of the underlying chemical principles.

References

  • Recent advances in functionalized cycloparaphenylenes: from molecular design to applications. Chemical Communications (RSC Publishing).
  • Nano-rings with a handle – Synthesis of substituted cycloparaphenylenes. Beilstein Journal of Nanotechnology.
  • Syntheses and Structures of Functionalized[8]Cycloparaphenylenes as Carbon Nanohoops Bearing Carbomethoxy and N-Phenylphthalimido Groups. Organic Letters. Available at:

  • Cycloparaphenylene. Wikipedia.
  • Selective Synthesis of Strained[9]Cycloparaphenylene: An Orange-Emitting Fluorophore. Journal of the American Chemical Society. Available at:

  • Substituted meta[n]Cycloparaphenylenes: Synthesis, Photophysical Properties and Host-guest Chemistry. PubMed.
  • Synthesis, Characterization, and Theory of[8]-,[10]-, and[4]Cycloparaphenylene: Carbon Nanohoop Structures. PMC. Available at:

  • Functional Bis/Multimacrocyclic Materials Based on Cycloparaphenylene Carbon Nanorings. ACS Publications.
  • Substituted[11]Cycloparaphenylenes : Synthesis and their Supramolecular Behavior. Refubium - Freie Universität Berlin. Available at:

  • Selective synthesis of[9]- and[5]cycloparaphenylenes. PubMed. Available at:

  • Molecular Structural Characterization of Cycloparaphenylene and its Variants. ResearchGate.
  • Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. National Institutes of Health.
  • Strain-Promoted Reactivity of Alkyne-Containing Cycloparaphenylenes. PubMed.
  • Selective synthesis of[10]cycloparaphenylene. PubMed. Available at:

  • Synthesis of Tetraphenyl-Substituted[10]Cycloparaphenylene: Toward a Rationally Designed Ultrashort Carbon Nanotube. The Journal of Organic Chemistry. Available at:

  • Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. ResearchGate.
  • A Modular Synthesis of Substituted Cycloparaphenylenes. ResearchGate.
  • Towards pi-extended cycloparaphenylenes as seeds for CNT growth: investigating strain relieving ring-openings and rearrangements. Chemical Science (RSC Publishing).
  • Cycloparaphenylenes and related nanohoops. Chemical Society Reviews (RSC Publishing).
  • Strained Porphyrin Tape–Cycloparaphenylene Hybrid Nanorings. Organic Letters.
  • Streamlining Organic Synthesis - Accessing Cycloparaphenylenes and Azobenzenes via Advanced Synthetic Techniques. JLUpub.
  • One-Pot Synthesis of Cycloparaphenylenes. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Crystallization of Cycloparaphenylenes (CPPs)

Welcome to the technical support guide for the crystallization of cycloparaphenylenes (CPPs). This resource is designed for researchers, scientists, and professionals in materials science and drug development who are wor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of cycloparaphenylenes (CPPs). This resource is designed for researchers, scientists, and professionals in materials science and drug development who are working with these unique nanohoop structures. Obtaining high-quality single crystals of CPPs is often a critical yet challenging step for definitive structural characterization and for studying their unique host-guest chemistry.[1] This guide provides in-depth, experience-based troubleshooting advice and detailed protocols to help you overcome common hurdles in CPP crystallization.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during CPP crystallization experiments in a question-and-answer format.

Problem: No Crystals Form and the Solution Remains Clear

Q1: I have prepared my CPP solution and set up the crystallization, but after several days, there is no sign of precipitation or crystal growth. What are the likely causes and what steps should I take?

A1: A clear solution indicates that the system has not reached the necessary level of supersaturation for nucleation to occur. This is a common issue stemming from several factors. The key is to gently push the system towards supersaturation without causing it to crash out as an amorphous solid.[2]

Potential Causes & Recommended Solutions:

  • Concentration is Too Low: The most straightforward cause is that the CPP concentration is below the saturation point in the chosen solvent system.

    • Solution: Carefully and slowly evaporate the solvent. This can be done by loosely capping the vial to allow for slow evaporation over days or weeks. If using a solvent/anti-solvent system, you can try increasing the concentration of the initial CPP solution before adding the anti-solvent.

  • Inappropriate Solvent System: The solubility of your CPP might be too high in the selected solvent, even at lower temperatures or with an anti-solvent.

    • Solution: Re-evaluate your solvent choice. CPPs, being nonpolar, generally dissolve in aromatic solvents (toluene, xylenes, chlorobenzene) or chlorinated solvents (dichloromethane, chloroform) and are poorly soluble in polar solvents (alcohols, acetonitrile) or aliphatic hydrocarbons (hexane, heptane), which often serve as anti-solvents. A systematic screening of solvent/anti-solvent pairs is highly recommended.[3]

  • Cooling Rate is Too Slow or Temperature is Too High: For methods relying on temperature reduction, the cooling profile may not be optimal.

    • Solution: If cooling slowly from a high temperature, try a lower final temperature (e.g., move the experiment from room temperature to a 4°C refrigerator or a -20°C freezer). This decreases the solubility and increases the degree of supersaturation.[2]

  • Lack of Nucleation Sites: Spontaneous nucleation can be a high-energy process.

    • Solution: Introduce a seed crystal if you have one from a previous successful experiment. Alternatively, scratching the inside of the glass vial with a metal spatula can create microscopic imperfections on the glass surface that may serve as nucleation sites.

Troubleshooting Workflow: No Crystal Formation

This diagram outlines the decision-making process when your crystallization vial remains clear.

No_Crystals start Start: Solution is clear after several days check_conc Is the concentration a likely issue? start->check_conc evaporate Action: Slow evaporation (loosely cap vial) check_conc->evaporate Yes check_solvent Is the solvent system optimal? check_conc->check_solvent No end_success Result: Crystals Form evaporate->end_success Outcome rescreen Action: Screen new solvent/anti-solvent pairs check_solvent->rescreen No check_temp Is temperature a factor? check_solvent->check_temp Yes end_fail Result: Still no crystals (Re-evaluate purity & conditions) rescreen->end_fail Outcome lower_temp Action: Move to a lower temperature (e.g., 4°C) check_temp->lower_temp Yes check_nucleation Are there nucleation sites? check_temp->check_nucleation No lower_temp->end_success Outcome induce_nucleation Action: Scratch vial or add a seed crystal check_nucleation->induce_nucleation No check_nucleation->end_fail Yes induce_nucleation->end_success Outcome

Caption: Decision tree for troubleshooting clear crystallization solutions.

Problem: Oiling Out or Amorphous Solid Precipitation

Q2: My CPP has precipitated from the solution, but as an oily liquid or a fine powder, not as crystals. Why does this happen and how can I fix it?

A2: This is a classic sign of the solution becoming too supersaturated too quickly.[4] The CPP molecules crash out of solution before they have time to organize into an ordered crystal lattice. The goal is to slow down the process to favor crystal growth over precipitation.

Potential Causes & Recommended Solutions:

  • Excessive Supersaturation: This is the most common cause. It can happen if the anti-solvent is added too quickly, the solution is cooled too rapidly, or the initial concentration is far too high.

    • Solution 1 (Reduce Concentration): Re-dissolve the material by gentle heating and add more of the primary (good) solvent to create a more dilute starting solution. Then, re-initiate the crystallization process.[4]

    • Solution 2 (Slow Down Anti-Solvent Addition): Use the vapor diffusion method. Dissolve your CPP in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane or chloroform) and place this vial inside a larger, sealed jar containing a more volatile "poor" solvent (anti-solvent) like pentane or hexane.[3] The anti-solvent will slowly diffuse into the CPP solution, gradually inducing crystallization over days.

    • Solution 3 (Slow Down Cooling): If using thermal methods, slow the cooling rate. This can be achieved by placing the vial in an insulated container (like a Dewar flask filled with warm water) to buffer the temperature change.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to amorphous precipitation.[5][6] Even small amounts of residual solvents from synthesis or closely related CPP oligomers can act as crystal growth inhibitors.

    • Solution: Ensure your CPP sample is of the highest possible purity. Techniques like preparative HPLC or careful column chromatography are often necessary to isolate the desired CPP.[7][8][9] Characterization by ¹H NMR and MALDI-TOF mass spectrometry should confirm the purity before attempting crystallization.

Problem: Poor Crystal Quality (Needles, Plates, or Polycrystalline Aggregates)

Q3: I am able to grow crystals, but they are very fine needles, thin plates, or polycrystalline clusters, making them unsuitable for single-crystal X-ray diffraction. How can I improve the crystal quality and size?

A3: The morphology (shape and size) of a crystal is highly dependent on the kinetics of the growth process and the interactions between the CPP and the solvent molecules.[10] Fine needles or plates often indicate that crystal growth is occurring too rapidly in one dimension.[6][11]

Potential Causes & Recommended Solutions:

  • High Nucleation Rate: If too many nuclei form at once, they compete for the available CPP molecules, resulting in a large number of small crystals.[6]

    • Solution: Reduce the level of supersaturation. This can be done by using a slightly more dilute solution or by slowing down the crystallization process (slower cooling or slower diffusion of anti-solvent) as described in the previous section.

  • Solvent Effects: The solvent can interact with different faces of the growing crystal, either promoting or inhibiting growth in certain directions. This directly influences the final crystal shape.[10]

    • Solution: Screen a variety of different solvents and anti-solvents. Sometimes, a subtle change, like switching from toluene to chlorobenzene as the primary solvent, can dramatically alter the crystal habit. The goal is to find a system that promotes isotropic (uniform in all directions) growth.

  • Guest Molecule Influence: The packing of CPPs in the solid state can be influenced by the inclusion of solvent or other guest molecules.[12][13][14] Sometimes, the presence of a specific guest is essential for obtaining a well-ordered crystal structure.

    • Solution: Consider the co-crystallization of your CPP with a suitable guest molecule. Fullerenes like C₆₀ or C₇₀ are well-known to form stable host-guest complexes with CPPs and can template the formation of high-quality crystals.[13][15]

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the most common and effective solvent systems for CPP crystallization?

A4: There is no single "best" system, as it depends on the size and functionalization of the CPP. However, a good starting point is to use a moderately volatile, good solvent paired with a volatile, poor solvent for vapor diffusion.

Good Solvents (for CPPs)Poor Solvents (Anti-Solvents)Common Techniques
Dichloromethane (DCM)n-Pentane, n-Hexane, MethanolVapor Diffusion
Chloroformn-Hexane, Heptane, EthanolVapor Diffusion, Layering
TolueneAcetonitrile, Methanol, HeptaneSlow Evaporation, Layering
Carbon Disulfide (CS₂)Methanol, IsopropanolVapor Diffusion
Chlorobenzenen-Hexane, AcetonitrileSlow Cooling

This table provides general starting points. Optimal systems must be determined empirically.

Q5: How critical is the purity of the CPP sample for successful crystallization?

A5: It is absolutely critical. Impurities are one of the most common reasons for crystallization failure.[5] They can inhibit nucleation, cause oiling out, or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[6] Always use CPPs that have been rigorously purified, ideally by preparative chromatography, and characterized as single, pure compounds.[7][8]

Q6: Can guest molecules really help, and how do I choose one?

A6: Yes, guest molecules can be extremely effective. They act as templates, filling the central cavity or voids between the CPPs, which can stabilize a particular packing arrangement and promote the growth of well-ordered crystals.[13][16] The choice of guest depends on the cavity size of your CPP.

  • For smaller CPPs ([17]-[18]CPP): Linear alkanes or small aromatic molecules might be suitable.

  • For medium to large CPPs ([18]CPP and larger): Fullerenes (C₆₀, C₇₀) are excellent choices due to their complementary shape and strong π-π interactions with the CPP interior.[15]

Q7: What is the difference between tubular and herringbone packing in CPP crystals?

A7: These are two common solid-state packing motifs for CPPs.

  • Tubular Packing: The CPP rings stack on top of each other, forming continuous one-dimensional channels. This arrangement is often observed in solvated crystals and can be good for studying host-guest interactions.[14]

  • Herringbone Packing: The CPP rings are arranged in a tilted, edge-to-face manner. This is often a more thermodynamically stable and dense packing arrangement, frequently seen in unsolvated crystals.[14][17] The crystallization conditions, particularly the solvent used, can direct the formation of one polymorph over the other.[14]

Part 3: Key Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization

This is one of the most successful methods for growing high-quality single crystals of CPPs.

Methodology:

  • Preparation: In a clean 1-dram glass vial, dissolve 1-3 mg of your highly purified CPP in a minimal amount of a "good" solvent (e.g., 0.2-0.5 mL of chloroform or toluene). The solution should be saturated or near-saturated.

  • Setup: Place the small vial, uncapped, inside a larger 20 mL glass vial or a small jar.

  • Anti-Solvent Addition: Carefully add 2-3 mL of a volatile "poor" solvent (anti-solvent), such as n-hexane or methanol, to the outer jar. Do not let the anti-solvent mix directly with the CPP solution.

  • Sealing and Incubation: Seal the outer jar tightly with a cap. The anti-solvent will slowly diffuse in the vapor phase into the inner vial containing the CPP solution.

  • Growth: Place the sealed system in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Crystals should appear over the course of 2-10 days.

Workflow Diagram: Vapor Diffusion

Vapor_Diffusion cluster_setup Experimental Setup cluster_process Mechanism & Growth step1 1. Dissolve CPP in 'Good' Solvent (e.g., Chloroform) step2 2. Place inner vial into larger jar step3 3. Add 'Poor' Solvent (Anti-Solvent, e.g., Hexane) to outer jar step4 4. Seal the outer jar tightly process1 Anti-solvent vapor slowly diffuses into the inner vial step4->process1 process2 Solubility of CPP gradually decreases process1->process2 process3 Solution reaches supersaturation process2->process3 process4 Nucleation & Slow Crystal Growth Occur process3->process4

Caption: Step-by-step workflow for the vapor diffusion crystallization method.

References

  • Lewis, S. E. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(8), 2221-2304.

  • Golder, M. R., et al. (2024). Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. ChemRxiv. [Link]

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  • Tsuchido, Y., et al. (2021). An Efficient Synthesis of [n]Cycloparaphenylenes (n = 9, 12, 15) via the Self-Assembly into Macrocyclic Gold(I)-Oligophenylene Complexes. ChemRxiv. [Link]

  • Spisak, S. N., et al. (2013). Highly strained[2]cycloparaphenylene: crystallization of an unsolvated polymorph and the first mono- and dianions. Chemical Communications. [Link]

  • Gao, H., et al. (2024). High-Order Host–Guest Complexation of Structurally Well-Defined Cycloparaphenylene Double-Deckers with Fullerenes. ACS Publications. [Link]

  • Technobis. (2023). Common Challenges in Crystallization Processes. YouTube. [Link]

  • Nakanishi, W., et al. (2020). Polymorphism of[2]Cycloparaphenylene for Packing Structure-dependent Host–Guest Interaction. Chemistry Letters. [Link]

  • Bergfors, T. (2009). Crystals with problems. Uppsala University. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Jasti, R., et al. (2008). Synthesis, Characterization, and Theory of[13]-,[6]-, and[8]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society. [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly? achievechem.com. [Link]

  • BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. [Link]

  • Various Authors. (2012-2020). Tuning Cycloparaphenylene Host Properties by Chemical Modification. ResearchGate. [Link]

  • Lu, H., et al. (2023). Strained Porphyrin Tape–Cycloparaphenylene Hybrid Nanorings. Organic Letters. [Link]

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  • Wang, Y., et al. (2020). Theoretical Studies on the Role of Guest in α-CL-20/Guest Crystals. MDPI. [Link]

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  • Sivera, R., et al. (2024). Calcium Pyrophosphate Crystal Formation and Deposition: Where Do we Stand and What Does the Future hold? PubMed Central. [Link]

  • Liu, B., et al. (2024). Acceptor engineering of quinone-based cycloparaphenylenes via post-synthesis for achieving white-light emission in single-molecule. Nature Communications. [Link]

  • Jogender, et al. (2012). Cloning, purification, crystallization and preliminary X-ray crystallographic analysis of a cyclophilin A-like protein from Piriformospora indica. Acta Crystallographica Section F. [Link]

  • APC Ltd. (2020). How to Select the Best Solvent for Crystallization? YouTube. [Link]

  • Yamago, S., et al. (2011). Selective Synthesis and Crystal Structure of[18]Cycloparaphenylene. ResearchGate. [Link]

  • Segawa, Y., et al. (2011). Overcoming Molecular Strain: Synthesis of[19]Cycloparaphenylene. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for CPP Macrocyclization

Welcome to the technical support center for Cell-Penetrating Peptide (CPP) macrocyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cell-Penetrating Peptide (CPP) macrocyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing cyclic CPPs. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges encountered during CPP macrocyclization.

Q1: My linear peptide is aggregating before I can even start the cyclization reaction. What should I do?

A1: Peptide aggregation is a frequent challenge, often driven by intermolecular hydrogen bonding, especially in hydrophobic sequences.[1] Here are several strategies to mitigate this:

  • Solvent Modification: Switch to more polar, hydrogen bond-disrupting solvents. While DMF is common, consider adding DMSO or N-methylpyrrolidone (NMP) to your solvent system.[1] In some cases, aqueous buffers (e.g., ammonium bicarbonate) with an organic co-solvent like acetonitrile can improve solubility and prevent aggregation.[2]

  • Chaotropic Agents: The addition of chaotropic salts like LiCl or urea can disrupt the secondary structures leading to aggregation.

  • 'Difficult Sequence' Strategies: If aggregation is severe, you may need to resynthesize the linear precursor using techniques designed for "difficult" sequences. This includes incorporating pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb), which physically disrupt the hydrogen bond networks that cause aggregation.[1][3] These protecting groups are typically removed during the final TFA cleavage step.[3]

Q2: What is the optimal starting concentration for my linear peptide in a solution-phase cyclization?

A2: The ideal concentration is a balance between favoring the desired intramolecular cyclization and preventing intermolecular reactions like dimerization and oligomerization.[4]

For most head-to-tail lactamizations, high-dilution conditions are critical. A starting concentration in the range of 0.1 to 1 mM (10⁻⁴ to 10⁻³ M) is a standard recommendation.[5] This low concentration kinetically favors the ends of a single peptide chain finding each other over reacting with other peptide molecules in the solution.[4]

For smaller peptides (fewer than seven residues), which are particularly prone to cyclodimerization, you may need to work at the lower end of this range or even more dilute conditions.[6]

Q3: Which class of coupling reagent is best for macrocyclization?

A3: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization.[6][7] Reagents are broadly classified into phosphonium and aminium/uronium salts.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally considered superior for cyclization reactions.[8][9] A key advantage is that they do not have the side reaction of guanidinylating the N-terminal amine, which can occur with uronium salts and terminate the reaction.[9] This makes them "safer" to use, especially if an excess of the reagent is needed to drive the reaction to completion.[8][9] DEPBT is another phosphonium-type reagent noted for causing very little epimerization, making it excellent for head-to-tail cyclizations.[10]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): These are highly reactive and effective but must be used with caution.[7][10] HATU, based on the additive HOAt, is considered a "gold standard" for difficult couplings due to its high reactivity.[9] COMU is a modern, highly reactive uronium salt based on OxymaPure, which is often more efficient and safer than benzotriazole-based reagents like HBTU.[7][9][10]

Recommendation: Start with a phosphonium salt like PyBOP or PyAOP . If yields are low, consider switching to a highly reactive uronium salt like HATU or COMU , but ensure you use it in slight defect or equimolar amounts relative to the peptide to avoid side reactions.[7]

Q4: My cyclization is complete, but I'm seeing a significant amount of a side product with the same mass. What is likely happening?

A4: This is a classic sign of racemization (or epimerization) at the C-terminal amino acid.[4][11] During the activation of the C-terminal carboxyl group, the alpha-proton can be abstracted, leading to a loss of stereochemistry. The resulting D-isomer is a diastereomer of your target cyclic peptide, which can be very difficult to separate by HPLC.

To prevent this:

  • Use Additives: Always include a racemization-suppressing additive with your coupling reagent. The most common are 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt).[1][12] Modern reagents like HATU and COMU already incorporate these structures.[7][9] Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a highly effective and safer alternative to HOBt/HOAt.[7][13]

  • Control the Base: The type and amount of base used can significantly influence racemization.[13] Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (TMP). Use the minimum amount of base necessary, typically 2 equivalents.

  • Lower Temperature: Running the reaction at 0°C or even lower can sometimes reduce the rate of epimerization.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving more complex or persistent issues during CPP macrocyclization.

Guide 1: Low Yield of the Desired Monomeric Cyclic Product

A low yield of your target cyclic peptide is the most common problem, often with multiple contributing factors.

Visualizing the Core Problem: Intramolecular vs. Intermolecular Reactions

The fundamental challenge is to make the intramolecular ring-closing reaction win against the intermolecular polymerization reaction.

Caption: Competing reaction pathways in macrocyclization.

Troubleshooting Workflow

Use the following diagram and table to systematically diagnose and solve low-yield issues.

Optimization_Workflow start Low Yield of Cyclic Product check_conc Is Concentration ≤ 1 mM? start->check_conc check_sol Is Peptide Fully Solubilized? check_conc->check_sol Yes adjust_conc Action: Decrease Concentration (Pseudo-High Dilution) check_conc->adjust_conc No check_reagent Review Coupling Reagent & Additive check_sol->check_reagent Yes adjust_sol Action: Screen Solvents (e.g., DMF, NMP, DMSO, MeCN) check_sol->adjust_sol No check_preorg Consider Peptide Pre-organization check_reagent->check_preorg Optimized adjust_reagent Action: Change Coupling Reagent (e.g., to HATU or PyAOP) check_reagent->adjust_reagent Suboptimal adjust_preorg Action: Redesign Linear Peptide (Add Pro, D-aa, or Pseudoproline) check_preorg->adjust_preorg Inefficient end Optimized Yield check_preorg->end Optimized adjust_conc->check_sol adjust_sol->check_reagent adjust_reagent->check_preorg adjust_preorg->end

Caption: Systematic workflow for troubleshooting low cyclization yield.

Step-by-Step Methodologies & Explanations
  • Verify High-Dilution Conditions:

    • Problem: At concentrations above 1 mM, the probability of two different linear peptide molecules reacting (intermolecular) becomes significant, leading to dimers and larger oligomers.[4][14]

    • Protocol: Pseudo-High Dilution via Syringe Pump. This is a superior method to simply dissolving the peptide in a large volume of solvent.[5][15]

      • Prepare two separate solutions:

        • Syringe A: Your linear peptide (e.g., 2 equivalents) dissolved in half of the total reaction solvent (e.g., DMF).

        • Syringe B: Your coupling reagent (e.g., HATU, 2 eq.) and base (e.g., DIEA, 4 eq.) in the other half of the solvent.

      • Place both syringes on a syringe pump.

      • Set the pump to add both solutions slowly and simultaneously over a long period (e.g., 4-8 hours) into a stirred reaction vessel containing a small amount of the solvent at the desired temperature (e.g., 0°C or RT).

    • Causality: By adding the reactants slowly, the instantaneous concentration of the activated peptide in the flask remains extremely low, dramatically favoring the intramolecular cyclization pathway.[15]

  • Optimize Solvent System:

    • Problem: Poor solubility of the fully protected linear peptide is a major cause of failed or low-yield reactions.[6] The peptide must be fully dissolved for the reaction to proceed efficiently.

    • Action: Perform small-scale solubility tests with your linear peptide in various solvents. Common solvents for cyclization include DMF, NMP, DMSO, DCM, and THF, or mixtures thereof.[4]

    • Expert Insight: The solvent can do more than just dissolve the peptide; it can influence the peptide's conformation. A solvent that promotes a "pre-organized" conformation, where the N- and C-termini are already in proximity, can dramatically increase the cyclization rate and yield.[16]

  • Screen Coupling Reagents and Additives:

    • Problem: An insufficiently reactive coupling agent will lead to slow reaction times, which increases the chance of side reactions like epimerization.[5] Conversely, some reagents may cause their own specific side reactions.[9]

    • Action: If a standard reagent like HBTU/HOBt gives a low yield, screen a panel of alternatives.

Coupling ReagentClassKey AdvantagesPotential Issues
PyBOP PhosphoniumClean reactions; no guanidinylation side product.[9] Good for routine synthesis.Less reactive than HATU/COMU. Solutions should be made fresh.[9]
HATU Aminium (Uronium)"Gold standard" for hindered or difficult couplings due to high reactivity of HOAt ester.[9]Expensive. Can cause guanidinylation if used in large excess.[9]
COMU Aminium (Uronium)Highly reactive (Oxyma-based); often superior to HBTU. Safer (non-explosive).[9][10]Limited stability in DMF solution. Can cause guanidinylation.[9]
DEPBT PhosphoniumKnown to cause very little racemization.[10] Excellent for head-to-tail cyclizations.
  • Promote Favorable Conformation (Pre-organization):

    • Problem: The cyclization process is entropically unfavorable.[4][17] The linear peptide must adopt a specific folded conformation to bring the reactive termini together.[16] If the peptide has a high propensity to remain in an extended linear state, cyclization will be inefficient.

    • Action: If other optimization steps fail, consider redesigning the linear precursor to include "turn-inducing" elements.[6][16]

      • Proline or D-amino acids: Incorporating a Proline or a D-amino acid into the middle of the peptide sequence can induce a β-turn, pre-organizing the peptide for cyclization.[6]

      • Pseudoprolines: These are temporary, proline-like structures formed from Ser or Thr residues.[3] They are powerful turn-inducers that can enable cyclization even at high concentrations (e.g., 0.1 M).[16] The original Ser/Thr residue is regenerated during the final acid cleavage.[3][16]

References

  • Malesevic, M., Stess, D., & Klose, A. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Biotechnology, 112(1-2), 73-77. [Link]

  • La-Venia, A., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(7), 1233-1254. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Wang, L., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, 53(2), 528-564. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Malesevic, M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. ResearchGate. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. [Link]

  • Troeira, T. S., et al. (2021). Approaches for peptide and protein cyclisation. Chemical Society Reviews, 50(8), 4987-5047. [Link]

  • ResearchGate. (n.d.). Peptide Racemization. [Link]

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. [Link]

  • Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5243. [Link]

  • Omizzolo, M. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. PolyPeptide Group. [Link]

Sources

Troubleshooting

Cycloparaphenylene Synthesis: A Technical Support Center for Identifying and Mitigating Side Products

Welcome to the technical support center dedicated to cycloparaphenylene (CPP) synthesis. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to cycloparaphenylene (CPP) synthesis. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these unique carbon nanohoops. This guide provides in-depth technical assistance, focusing on the common challenges of identifying and minimizing unwanted side products to enhance the success and integrity of your experiments.

Troubleshooting Guide: Common Issues and Solutions in CPP Synthesis

This section addresses specific experimental issues you might encounter during CPP synthesis and purification, offering solutions grounded in mechanistic understanding.

Question 1: My mass spectrometry data shows a series of peaks that do not correspond to my target CPP. What are these likely to be?

Answer:

It is highly probable that you are observing a mixture of linear oligomers and CPPs of different ring sizes. During the cyclization step, incomplete ring closure can result in the formation of linear or partially cyclized polyphenylene chains. Furthermore, the synthesis can sometimes yield a distribution of CPPs with a varying number of phenylene units, particularly when using methods like Suzuki-Miyaura cross-coupling for macrocyclization.[1][2]

For instance, in the synthesis of[3]CPP, an intramolecular boronate homocoupling, initially considered an undesired side-reaction, was later adapted for the synthesis of[4]CPP.[1] This highlights how reaction conditions can be tuned to favor different products. The formation of higher oligomers instead of the desired 1:1 adduct has also been observed, especially when targeting smaller CPPs.[5]

Experimental Protocol: Optimizing Cyclization to Minimize Linear and Undesired Cyclic Oligomers

  • High-Dilution Conditions: To promote intramolecular cyclization over intermolecular polymerization, it is crucial to perform the reaction under high-dilution conditions. This is typically achieved by the slow addition of the precursor solution to a large volume of solvent.

  • Stoichiometry and Catalyst Choice: The choice and stoichiometry of the catalyst and reagents are critical. For example, in Suzuki-Miyaura couplings, the palladium catalyst and base must be carefully optimized.[5]

  • Temperature Control: Reaction temperature can significantly influence the product distribution. Optimization is necessary to find a balance between a reasonable reaction rate and minimizing side reactions.

  • Building Block Strategy: The design of the monomeric or oligomeric building blocks can pre-organize the molecule for cyclization, reducing the likelihood of linear oligomer formation.[2][5]

Question 2: I am observing chlorinated side products after the final aromatization step. How can I avoid this?

Answer:

The formation of chlorinated side products can occur during oxidative cyclization or aromatization steps, particularly when using harsh conditions.[5] For example, forcing conditions in an attempt to drive a reaction to completion can sometimes lead to unwanted side reactions like chlorination.

Diagram: Ideal vs. Side Reaction Pathway in Aromatization

Sources

Optimization

Cycloparaphenylene Aggregation in Solution: A Technical Troubleshooting Guide

Welcome to the Technical Support Center for Cycloparaphenylene (CPP) research. This guide is designed for researchers, scientists, and drug development professionals who are working with these fascinating nanohoop struct...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cycloparaphenylene (CPP) research. This guide is designed for researchers, scientists, and drug development professionals who are working with these fascinating nanohoop structures. Aggregation in solution is a common hurdle that can impact experimental reproducibility and outcomes. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you prevent and address CPP aggregation in your experiments. Our approach is rooted in explaining the fundamental principles behind these phenomena to empower you to make informed decisions in your work.

Understanding the Driving Forces of Cycloparaphenylene Aggregation

Cycloparaphenylenes, due to their unique cyclic structure of para-linked phenyl rings, possess a radially oriented π-system. While this curvature can mitigate the intermolecular aggregation often seen in their linear polyparaphenylene counterparts, aggregation can still occur, primarily driven by non-covalent interactions. The primary forces at play are:

  • π-π Stacking: The electron-rich cavities of the CPP rings can interact with the convex surfaces of adjacent CPP molecules. This is a significant contributor to the formation of aggregates.

  • Van der Waals Forces: These non-specific attractive forces become more significant as the surface area of interaction between molecules increases.

The interplay of these forces is highly dependent on the experimental conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm observing precipitation of my cycloparaphenylene from solution. What are the likely causes and how can I resolve this?

A1: Premature precipitation of your CPP is a strong indicator of aggregation leading to insolubility. Several factors could be at play, and a systematic approach to troubleshooting is recommended.

Possible Causes:

  • Inappropriate Solvent Choice: The principle of "like dissolves like" is paramount. CPPs, being largely non-polar, have limited solubility in polar solvents.

  • High Concentration: Exceeding the solubility limit of the CPP in a given solvent will inevitably lead to precipitation.

  • Temperature Fluctuations: The solubility of CPPs is temperature-dependent. A sudden decrease in temperature can cause the CPP to crash out of solution.

  • Contaminants: The presence of impurities can sometimes seed aggregation and precipitation.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: If you are using a single solvent, consider a solvent mixture. For instance, if your CPP is precipitating from a highly non-polar solvent like hexane, try a slightly more polar solvent such as toluene or a mixture of the two. For more polar functionalized CPPs, a mixture of a good solvent (e.g., dichloromethane) and a co-solvent might be necessary.

  • Perform a Solubility Test: Before preparing a large-volume solution, perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific CPP derivative.

  • Control the Temperature: Ensure your experimental setup maintains a stable temperature. If you need to work at low temperatures, ensure the CPP concentration is well below its solubility limit at that temperature. Gentle heating can sometimes help redissolve precipitated material, but be cautious of potential degradation.

  • Work at Lower Concentrations: If possible, perform your experiment at a lower CPP concentration. This is often the simplest and most effective way to prevent aggregation-induced precipitation.

  • Ensure Purity: Verify the purity of your CPP sample. Impurities can be removed by standard purification techniques such as column chromatography or recrystallization.

Q2: My UV-Vis and fluorescence spectra are showing unexpected changes over time, suggesting aggregation. How can I confirm and quantify this?

A2: Spectroscopic techniques are powerful tools for detecting and monitoring aggregation in situ. Changes in the absorption and emission spectra can provide valuable insights into the state of your CPPs in solution.

Confirmation and Quantification of Aggregation:

  • UV-Vis Spectroscopy: Aggregation of CPPs often leads to a broadening of the absorption bands and can sometimes cause a slight red or blue shift. A common indicator of aggregation is a deviation from the Beer-Lambert law. To check for this, prepare a series of CPP solutions of varying concentrations and measure their absorbance at the λmax. A non-linear relationship between absorbance and concentration suggests the presence of aggregates.[1]

  • Fluorescence Spectroscopy: The fluorescence of CPPs is highly sensitive to their environment. Aggregation can lead to quenching of the fluorescence intensity due to intermolecular energy transfer or the formation of non-emissive aggregates.[2][3] Time-resolved fluorescence spectroscopy can also be employed to probe changes in the excited-state lifetime upon aggregation.

Experimental Protocol for Monitoring Aggregation with UV-Vis Spectroscopy:

  • Prepare a stock solution of your CPP in a suitable, non-aggregating solvent at a known concentration.

  • Create a series of dilutions from the stock solution, covering the concentration range you intend to use in your experiments.

  • Measure the UV-Vis absorption spectrum for each dilution.

  • Plot the absorbance at the maximum absorption wavelength (λmax) against the concentration.

  • A linear plot that passes through the origin indicates that the CPP is monomeric in that concentration range. A deviation from linearity is indicative of aggregation.

Q3: I need to work at a high concentration of cycloparaphenylene. What strategies can I employ to prevent aggregation?

A3: Working at high concentrations presents a significant challenge for preventing aggregation. However, several strategies can be employed to maintain your CPP in a monomeric state.

Strategies for High-Concentration Solutions:

  • Host-Guest Chemistry: This is a highly effective method. By introducing a suitable guest molecule that can be encapsulated within the CPP's central cavity, you can sterically hinder the π-π stacking that leads to aggregation. Fullerenes, such as C60 and C70, are excellent guest molecules for many CPPs.[4] The formation of a host-guest complex effectively "protects" the CPP from self-aggregation.

    Experimental Protocol for Host-Guest Complexation with C60:

    • Dissolve your CPP in a suitable solvent (e.g., toluene).

    • In a separate vial, prepare a solution of C60 in the same solvent.

    • Add the C60 solution to the CPP solution in a 1:1 or slightly higher molar ratio.

    • Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for complex formation.

    • The formation of the complex can be confirmed by techniques such as NMR, UV-Vis, or mass spectrometry.

  • Chemical Functionalization: Modifying the CPP backbone with bulky substituents can sterically hinder aggregation. For example, attaching phenyl or other large aromatic groups to the CPP ring can prevent close packing of the nanohoops.

  • Solvent Optimization: Carefully select a solvent that has strong interactions with the CPP molecule, which can help to keep the individual molecules solvated and prevent them from aggregating. A table of recommended solvents for various CPPs is provided below.

Cycloparaphenylene (CPP) TypeRecommended SolventsPoor Solvents (High Aggregation Propensity)
Unfunctionalized [n]CPPsToluene, Dichloromethane, Chloroform, Tetrahydrofuran (THF)Hexane, Pentane, Water
Water-Soluble CPPs (with carboxylates)Water, Dimethyl Sulfoxide (DMSO)[5]Toluene, Dichloromethane
Functionalized CPPs (e.g., with alkyl chains)Chloroform, Dichloromethane, TolueneMethanol, Water

This table provides general guidance. The optimal solvent should be determined experimentally for each specific CPP derivative.

Q4: How does the ring size of the cycloparaphenylene affect its propensity to aggregate?

A4: The ring size of the CPP, denoted by [n] where n is the number of phenylene units, plays a crucial role in its physical and chemical properties, including its tendency to aggregate.

Impact of Ring Size:

  • Strain Energy: Smaller CPPs (e.g.,[3]CPP,[6]CPP) have significantly higher ring strain compared to larger ones (e.g.,[7]CPP).[8] This increased strain can influence the geometry and electronic properties of the nanohoop, which in turn can affect how they interact with each other.

  • Curvature: The curvature of the CPP changes with its size. This can affect the efficiency of π-π stacking between molecules. While a systematic study on the direct correlation between ring size and aggregation propensity is complex and depends on other factors, it is a critical parameter to consider.

  • Solubility: The solubility of CPPs can also be size-dependent, which indirectly influences their aggregation behavior.

When working with a range of CPP sizes, it is advisable to characterize the aggregation behavior of each one individually, as they may exhibit different tendencies to aggregate under the same experimental conditions.

Visualizing Aggregation and Prevention Strategies

To better understand the concepts discussed, the following diagrams illustrate the process of CPP aggregation and a key prevention strategy.

Diagram 1: Cycloparaphenylene Aggregation

cluster_0 Monomeric CPPs in Solution cluster_1 Aggregated CPPs M1 [n]CPP A1 Aggregate M1->A1 π-π stacking M2 [n]CPP M2->A1 van der Waals M3 [n]CPP M3->A1

Caption: Un-complexed CPPs can self-assemble into aggregates via intermolecular forces.

Diagram 2: Prevention of Aggregation via Host-Guest Chemistry

cluster_0 Monomeric CPPs and Guest Molecules cluster_1 Stable Host-Guest Complex cluster_2 Aggregation Prevented CPP1 [n]CPP Complex [n]CPP ⊃ Guest CPP1->Complex Encapsulation Guest1 Guest Guest1->Complex C1 [n]CPP ⊃ Guest C2 [n]CPP ⊃ Guest C3 [n]CPP ⊃ Guest

Caption: Encapsulation of a guest molecule prevents CPP self-aggregation.

References

  • [UV-Vis absorbance (solid lines) and fluorescence (dashed lines) spectra for[1]catenane D and[7]CPP.]([Link])

  • [The dynamic, size-dependent properties of[3]-[7]cycloparaphenylenes.]([Link])

  • [The UV–vis absorption and fluorescence emission spectra of[3]H‐[4]CPP...]([Link])

  • [The Dynamic, Size-Dependent Properties of[3]-[7]Cycloparaphenylenes.]([Link])

  • [Making non-emissive[6]cycloparaphenylene fluorescent by simple multiple methyl substitution.]([Link])

Sources

Optimization

Technical Support Center: Refining the Synthesis of Chiral Cycloparaphenylenes

Welcome to the technical support center for the synthesis of chiral cycloparaphenylenes (CPPs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral cycloparaphenylenes (CPPs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these unique and challenging molecules. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary sources of chirality in cycloparaphenylenes?

Chirality in CPPs can arise from several structural features, moving beyond simple tetrahedral chiral centers. The primary sources include:

  • Inherent Chirality: Asymmetrically substituted CPPs, where functional groups on the phenyl rings break the molecule's symmetry, can lead to inherent chirality. The introduction of even simple groups like methoxy substituents can create a chiral plane.[1][2]

  • Helical Chirality: The incorporation of structural motifs that induce a helical twist in the nanohoop structure is a powerful strategy for creating chiral CPPs.[3] For instance, incorporating a 2,6-naphthalenediyl unit can induce a helical twist, leading to stable enantiomers.[3] More complex, multiply helical structures can be achieved through catalytic asymmetric synthesis, leading to molecules with multiple chiral elements.[4][5][6]

  • Planar Chirality: This arises when a chemical modification, such as annulation or the introduction of a bulky substituent, restricts the rotation of a phenylene unit, creating a chiral plane.

  • Axial Chirality: Introducing axially chiral units, such as substituted biaryls, into the CPP backbone is another effective method for inducing chirality.[7]

FAQ 2: What are the main synthetic strategies for preparing chiral CPPs?

Several successful strategies have been developed, each with its own advantages and challenges:

  • Pre-functionalization of Precursors: This "bottom-up" approach involves synthesizing chiral building blocks that are then used in the macrocyclization step. This allows for precise control over the placement of chiral elements.

  • Post-functionalization of a Pre-existing CPP: This method involves modifying a non-chiral CPP to introduce chirality. However, this can be challenging due to the inherent strain of the CPP framework.[8]

  • Chirality Embedding Strategy: This involves the direct incorporation of chiral or achiral functional groups that break the symmetry of the CPP structure.[7]

  • Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on rhodium or palladium, can enable the diastereo- and enantiocontrolled synthesis of complex helical CPPs.[4][5][6][9]

FAQ 3: How does the size of the CPP ring affect its properties and synthesis?

The number of phenylene units ([n]) in a CPP significantly influences its characteristics:

  • Ring Strain: Smaller CPPs (e.g., n < 7) exhibit substantial ring strain, which can make their synthesis more challenging.[7][8] This strain also affects their electronic properties.

  • Luminescence: The size of the CPP can tune its luminescence properties. However, for very small CPPs, the high strain can lead to a sharp decrease in the photoluminescence quantum yield (PLQY).[7]

  • Host-Guest Chemistry: The internal cavity of CPPs allows them to act as hosts for various guest molecules, a property that is highly dependent on the ring size.[10]

Section 2: Troubleshooting Guide

Problem 1: Low Yields in Macrocyclization Step

Question: I am attempting a nickel- or palladium-catalyzed macrocyclization to form a chiral CPP, but my yields are consistently low (<10%). What are the likely causes and how can I improve them?

Answer:

Low yields in the final ring-closing step are a common hurdle in CPP synthesis, primarily due to the high strain of the target macrocycle. Here’s a breakdown of potential issues and solutions:

  • Causality: The formation of the final C-C bond to close the ring is often kinetically and thermodynamically challenging. High dilution conditions are necessary to favor intramolecular cyclization over intermolecular oligomerization. Catalyst deactivation and side reactions can also significantly reduce yields.

  • Troubleshooting Steps:

    • Strict High-Dilution Conditions: Ensure your reaction is conducted under true high-dilution conditions (typically <0.01 M). This can be achieved by the slow addition of the precursor to a large volume of solvent containing the catalyst.

    • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. For Suzuki-type couplings, consider a range of palladium catalysts and phosphine ligands. For Yamamoto-type homocouplings, different nickel complexes should be evaluated.

    • Solvent and Temperature Optimization: The solvent can play a crucial role in both solubility and reaction kinetics. Screen a variety of anhydrous, degassed solvents (e.g., THF, dioxane, toluene). Temperature can also be a critical parameter; sometimes lower temperatures can reduce side reactions, while in other cases, higher temperatures are needed to overcome the activation energy of the ring-closing step.

    • Precursor Purity: Ensure the linear or U-shaped precursor is of the highest possible purity. Impurities can poison the catalyst and lead to side products.

Problem 2: Racemization of Chiral CPPs

Question: I have successfully synthesized a chiral CPP, but I am observing a loss of optical activity over time or during purification. What could be causing this racemization, and how can I prevent it?

Answer:

Racemization, the conversion of an optically active compound into a racemic mixture, can be a significant issue for some chiral CPPs.[11][12]

  • Causality: The configurational stability of a chiral CPP depends on the energy barrier to its racemization pathway.[1][2] For helically chiral CPPs, this often involves the rotation of a phenylene or naphthylene unit.[3] This process can be facilitated by heat, light, or the presence of acidic or basic impurities.

  • Troubleshooting Steps:

    • Thermal Stability Assessment: Determine the thermal stability of your chiral CPP. This can be done by heating a solution of the CPP at various temperatures and monitoring the optical activity over time.[4] If the molecule is thermally sensitive, all subsequent steps should be performed at reduced temperatures.

    • Purification Conditions: Avoid harsh purification conditions. Prolonged exposure to silica or alumina chromatography can sometimes lead to racemization. Consider alternative purification methods like size-exclusion chromatography or recrystallization. Ensure all solvents are neutral and free of acidic or basic impurities.

    • Photostability: Some CPPs can be light-sensitive. Store your chiral CPPs in the dark and under an inert atmosphere to prevent photo-induced racemization or degradation.

    • Structural Modification: If racemization is inherent to the molecular structure due to a low rotational barrier, consider redesigning the CPP to include bulkier substituents that will sterically hinder the racemization pathway.

Problem 3: Difficulty in Purification and Isolation

Question: My crude reaction mixture shows the desired chiral CPP by mass spectrometry, but I am struggling to isolate a pure sample. What purification strategies are most effective for these molecules?

Answer:

The purification of CPPs, in general, can be challenging due to their tendency to aggregate and their often-limited solubility. The presence of multiple stereoisomers in the case of chiral CPPs can add another layer of complexity.

  • Causality: CPPs can form aggregates through π-π stacking, which can complicate chromatographic separation. The solubility of CPPs can also be a limiting factor, making it difficult to find suitable solvent systems for chromatography or recrystallization.

  • Troubleshooting Steps:

    • Initial Purification: Start with a simple filtration through a plug of silica or celite to remove catalyst residues and highly polar impurities.

    • Size-Exclusion Chromatography (SEC): SEC is often the most effective technique for separating CPPs from oligomeric byproducts.

    • Adsorption Chromatography: For separation from closely related impurities, normal-phase or reverse-phase HPLC can be effective. However, care must be taken to avoid on-column degradation or racemization.[13]

      • Immobilized Chiral Stationary Phases (CSPs): For the separation of enantiomers, HPLC with a CSP is the method of choice. Immobilized CSPs are generally more robust and can tolerate a wider range of solvents compared to coated CSPs.[13][14]

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for obtaining highly pure material.

Quantitative Data Summary: Typical Reaction Conditions
ParameterSuzuki CouplingYamamoto Homocoupling
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Ni(COD)₂
Ligand SPhos, XPhosbipy, PPh₃
Base K₂CO₃, CsFN/A
Solvent Toluene, Dioxane, THFTHF, DMF
Temperature 80-110 °C50-80 °C
Concentration <0.01 M<0.01 M
Experimental Protocol: General Procedure for Suzuki Macrocyclization
  • Precursor Preparation: Synthesize and purify the chiral, U-shaped precursor containing boronic acid (or ester) and halide functionalities.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and base.

  • Solvent Addition: Add a large volume of anhydrous, degassed solvent to the flask.

  • Slow Addition: Dissolve the U-shaped precursor in a separate flask of anhydrous, degassed solvent. Add this solution to the reaction flask dropwise over a period of 12-24 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC, LC-MS, or NMR.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product using a combination of column chromatography, size-exclusion chromatography, and/or recrystallization.

Visualization of Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Macrocyclization cluster_2 Purification & Isolation Chiral Building Blocks Chiral Building Blocks L-shaped Precursor L-shaped Precursor Chiral Building Blocks->L-shaped Precursor Coupling U-shaped Precursor U-shaped Precursor L-shaped Precursor->U-shaped Precursor Dimerization/Coupling Crude Chiral CPP Crude Chiral CPP U-shaped Precursor->Crude Chiral CPP High Dilution Ring-Closing Purified Racemic CPP Purified Racemic CPP Crude Chiral CPP->Purified Racemic CPP SEC/Column Chromatography Enantiopure CPPs Enantiopure CPPs Purified Racemic CPP->Enantiopure CPPs Chiral HPLC

Caption: Synthetic workflow for chiral cycloparaphenylenes.

Logical Relationship: Troubleshooting Racemization

G cluster_solutions Potential Solutions Problem Problem Loss of Optical Activity Initial_Assessment Initial Assessment Is racemization occurring during workup/purification or on standing? Problem->Initial_Assessment Thermal Thermal Instability Reduce temperature during all manipulations. Avoid prolonged heating. Initial_Assessment->Thermal During heating Chemical Chemical Instability Use neutral, purified solvents. Avoid acidic/basic conditions. Consider alternative chromatography phases. Initial_Assessment->Chemical During chromatography Photo Photochemical Instability Protect from light at all stages. Initial_Assessment->Photo On standing

Sources

Reference Data & Comparative Studies

Validation

Unveiling the Impact of Nitrogen Doping: A Comparative Overview

A Comprehensive Guide to the Properties of Cycloparaphenylenes (CPPs) versus Nitrogen-Containing Cycloparaphenylenes ([n]CPPs) For Researchers, Scientists, and Drug Development Professionals In the evolving landscape of...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Properties of Cycloparaphenylenes (CPPs) versus Nitrogen-Containing Cycloparaphenylenes ([n]CPPs)

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of nanotechnology and materials science, cycloparaphenylenes (CPPs) have emerged as a fascinating class of molecules. These "nanohoops" consist of para-linked benzene rings, forming a strained, cyclic π-conjugated system.[1][2] Their unique structural, electronic, and photophysical properties have positioned them as promising candidates for applications ranging from molecular electronics to drug delivery.[3][4] A significant advancement in this field is the introduction of heteroatoms, particularly nitrogen, into the CPP framework, giving rise to nitrogen-containing cycloparaphenylenes ([n]CPPs or aza-CPPs). This guide provides an in-depth, objective comparison of the properties of traditional CPPs and their nitrogen-doped counterparts, supported by experimental data, to aid researchers in selecting and designing molecules for their specific applications.

The incorporation of a nitrogen atom into the phenylene rings of a CPP fundamentally alters its electronic landscape. Nitrogen, being more electronegative than carbon, acts as an electron-withdrawing group, which can significantly influence the molecule's frontier molecular orbitals (HOMO and LUMO), photophysical behavior, and intermolecular interactions.[4][5]

A direct comparative study on[6]CPP and its nitrogen-containing analogues, Aza[6]CPP and N-Methylaza[6]CPP, reveals these distinctions experimentally. While the overall strained ring structure is maintained, the presence of the nitrogen atom leads to notable changes in the electronic and photophysical properties.[7][8]

Structural and Electronic Properties: A Tale of Two Nanohoops

The introduction of a nitrogen atom into the CPP framework induces subtle yet significant changes in the molecule's geometry and electronic structure. The strain energy of the nanohoop is a critical parameter, influencing its stability and reactivity. DFT calculations using a homodesmotic reaction model show that Aza[6]CPP has a slightly lower strain energy compared to[6]CPP, which can be attributed to the altered bond lengths and angles around the nitrogen atom.[8]

The electronic properties, particularly the HOMO-LUMO gap, are paramount for applications in organic electronics. The HOMO-LUMO gap is the energy difference between the highest occupied and lowest unoccupied molecular orbitals and is a key indicator of a molecule's electronic excitability.[9] Experimental techniques like cyclic voltammetry can be used to determine these energy levels.[10][11] In the case of aza-CPPs, the nitrogen atom's electron-withdrawing nature is expected to lower the LUMO energy level.[5]

Table 1: Comparison of Structural and Electronic Properties of[6]CPP, Aza[6]CPP, and N-Me-Aza[6]CPP

Property[6]CPPAza[6]CPPN-Me-Aza[6]CPP
Strain Energy (kcal/mol) 58.052.452.4
HOMO (eV) -5.24-5.27-5.27
LUMO (eV) -1.78-1.82-1.82
HOMO-LUMO Gap (eV) 3.463.453.45

Data sourced from von Delius et al. (2022).[7][8]

Photophysical Properties: Illuminating the Differences

The photophysical properties of CPPs and [n]CPPs, such as their absorption and fluorescence characteristics, are crucial for their application in optoelectronic devices and as fluorescent probes.[12][13] These properties are intimately linked to the electronic structure of the molecules.

The absorption and emission spectra of[6]CPP, Aza[6]CPP, and N-Me-Aza[6]CPP in toluene show subtle but important differences. The maximum absorption and emission wavelengths are slightly shifted upon nitrogen incorporation.[7] The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent applications.[14][15]

Table 2: Photophysical Properties of[6]CPP, Aza[6]CPP, and N-Me-Aza[6]CPP in Toluene

Property[6]CPPAza[6]CPPN-Me-Aza[6]CPP
Absorption λmax (nm) 340344336
Emission λmax (nm) 477471463

Data sourced from von Delius et al. (2022).[7]

Experimental Protocols: Synthesis and Characterization

The synthesis of both CPPs and [n]CPPs is a significant challenge due to the inherent ring strain of the final products.[16][17] Several synthetic strategies have been developed, often involving the use of pre-curved building blocks or metal-template approaches to overcome the strain energy barrier during macrocyclization.[1][2]

General Synthetic Strategy for Cycloparaphenylenes (CPPs)

A common and effective method for synthesizing CPPs is the Jasti-Bertozzi method, which utilizes a 3,6-syn-dimethoxy-cyclohexa-1,4-diene moiety as a "masked" and bent aromatic ring.[16][17] This approach allows for the construction of a less-strained macrocyclic precursor, which is then aromatized in the final step to yield the target CPP.

Experimental Workflow: Jasti-Bertozzi Synthesis of CPPs

cluster_synthesis CPP Synthesis A 1,4-Diiodobenzene C Diol Intermediate A->C nBuLi B Benzoquinone B->C D Masked Diiodide Monomer (4) C->D NaH, MeI E Boronate Ester D->E nBuLi, i-PrO-Bpin F Macrocyclic Precursor E->F Pd(PPh3)4, Cs2CO3 G [n]CPP F->G Aromatization (e.g., Sodium Naphthalenide)

Caption: General workflow for the Jasti-Bertozzi synthesis of CPPs.

Step-by-Step Protocol:

  • Monomer Synthesis:

    • React 1,4-diiodobenzene with benzoquinone in the presence of n-butyllithium to form a syn-diol intermediate.[16]

    • Methylate the diol using sodium hydride and methyl iodide to yield the masked diiodide monomer.[16]

    • Convert the diiodide to a boronate ester via lithium-halogen exchange followed by reaction with an appropriate borate.[16]

  • Macrocyclization:

    • Perform a Suzuki-Miyaura cross-coupling reaction of the boronate ester under palladium catalysis to form the macrocyclic precursor.[16] The size of the resulting CPP can be controlled by the stoichiometry of the reactants.

  • Aromatization:

    • Treat the macrocyclic precursor with a reducing agent, such as sodium naphthalenide, to induce aromatization and yield the final [n]CPP product.[16]

Synthesis of Aza[6]CPP and N-Methylaza[6]CPP

The synthesis of aza-CPPs follows a similar strategy, incorporating a nitrogen-containing building block. For Aza[6]CPP and N-Me-Aza[6]CPP, a pyridine-containing diol is used as a key precursor.[7]

Experimental Workflow: Synthesis of Aza[6]CPP

cluster_synthesis_aza Aza[10]CPP Synthesis A Pyridine-containing diol B Masked Pyridine Monomer A->B NaH, MeI C Boronate Ester B->C nBuLi, i-PrO-Bpin D Macrocyclic Precursor C->D Suzuki Coupling E Aza[10]CPP D->E Aromatization

Caption: Simplified workflow for the synthesis of Aza[6]CPP.

Step-by-Step Protocol:

  • Monomer Synthesis:

    • Synthesize the masked pyridine-containing monomer from the corresponding diol.[7]

    • Convert the monomer to its boronate ester derivative.[7]

  • Macrocyclization:

    • Perform a palladium-catalyzed Suzuki-Miyaura coupling to form the macrocyclic precursor.[7]

  • Aromatization:

    • Aromatize the precursor using sodium naphthalenide to obtain Aza[6]CPP.[7]

  • N-Methylation (for N-Me-Aza[6]CPP):

    • Treat Aza[6]CPP with methyl trifluoromethanesulfonate (MeOTf) to yield N-Me-Aza[6]CPP.[7]

Characterization Techniques

A combination of spectroscopic and electrochemical techniques is essential for the comprehensive characterization of CPPs and [n]CPPs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure and purity of the synthesized molecules.[18][19][20] The chemical shifts of the protons and carbons in the strained ring system provide valuable structural information.

  • UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic absorption properties of the nanohoops. The position and intensity of the absorption bands provide insights into the electronic transitions and the HOMO-LUMO gap.[19][20]

  • Fluorescence Spectroscopy: Emission spectroscopy is used to investigate the fluorescence properties, including the emission wavelength and quantum yield.[6]

  • Mass Spectrometry: High-resolution mass spectrometry is employed to confirm the molecular weight of the synthesized compounds.[16]

  • Cyclic Voltammetry (CV): CV is an electrochemical technique used to experimentally determine the HOMO and LUMO energy levels of the molecules.[10][21]

Conclusion and Future Outlook

The introduction of nitrogen atoms into the cycloparaphenylene framework offers a powerful strategy for tuning the electronic and photophysical properties of these fascinating nanohoops. The comparative analysis of CPPs and [n]CPPs reveals that even subtle changes in the molecular structure can have a significant impact on their properties. Aza-CPPs, with their modified electronic landscape, present exciting opportunities for the development of novel materials for organic electronics, sensors, and biomedical applications.

Further research into the synthesis of [n]CPPs with varying numbers and positions of nitrogen atoms, as well as the incorporation of other heteroatoms, will undoubtedly lead to a deeper understanding of structure-property relationships in these strained macrocycles. The detailed experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to explore this promising class of molecules and unlock their full potential.

References

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  • Segawa, Y., et al. (2016). Cycloparaphenylenes: An Overview of Synthesis, Properties, and Potential Applications. Physical Sciences Reviews, 1(2). [Link]

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  • Kinoshita, N., et al. (2021). Structures and synthesis of [n]cycloparaphenylenes ([n]CPPs) with multiple halogen or pseudohalogen groups. ResearchGate. [Link]

  • Yamago, S., et al. (2012). Synthesis of Twisted [N]Cycloparaphenylenes by Alkene Insertion. Semantic Scholar. [Link]

  • Jasti, R., et al. (2008). Synthesis, Characterization, and Theory of[12]-,[7]-, and[5]Cycloparaphenylene: Carbon Nanohoop Structures. PMC. [Link]

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  • Segawa, Y., et al. (2011). Size-dependent fluorescence properties of [n]cycloparaphenylenes (n = 8–13), hoop-shaped π-conjugated molecules. ResearchGate. [Link]

  • Jasti, R., et al. (2008). Synthesis, Characterization, and Theory of[12]-,[7]-, and[5]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society. [Link]

  • von Delius, M., et al. (2022). Synthesis and C60 Binding of Aza[6]CPP and N-Methylaza[6]CPP. ResearchGate. [Link]

  • von Delius, M., et al. (2022). Selected properties of[6]CPP, Aza[6]CPP and N-Me-Aza[6]CPP. ResearchGate. [Link]

  • Yamago, S., et al. (2011). Synthesis and Characterization of[22]Cycloparaphenylene. Journal of the American Chemical Society. [Link]

  • Fischer, S., et al. (2022). Effect of the Aza-N-Bridge and Push-Pull Moieties: A Comparative Study between BODIPYs and aza-BODIPYs Equipped with Identical Substituents. PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Novel Cycloparaphenylene Derivatives

For researchers, synthetic chemists, and drug development professionals, the emergence of novel cycloparaphenylene (CPP) derivatives offers exciting possibilities in materials science and medicinal chemistry.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the emergence of novel cycloparaphenylene (CPP) derivatives offers exciting possibilities in materials science and medicinal chemistry.[1][2][3] These unique, strained cyclic structures, often described as "carbon nanohoops," possess remarkable photophysical and electronic properties.[1][2][4] However, the very features that make them promising—their cyclic nature and inherent strain—also present significant challenges in structural validation. Unambiguously confirming the successful synthesis of the desired cyclic structure, as opposed to linear oligomers or other byproducts, is a critical step that demands a multi-faceted analytical approach.

This guide provides an in-depth comparison of the essential techniques for validating the structure of novel CPP derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity.

The Challenge: Confirming Cyclization

The synthesis of CPPs is a formidable task. The strain energy inherent in the bent aromatic system is a significant hurdle to overcome during macrocyclization.[5] Consequently, reaction mixtures often contain a complex array of products, including the desired nanohoop, linear oligomers, and potentially even catenanes (interlocked rings).[6][7][8][9] Therefore, a robust validation strategy must not only confirm the presence of the target molecule's mass but also provide definitive evidence of its cyclic topology.

A Multi-Pronged Approach to Structural Elucidation

No single technique can unequivocally validate the structure of a novel CPP derivative. Instead, a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and, when possible, X-ray crystallography, provides the necessary complementary data for confident structural assignment. Computational methods further bolster this experimental framework by predicting spectroscopic and structural properties.

Mass Spectrometry: The First Line of Inquiry

Mass spectrometry (MS) is an indispensable tool for the initial characterization of CPP derivatives. It provides a rapid and sensitive means to determine the molecular weight of the synthesized products.

Experimental Protocol: MALDI-TOF Mass Spectrometry

  • Sample Preparation: A solution of the crude reaction mixture is co-crystallized with a suitable matrix, such as 9-nitroanthracene, on a MALDI target plate.[10]

  • Data Acquisition: The sample is irradiated with a pulsed laser, causing desorption and ionization of the analyte molecules. The time-of-flight (TOF) analyzer then separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting spectrum is analyzed for a peak corresponding to the exact mass of the desired CPP derivative. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Causality and Insights:

While the presence of a peak at the expected m/z is a positive indication, it is not, by itself, proof of cyclization. Linear oligomers with the same number of repeating units will have the same mass. The key advantage of MS, particularly MALDI-TOF, is its ability to detect large macrocycles and even complex mixtures of different-sized nanohoops.[7]

Ion Mobility-Mass Spectrometry (IM-MS): Distinguishing Isomers

A more advanced MS technique, ion mobility-mass spectrometry (IM-MS), can separate ions not only by their m/z but also by their shape and size (collision cross-section). This is particularly powerful for CPP analysis as it can distinguish between cyclic and linear isomers, and even identify the presence of catenanes, which would be indistinguishable by conventional MS.[6][7][8][9]

Workflow for Mass Spectrometry Analysis

cluster_0 Mass Spectrometry Workflow crude_product Crude Reaction Product maldi_tof MALDI-TOF MS Analysis crude_product->maldi_tof Initial MW Screen hrms High-Resolution MS (HRMS) maldi_tof->hrms Elemental Composition im_ms Ion Mobility-MS (IM-MS) maldi_tof->im_ms Isomer Separation data_interpretation Data Interpretation maldi_tof->data_interpretation Combined Data hrms->data_interpretation Combined Data im_ms->data_interpretation Combined Data

Caption: Workflow for the mass spectrometric analysis of novel CPP derivatives.

NMR Spectroscopy: Probing the Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of CPPs in solution. The high symmetry of many CPPs leads to simple, yet informative, NMR spectra.

Experimental Protocol: 1H and 13C NMR Spectroscopy

  • Sample Preparation: A solution of the purified CPP derivative is prepared in a suitable deuterated solvent (e.g., CDCl3).[11]

  • Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. For complex structures, 2D NMR techniques such as COSY and HSQC may be necessary.

  • Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.

Causality and Insights:

The key diagnostic feature in the 1H NMR spectrum of a symmetrical CPP is often a single, sharp singlet for all the aromatic protons, indicating that they are chemically equivalent.[11] This is a strong indicator of a highly symmetric, cyclic structure. In contrast, a linear oligomer would exhibit a more complex pattern of signals. The chemical shift of this singlet can also be informative, as it is influenced by the ring strain and the shielding/deshielding effects of the neighboring aromatic rings.[12] Variable-temperature NMR (VT-NMR) can be employed to study the dynamic processes of the molecule, such as the rotation of the phenylene units.[13]

X-ray Crystallography: The Gold Standard for Structural Confirmation

Single-crystal X-ray diffraction provides unambiguous, three-dimensional structural information, making it the gold standard for validating the structure of novel CPP derivatives.[14][15][16][17][18]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the purified CPP derivative are grown, often by slow evaporation of a solvent or by vapor diffusion.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise atomic coordinates and bond lengths.

Causality and Insights:

An X-ray crystal structure provides definitive proof of the cyclic nature of the molecule and allows for the precise measurement of bond angles and dihedral angles, which can reveal the extent of strain in the nanohoop.[17] The packing of the molecules in the crystal lattice can also provide insights into intermolecular interactions.

Comparative Analysis of Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
MALDI-TOF MS Molecular WeightHigh sensitivity, rapid analysisCannot distinguish between cyclic and linear isomers
IM-MS Molecular Weight, Size, and ShapeCan separate isomers and identify catenanes[6][7][8][9]Lower resolution than conventional MS
NMR Spectroscopy Connectivity, Chemical Environment, SymmetryProvides detailed structural information in solution[11][12]Requires pure samples, can be difficult to interpret for complex mixtures
X-ray Crystallography 3D Atomic StructureUnambiguous structural determination[14][15][16][17][18]Requires high-quality single crystals, which can be difficult to obtain

The Role of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), play a crucial complementary role in the validation process.[5] DFT calculations can be used to:

  • Predict Spectroscopic Properties: Calculated NMR chemical shifts and UV/Vis absorption spectra can be compared with experimental data to support structural assignments.[5][17]

  • Determine Lowest Energy Conformations: For flexible CPP derivatives, DFT can identify the most stable conformations.[17][19]

  • Assess Ring Strain: The strain energy of a novel CPP can be calculated to understand its stability and reactivity.

Interplay of Experimental and Computational Validation

cluster_1 Integrated Validation Approach experimental Experimental Data (MS, NMR, X-ray) computational Computational Modeling (DFT) experimental->computational Comparison & Refinement interpretation Structural Interpretation and Validation experimental->interpretation computational->interpretation

Caption: The synergistic relationship between experimental data and computational modeling.

Conclusion: A Self-Validating Framework

The structural validation of novel cycloparaphenylene derivatives requires a rigorous and multi-faceted approach. By integrating the complementary data from mass spectrometry, NMR spectroscopy, and X-ray crystallography, and by leveraging the predictive power of computational chemistry, researchers can confidently and unambiguously determine the structures of these fascinating and promising molecules. This self-validating framework is essential for ensuring the scientific integrity of research in this rapidly advancing field.

References

  • Prabhu, S., Murugan, G., Therese, S. K., Arulperumjothi, M., & Siddiqui, M. K. (2021). Molecular Structural Characterization of Cycloparaphenylene and its Variants. Polycyclic Aromatic Compounds, 42(8), 1-14. [Link]

  • Prabhu, S., Murugan, G., Therese, S. K., Arulperumjothi, M., & Siddiqui, M. K. (2021). Molecular Structural Characterization of Cycloparaphenylene and its Variants. Polycyclic Aromatic Compounds, 42(8). [Link]

  • Jasti, R., Bhattacharjee, J., Neaton, J. B., & Bertozzi, C. R. (2008). Synthesis, Characterization, and Theory of[11]-,[16]-, and[19]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society, 130(52), 17646–17647. [Link]

  • Zhang, W., Abdulkarim, A., Stöckl, M., & von Helden, G. (2017). Cycloparaphenylenes and Their Catenanes: Complex Macrocycles Unveiled by Ion Mobility Mass Spectrometry. Angewandte Chemie International Edition, 56(10), 2645–2648. [Link]

  • Zhang, W., Abdulkarim, A., Stöckl, M., & von Helden, G. (2017). Cycloparaphenylenes and their Catenanes – Complex Macrocycles Unveiled by Ion Mobility Mass Spectrometry. MPG.PuRe. [Link]

  • Zhang, W., Abdulkarim, A., Stöckl, M., & von Helden, G. (2017). Cycloparaphenylenes and Their Catenanes: Complex Macrocycles Unveiled by Ion Mobility Mass Spectrometry. ResearchGate. [Link]

  • Prabhu, S., Murugan, G., Therese, S. K., Arulperumjothi, M., & Siddiqui, M. K. (2021). Molecular Structural Characterization of Cycloparaphenylene and its Variants. Taylor & Francis Online. [Link]

  • Pantoș, G. D., & Sanders, J. K. M. (2023). Molecular structures obtained by X‐ray crystallographic analyses and packing of compounds F[11]CPP (CCDC: 2284605; left), F[15]CPP (CCDC: 2284606; middle left), FM[11]CPP (CCDC: 2284604; middle right), and FM[15]CPP (CCDC: 2284603; right). ResearchGate. [Link]

  • Kayahara, E., Patel, V. K., & Yamago, S. (2014). Synthesis and Characterization of[7]Cycloparaphenylene. Journal of the American Chemical Society, 136(6), 2284–2287. [Link]

  • Zhang, W., Abdulkarim, A., Stöckl, M., & von Helden, G. (2017). Cycloparaphenylenes and Their Catenanes: Complex Macrocycles Unveiled by Ion Mobility Mass Spectrometry. ResearchGate. [Link]

  • Kayahara, E., Koumoto, K., & Yamago, S. (2012). Selective Synthesis and Crystal Structure of[9]Cycloparaphenylene. Organic Letters, 14(15), 3842–3845. [Link]

  • Zhang, W., et al. (2023). (a) X‐ray crystal structure of the ring‐in‐ring complex[16]CPP⊃24‐crown‐8 and IGM analysis of the binary complex (δginter = 0.003). (b) X‐ray crystal structure of the three‐shell supramolecular complex[16]CPP⊃24‐crown‐8⊃9 and IGM analysis of the ternary complex (δginter = 0.003). ResearchGate. [Link]

  • Jethwa, S. R., et al. (2020). Investigation of Cycloparaphenylenes (CPPs) and their Noncovalent Ring‐in‐Ring and Fullerene‐in‐Ring Complexes by (Matrix‐Assisted) Laser Desorption/Ionization and Density Functional Theory. Chemistry – A European Journal, 26(38), 8729-8737. [Link]

  • Lewis, S. E. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(8), 2221–2304. [Link]

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  • Itami, K., et al. (2013). Synthesis and Properties of Cycloparaphenylene-2,5-pyridylidene: A Nitrogen-Containing Carbon Nanoring. Supporting Information. [Link]

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Validation

Introduction: The Synergy of Peptides and Fullerenes in Nanomedicine

An In-Depth Guide to the Comparative Binding Studies of Cell-Penetrating Peptides with Fullerenes In the quest for advanced therapeutic delivery systems, the non-covalent conjugation of cell-penetrating peptides (CPPs) w...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Binding Studies of Cell-Penetrating Peptides with Fullerenes

In the quest for advanced therapeutic delivery systems, the non-covalent conjugation of cell-penetrating peptides (CPPs) with nanoparticles represents a paradigm-shifting strategy.[1][2] CPPs, which are short peptides typically 6 to 30 amino acids in length, possess the remarkable ability to traverse cellular membranes, making them ideal vectors for intracellular cargo delivery.[1][2] Among the various nanoparticle cargos, fullerenes—carbon allotropes with a unique cage-like structure—have garnered significant interest due to their antioxidant properties and potential as therapeutic agents themselves.

The efficacy of a CPP-fullerene conjugate as a delivery system is fundamentally dictated by the stability and nature of their interaction. A robust yet reversible binding is crucial; the complex must be stable enough to reach the target cell, but the fullerene cargo must be released in a controlled manner to exert its therapeutic effect. This guide provides a comparative analysis of the binding interactions between different classes of CPPs and fullerenes, details the state-of-the-art experimental methodologies used to characterize these interactions, and offers insights into the underlying physicochemical driving forces.

Pillar 1: Understanding the Binding Interface - Driving Forces and Influential Factors

The formation of a stable CPP-fullerene complex is governed by a delicate interplay of non-covalent interactions. The causality behind a strong interaction lies in maximizing these stabilizing forces while minimizing repulsion.

  • Hydrophobic Interactions : The hydrophobic carbon cage of the fullerene naturally favors interaction with nonpolar amino acid side chains within the CPP, such as Leucine, Isoleucine, Valine, and Alanine. This interaction is entropically driven, stemming from the release of ordered water molecules from the surfaces of both the peptide and the fullerene upon association.[3][4]

  • π-π Stacking : The electron-rich π-system of the fullerene cage interacts favorably with the aromatic side chains of amino acids like Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe).[3] Tryptophan, in particular, exhibits the strongest interaction among all amino acids due to its large indole ring, which can engage in extensive π-stacking with the fullerene surface.[3]

  • Electrostatic Interactions : While pristine fullerenes are neutral, their derivatives (e.g., fullerenols, carboxylated fullerenes) can carry a charge. Cationic CPPs, rich in Arginine (Arg) and Lysine (Lys), can engage in strong electrostatic interactions with negatively charged fullerene derivatives. Conversely, repulsive forces can prevent binding between similarly charged molecules.

  • Van der Waals Forces : These are ubiquitous, distance-dependent interactions that contribute significantly to the overall stability of the complex, especially when there is a high degree of shape complementarity between the peptide and the fullerene.[3]

The following diagram illustrates the key non-covalent forces that stabilize the CPP-Fullerene complex.

cluster_CPP Cell-Penetrating Peptide (CPP) CPP CPP Backbone & Side Chains Aromatic Aromatic Residue (Trp, Tyr, Phe) Fullerene Fullerene (C60) Aromatic->Fullerene π-π Stacking Hydrophobic Hydrophobic Residue (Leu, Val, Ile) Hydrophobic->Fullerene Hydrophobic Interaction Cationic Cationic Residue (Arg, Lys) Cationic->Fullerene Electrostatic & vdW Forces

Caption: Key non-covalent interactions governing CPP-Fullerene complex formation.

Pillar 2: A Comparative Analysis of CPP-Fullerene Binding Affinities

The choice of CPP architecture is a critical experimental variable that dictates binding affinity. While direct comparative studies across a wide range of linear CPPs are sparse, computational studies on cyclic peptides and related systems provide valuable, quantifiable insights. Cycloparaphenylenes ([n]CPPs) serve as excellent models for understanding how peptide ring size and, by extension, cavity shape, influence binding with different fullerenes.

The data below, derived from dispersion-corrected density functional theory (DFT) calculations, highlights the importance of size and shape complementarity.

Host PeptideGuest FullereneComplexation Energy (kcal/mol)Key InsightReference
[5]CPP C60-49.78Strong binding, but not perfectly optimal.[6]
[5]CPP C70-53.32Higher affinity than C60 due to better shape complementarity with the elliptical C70.[6]
[7]CPP C60-36.0Weaker binding; the cavity of[7]CPP is slightly too large for C60, reducing contact.[8][9]
[7]CPP C76-50.0Strong binding; demonstrates selectivity for larger fullerenes that better fit the cavity.[8][9]
[7]CPP Sc3N@C80-52.0High affinity, showing that endohedral fullerenes can also be strongly complexed.[8][9]

Expert Interpretation: The data compellingly shows that binding is not merely a function of the fullerene's size but of the precise geometric and electronic match between the host peptide and the guest fullerene. For instance, the higher complexation energy of C70 with[5]CPP compared to C60 demonstrates that the elongated shape of C70 achieves a more extensive and favorable contact surface within the[5]CPP cavity.[6] This principle of maximizing favorable contact underpins the rational design of CPP sequences for specific fullerene-based cargo.

Pillar 3: Validated Experimental Protocols for Characterizing Binding

To empirically determine and validate the binding parameters summarized above, several biophysical techniques are indispensable. Here, we provide the rationale and step-by-step protocols for three gold-standard methodologies.

Fluorescence Quenching Assay

Causality & Rationale: This technique leverages the intrinsic fluorescence of Tryptophan (Trp) residues within a CPP. Fullerenes are excellent fluorescence quenchers.[10] When a Trp-containing CPP binds to a fullerene, the Trp residue is brought into close proximity, leading to a decrease (quenching) of its fluorescence intensity. By titrating the CPP with increasing concentrations of fullerene and monitoring the fluorescence, one can determine the binding affinity (K_b_) and stoichiometry (n). The choice to excite at ~295 nm is critical as it selectively excites Trp residues, minimizing interference from Tyrosine.[11][12]

Experimental Workflow: Fluorescence Quenching

prep 1. Sample Preparation - Prepare CPP solution (fixed conc.) - Prepare Fullerene stock solution - Use appropriate buffer (e.g., PBS) titrate 2. Titration - Add incremental aliquots of Fullerene to CPP solution prep->titrate measure 3. Spectrofluorometry - Excite at 295 nm - Record emission spectrum (310-400 nm) - Note intensity at λ_max (~330-350 nm) titrate->measure correct 4. Data Correction - Correct for inner filter effect using UV-Vis absorbance data measure->correct analyze 5. Data Analysis - Plot F₀/F vs. [Fullerene] - Fit data to Stern-Volmer equation - Calculate K_b and n correct->analyze

Caption: Workflow for a fluorescence quenching titration experiment.

Step-by-Step Protocol:

  • Preparation: Prepare a solution of the Trp-containing CPP at a fixed concentration (e.g., 2 µM) in a suitable buffer (e.g., 10 mM PBS, pH 7.4). Prepare a concentrated stock solution of the fullerene in the same buffer. Note: Solubilizing pristine fullerenes may require specific protocols or the use of water-soluble derivatives like fullerenols.

  • Initial Measurement: Record the fluorescence emission spectrum of the CPP solution alone by exciting at 295 nm and scanning the emission from 310 nm to 400 nm.[12] This provides the initial fluorescence intensity, F₀.

  • Titration: Add a small aliquot of the fullerene stock solution to the CPP solution. Mix gently and allow it to equilibrate for 2-5 minutes.

  • Measurement: Record the new fluorescence emission spectrum to get the quenched fluorescence intensity, F.

  • Repeat: Continue adding aliquots of the fullerene solution and recording the spectra until the fluorescence intensity no longer changes significantly, indicating saturation.

  • Correction (Self-Validation): It is critical to correct for the inner filter effect, where the fullerene itself absorbs some of the excitation or emission light.[11][13] Measure the UV-Vis absorbance of each sample at the excitation (295 nm) and emission (~340 nm) wavelengths. Apply the correction using the formula: F_corr_ = F_obs_ × 10^((A_ex_ + A_em_)/2).[13]

  • Analysis: Plot the corrected F₀/F versus the concentration of the quencher (fullerene). The data can be analyzed using the Stern-Volmer equation to determine the quenching constant and the modified Stern-Volmer equation to calculate the binding constant (K_b_) and the number of binding sites (n).

Isothermal Titration Calorimetry (ITC)

Causality & Rationale: ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[14][15] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16] This is the gold standard because it reveals the driving forces of the interaction; for example, a negative ΔH indicates an enthalpy-driven interaction (e.g., hydrogen bonding), while a positive ΔS suggests an entropy-driven one (e.g., hydrophobic effect).[7]

Experimental Workflow: Isothermal Titration Calorimetry

prep 1. Sample Preparation - Degas CPP and Fullerene solutions - Use identical buffer for both - Place CPP in sample cell - Load Fullerene into syringe equilibrate 2. Equilibration - Allow system to reach thermal equilibrium inside the calorimeter prep->equilibrate inject 3. Automated Injections - Inject small, precise aliquots of Fullerene into the CPP solution - Measure heat change after each injection equilibrate->inject control 4. Control Experiment - Titrate Fullerene into buffer alone to measure heat of dilution inject->control analyze 5. Data Analysis - Integrate heat peaks - Subtract heat of dilution - Fit data to a binding model - Obtain K_a, n, ΔH, and ΔS control->analyze

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Protocol:

  • Preparation: Prepare CPP and fullerene solutions in the exact same, degassed buffer. The concentration of the macromolecule in the cell (e.g., CPP) should be approximately 10-20 times the expected K_d_, and the ligand in the syringe (e.g., fullerene) should be 10-15 times the concentration of the macromolecule.

  • Loading: Load the CPP solution into the sample cell and the fullerene solution into the injection syringe.

  • Equilibration: Place the loaded cell and syringe into the ITC instrument and allow the system to reach thermal stability.

  • Titration: Program a series of small (e.g., 2-10 µL) injections of the fullerene solution into the CPP solution at constant temperature. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.

  • Control (Self-Validation): A critical control experiment involves titrating the fullerene solution into the buffer alone. This measures the heat of dilution, which must be subtracted from the experimental data to isolate the heat of binding.[16]

  • Analysis: Integrate the raw data peaks to obtain the heat change per injection. Plot this heat change against the molar ratio of fullerene to CPP. Fit this binding isotherm to an appropriate model (e.g., one-site binding) to extract the thermodynamic parameters: K_a_ (1/K_d_), n, ΔH, and ΔS.

Molecular Modeling

Causality & Rationale: Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights that are inaccessible to bulk experimental methods.[17][18] Docking predicts the preferred binding pose of the CPP on the fullerene surface, identifying key interacting residues.[19][20] MD simulations then assess the stability of this predicted complex over time (nanoseconds to microseconds) in a simulated aqueous environment, revealing the dynamic nature of the interactions and calculating binding free energies.[18][20]

Experimental Workflow: Molecular Dynamics Simulation

setup 1. System Setup - Obtain/build 3D structures of CPP & Fullerene - Perform initial docking (optional) - Place complex in a water box with ions minimize 2. Energy Minimization - Relax the system to remove steric clashes setup->minimize equilibrate 3. Equilibration - Gradually heat and pressurize the system to experimental conditions (NVT, NPT) minimize->equilibrate run 4. Production MD Run - Run simulation for an extended period (e.g., 100-1000 ns) to sample conformations equilibrate->run analyze 5. Trajectory Analysis - Calculate RMSD, RMSF, H-bonds, SASA - Identify key stable interactions - Calculate binding free energy (MM/PBSA) run->analyze

Caption: General workflow for a molecular dynamics (MD) simulation study.

Step-by-Step Protocol:

  • System Preparation: Obtain or build 3D structures of the CPP and fullerene. Use a molecular docking program (e.g., AutoDock, GOLD) to predict the most likely binding pose.

  • Solvation: Place the docked CPP-fullerene complex into the center of a simulation box and solvate it with a pre-equilibrated water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Force Field Application: Apply a suitable force field (e.g., CHARMM36m, AMBER) that accurately describes the atomic interactions for both the peptide and the fullerene.[18]

  • Minimization & Equilibration: Perform energy minimization to remove any bad contacts. Then, gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 bar) in successive short simulations.

  • Production Run: Run the MD simulation for a sufficiently long time (e.g., hundreds of nanoseconds) to allow the complex to explore its conformational space.

  • Analysis: Analyze the resulting trajectory to assess the stability of the complex by calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).[18][20] Identify persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) and calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Conclusion and Future Outlook

The interaction between CPPs and fullerenes is a multifaceted process driven primarily by hydrophobic and π-π stacking interactions, with shape complementarity being a critical determinant of binding affinity and selectivity. As demonstrated by computational data, subtle changes in peptide structure or fullerene size can significantly alter the stability of the complex.[6][8]

A multi-technique approach is essential for a comprehensive understanding. Fluorescence spectroscopy provides a rapid and sensitive method for determining binding affinity, while Isothermal Titration Calorimetry offers an unparalleled, direct measurement of the thermodynamic driving forces.[12][14] These experimental techniques, when complemented by molecular simulations, provide a powerful toolkit for the rational design and validation of next-generation CPP-fullerene drug delivery systems.[17][18] Future research should focus on building larger comparative datasets of linear CPPs and employing these validated methodologies to engineer peptides with enhanced affinity and specificity for various fullerene-based therapeutics.

References

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  • Lau, B. L. T., et al. (2016). Biomolecule-nanoparticle interactions: Elucidation of the thermodynamics by isothermal titration calorimetry. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 973-988. [Link]

  • Kokkinopoulou, M., et al. (2019). Isothermal titration calorimetry as a complementary method for investigating nanoparticle–protein interactions. Nanoscale, 11(40), 18649-18662. [Link]

  • Al-Zoubi, M. S., et al. (2023). In-silico study: docking simulation and molecular dynamics of peptidomimetic fullerene-based derivatives against SARS-CoV-2 Mpro. 3 Biotech, 13(6), 185. [Link]

  • Kokkinopoulou, M., et al. (2019). Isothermal titration calorimetry as a complementary method for investigating nanoparticle–protein interactions. Max-Planck-Gesellschaft. [Link]

  • Various Authors. (2019). Exemplary set of ITC studies on NP-protein interactions. ResearchGate. [Link]

  • Váňová, L., et al. (2022). Approaches for evaluation of novel CPP-based cargo delivery systems. Frontiers in Molecular Biosciences, 9, 1022984. [Link]

  • Various Authors. (2021). Comparisons of peptide-lipid interactions a Isothermal titration calorimetry measurements. ResearchGate. [Link]

  • Various Authors. (2019). Calculated structures for various neutral CPP⊃fullerene complexes. ResearchGate. [Link]

  • Al-Zoubi, M. S., et al. (2023). In-silico study: docking simulation and molecular dynamics of peptidomimetic fullerene-based derivatives against SARS-CoV-2 Mpro. 3 Biotech, 13(6), 185. [Link]

  • Suarez, M., et al. (2021). An Androsterone‐H2@C60 hybrid: Synthesis, Properties and Molecular Docking Simulations with SARS‐Cov‐2. ChemistryOpen, 10(4), 481-489. [Link]

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Comparative

cycloparaphenylene in comparison to other carbon nanohoops

An In-Depth Comparative Guide to Cycloparaphenylenes and Other Carbon Nanohoops Introduction: The Allure of the Hoop In the landscape of molecular carbon allotropes, few structures capture the imagination quite like carb...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Cycloparaphenylenes and Other Carbon Nanohoops

Introduction: The Allure of the Hoop

In the landscape of molecular carbon allotropes, few structures capture the imagination quite like carbon nanohoops. These molecules, formally known as cycloparaphenylenes (CPPs) and their derivatives, represent the smallest possible segments of armchair carbon nanotubes (CNTs), composed of para-connected benzene rings forming a strained, cyclic π-system.[1][2] Their synthesis, once a formidable challenge due to significant ring strain, has matured significantly since the landmark report by Jasti and Bertozzi in 2008, which unveiled the first synthesis of[2]-,[3]-, and[4]CPP.[5] This breakthrough has catalyzed a surge of research, establishing CPPs not merely as precursors for the bottom-up synthesis of CNTs, but as a fascinating class of molecules with unique properties in their own right.[6][7]

This guide provides a comparative analysis of cycloparaphenylenes against other emerging classes of carbon nanohoops. We will delve into their synthesis, explore their distinct optoelectronic and host-guest properties, and present experimental data to guide researchers in selecting the optimal nanohoop architecture for specific applications, from molecular recognition to organic electronics.

Cycloparaphenylenes ([n]CPPs): The Archetype

Cycloparaphenylenes are composed solely of n para-linked phenylene units, forming a radially oriented π-system.[7][8] This unique topology forces the typically planar benzene rings into a bent, high-strain conformation, which is the root of their most interesting properties.[2]

Synthesis: The Logic of Pre-Bending

The primary challenge in CPP synthesis is overcoming the immense strain energy, which for the highly strained[6]CPP is calculated to be 117.2 kcal/mol.[2] Successful strategies rely on a key principle: pre-organization. Rather than attempting to cyclize linear, rigid precursors, modern syntheses utilize "bent" building blocks that reduce the energetic barrier of the final ring-closing step.

A prevalent strategy involves using cyclohexa-1,4-diene units as precursors to the phenylene rings.[7] These non-aromatic rings possess a natural curvature that facilitates macrocyclization. The final step is a reductive aromatization to yield the CPP structure. This approach provides a reliable pathway to various CPP sizes.

Experimental Protocol: Synthesis of[2]CPP via Reductive Aromatization

This protocol is a conceptual representation based on established synthetic strategies.

  • Macrocyclization: A U-shaped precursor containing cyclohexadiene units is subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction to form the macrocycle. The choice of palladium catalysis is critical due to its high efficiency and functional group tolerance in forming C-C bonds.

  • Precursor Purification: The resulting macrocycle is purified using column chromatography to isolate it from unreacted starting materials and linear oligomers. Purity is confirmed by NMR spectroscopy and mass spectrometry.

  • Reductive Aromatization: The purified macrocycle is treated with a reducing agent (e.g., Na/K alloy with a proton source) to convert the cyclohexadiene units into aromatic phenylene rings. This step is the "self-validating" part of the protocol; a successful reaction is visually indicated by a significant color change and confirmed by a dramatic shift in the NMR and UV-Vis absorption spectra, which are characteristic of the final conjugated nanohoop.

  • Final Purification: The final[2]CPP product is purified by preparative HPLC to yield the target molecule with high purity.

G cluster_synthesis CPP Synthesis Workflow A Bent Precursors (e.g., Cyclohexadienes) B Palladium-Catalyzed Macrocyclization A->B Suzuki Coupling C Purification of Macrocyclic Precursor B->C D Reductive Aromatization C->D Reduction F Purification & Characterization D->F E Final Product ([n]CPP) F->E G cluster_decision Choosing a Carbon Nanohoop start What is your primary application? app_rec Molecular Recognition /Sensing start->app_rec app_elec Organic Electronics /Optics start->app_elec app_chir Chiral Materials /Spintronics start->app_chir rec_strong Need strongest possible binding? app_rec->rec_strong elec_tune Need tunable redox properties? app_elec->elec_tune hoop_chiral Use Chiral Nanohoop app_chir->hoop_chiral hoop_pi Use π-Extended Nanohoop rec_strong->hoop_pi Yes hoop_cpp Use standard [n]CPP rec_strong->hoop_cpp No elec_tune->hoop_cpp No hoop_aza Use Heteroatom-Doped (Aza) Nanohoop elec_tune->hoop_aza Yes

Caption: Decision guide for selecting a nanohoop architecture.

Conclusion and Future Outlook

Cycloparaphenylenes have established themselves as the foundational structures in the burgeoning field of carbon nanohoops. Their unique properties, driven by radial π-conjugation and high strain, make them compelling targets for fundamental research and materials science. However, the true potential of this molecular class is being unlocked through functionalization and structural diversification.

  • For applications requiring maximum host-guest affinity , π-extended nanohoops offer superior performance due to enhanced surface interactions.

  • For tunable electronics and sensing , heteroatom-doped nanohoops provide a rational design pathway to control HOMO/LUMO levels and introduce specific binding sites.

  • For explorations in chiroptical materials and spintronics , chiral nanohoops are the clear choice, offering properties entirely absent in their achiral cousins.

The continued development of novel synthetic methodologies will undoubtedly expand the catalogue of accessible nanohoop structures. [4]As chemists gain ever-finer control over their atom-precise architectures, carbon nanohoops are poised to transition from molecular curiosities to functional components in next-generation materials and devices.

References

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  • TANIMOTO, Y., HIRAOKA, Y., & YASHIMA, E. (2024). Enhanced host–guest interaction betweenc[9]ycloparaphenylene (C[9]PP) andC[6]PP by cationic charges. Chemistry Letters, 53(2), upad017. [Link]

  • Nishihara, T., Segawa, Y., Itami, K., & Hitosugi, T. (2017). Polymorphism ofCycloparaphenylene for Packing Structure-dependent Host–Guest Interaction. Chemistry Letters, 46(6), 896-898. [Link]

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  • Jopp, L. (2020). Supramolecular Gas-Phase Host-Guest Chemistry of [n]Cycloparaphenylenes based on π-π Interactions. Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]

  • Holliday, B. J., & Beard, J. D. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(18), 6486-6500. [Link]

  • Wang, G., Wang, Y., Zhou, Z., Shi, L., Chen, Y., Zhang, W., ... & Stang, P. J. (2025). High-Order Host–Guest Complexation of Structurally Well-Defined Cycloparaphenylene Double-Deckers with Fullerenes. Precision Chemistry. [Link]

  • Wikipedia contributors. (2023). Cycloparaphenylene. Wikipedia. [Link]

  • Otteson, C. E. (2022). Exploiting the Supramolecular Chemistry of Carbon Nanohoops and Their Potential in Aqueous Applications. University of Oregon. [Link]

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  • Hettmanczyk, L., Marco, L. D., Koyanagi, Y., Segawa, Y., Itami, K., & Bowers, M. T. (2024). Conformational Landscapes and Energetics of Carbon Nanohoops and their Ring-in-Ring Complexes. Journal of the American Chemical Society. [Link]

  • Darzi, E. R., Kivala, M., Daaep, N. N., Scott, L. T., & Jasti, R. (2016). Synthesis and Characterization ofC[6]ycloparaphenylene. Journal of the American Chemical Society, 138(1), 338-344. [Link]

  • Jasti, R., Bhattacharjee, J., Neaton, J. B., & Bertozzi, C. R. (2008). Synthesis, Characterization, and Theory of-[2],-[3], andC[4]ycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society, 130(52), 17646-17647. [Link]

  • Hermann, M., Wassy, D., Kohn, J., Seitz, P., Mähringer, A., Trapp, O., ... & Kivala, M. (2021). Chiral Dibenzopentalene-Based Conjugated Nanohoops through Stereoselective Synthesis. Angewandte Chemie International Edition, 60(19), 10680-10689. [Link]

  • Hermann, M., Wassy, D., Kohn, J., Seitz, P., Mähringer, A., Trapp, O., ... & Kivala, M. (2021). Chiral Dibenzopentalene‐Based Conjugated Nanohoops through Stereoselective Synthesis. Angewandte Chemie International Edition, 60(19). [Link]

  • Hettmanczyk, L., Marco, L. D., Koyanagi, Y., Segawa, Y., Itami, K., & Bowers, M. T. (2024). Conformational Landscapes and Energetics of Carbon Nanohoops and their Ring-in-Ring Complexes. Journal of the American Chemical Society. [Link]

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Validation

A Senior Application Scientist's Guide to the Experimental Verification of the HOMO-LUMO Gap in Cycloparaphenylenes (CPPs)

Introduction: The Counter-Intuitive Electronic World of CPPs Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," represent a fascinating class of strained, radially π-conjugated macrocycles.[1] Since the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Counter-Intuitive Electronic World of CPPs

Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," represent a fascinating class of strained, radially π-conjugated macrocycles.[1] Since their synthesis in 2008, they have garnered significant attention, not only as structural fragments of carbon nanotubes but also for their unique size-dependent optoelectronic properties.[2][3] Unlike typical linear π-conjugated systems where the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap narrows with increasing length, CPPs exhibit a counter-intuitive trend: the HOMO-LUMO gap increases as the ring size (n) gets larger.[2][3][4] This phenomenon, driven by the high strain and unique orbital interactions in smaller nanohoops, makes CPPs highly tunable materials for applications in molecular electronics, sensing, and organic photovoltaics.[2][5]

However, accurately determining this fundamental electronic parameter is not straightforward. The unique symmetry of CPPs leads to a situation where the direct HOMO→LUMO electronic transition is often optically forbidden or possesses very low oscillator strength.[6][7] This critical characteristic means that a simple interpretation of an absorption spectrum can be misleading. Consequently, a multi-faceted experimental approach is not just recommended; it is essential for a comprehensive and validated understanding of the CPP electronic structure. This guide compares the three primary experimental pillars for this task: optical spectroscopy, electrochemical analysis, and direct photoemission/tunneling spectroscopy, providing the causal logic behind protocol choices and presenting validated methodologies for researchers in the field.

Pillar 1: Optical Spectroscopy - Probing the Optical Gap

Optical spectroscopy, particularly UV-Vis absorption, is the most accessible method for probing electronic transitions. It measures the energy required to promote an electron from an occupied to an unoccupied orbital upon photon absorption. The resulting energy is known as the optical gap.

Causality in Experimental Choices

The primary challenge with CPPs is that the most intense absorption peak in their UV-Vis spectrum does not typically correspond to the HOMO-LUMO transition.[6][7] Instead, it arises from other transitions, such as HOMO-1→LUMO or HOMO→LUMO+1.[7] The true HOMO-LUMO transition often appears as a weak, longer-wavelength shoulder or may be entirely obscured.[7]

  • Why the Onset is Key: Because the direct transition is weak, we use the onset of the lowest energy absorption band to estimate the optical gap. This corresponds to the minimum energy required to induce an electronic excitation. The relationship E = hc/λ allows for the conversion of the onset wavelength (λ_onset) into the optical HOMO-LUMO gap.[8][9]

  • Solvent Selection: The choice of solvent is critical. A solvent that is transparent in the UV-Vis region of interest (typically 200-800 nm) and in which the CPP is soluble without aggregation is required. Solvents like dichloromethane or hexane are common choices.[9]

Validated Protocol: UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the [n]CPP sample in a high-purity, UV-transparent solvent (e.g., 1x10⁻⁵ M in dichloromethane).[9] For air-sensitive CPP derivatives, perform this step in an inert atmosphere (glovebox or Schlenk line).

  • Spectrometer Calibration: Use a pure solvent-filled quartz cuvette (1 cm path length) as a reference to record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.

  • Sample Measurement: Replace the reference cuvette with the sample cuvette and record the absorption spectrum over the desired range (e.g., 250-600 nm). The spectrum should show a clear absorption onset at the long-wavelength end.

  • Data Analysis & Gap Calculation:

    • Identify the absorption onset wavelength (λ_onset) in nanometers. This is the point where the absorption spectrum begins to rise from the baseline.

    • Calculate the optical HOMO-LUMO gap (E_gap) in electron volts (eV) using the Planck-Einstein relation: E_gap (eV) = 1240 / λ_onset (nm) [10]

  • Self-Validation Check: The calculated optical gap should show a clear trend with the size of the CPP ring (n), increasing as n increases. This trend should be consistent with established literature for CPPs.[2][7]

Pillar 2: Electrochemistry - Measuring the Electrochemical Gap

Cyclic Voltammetry (CV) is a powerful electrochemical technique that provides direct information on the absolute energy levels of the HOMO and LUMO by measuring the oxidation and reduction potentials of the molecule, respectively.[11] This method is particularly valuable as it is not subject to the optical selection rules that complicate UV-Vis spectroscopy.

Causality in Experimental Choices
  • Why a Three-Electrode System? A three-electrode setup (working, reference, and counter electrodes) is essential for accurate potential control.[12] The potential of the working electrode (where the redox events occur) is measured against a stable reference electrode (e.g., Ag/AgCl), while the counter electrode simply completes the electrical circuit.

  • The Role of the Internal Standard: Redox potentials can shift based on the solvent and reference electrode used. To ensure comparability across experiments and with literature values, an internal standard with a well-known and stable redox potential, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, is added. All measured potentials are then referenced against the Fc/Fc⁺ potential.[13]

  • Solvent and Electrolyte: A non-aqueous solvent (e.g., dichloromethane, THF) and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) are required. The electrolyte ensures conductivity of the solution without participating in the redox reactions.[10]

CV_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis cluster_calc 4. Calculation prep_sol Prepare Solution: CPP + Solvent + Supporting Electrolyte add_ref Add Internal Standard (e.g., Ferrocene) prep_sol->add_ref setup Assemble 3-Electrode Cell (Working, Reference, Counter) add_ref->setup run_cv Scan Potential Range (Oxidative & Reductive) setup->run_cv voltammogram Obtain Cyclic Voltammogram (I vs. E) run_cv->voltammogram determine_onset Determine Onset Potentials (E_onset_ox, E_onset_red) voltammogram->determine_onset calc_homo Calculate HOMO: E_HOMO = -e(E_onset_ox vs Fc/Fc⁺ + 4.8) eV determine_onset->calc_homo calc_lumo Calculate LUMO: E_LUMO = -e(E_onset_red vs Fc/Fc⁺ + 4.8) eV determine_onset->calc_lumo calc_gap Calculate Gap: E_gap = E_LUMO - E_HOMO calc_homo->calc_gap calc_lumo->calc_gap

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Validated Protocol: Cyclic Voltammetry (CV)
  • Solution Preparation: In a glovebox, dissolve the [n]CPP sample and a high-purity supporting electrolyte (e.g., 0.1 M TBAPF₆) in an anhydrous, deoxygenated electrochemical solvent (e.g., dichloromethane).

  • Cell Assembly: Assemble a three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.

  • Blank Scan: Run a CV scan of the solvent and electrolyte solution alone to ensure no interfering redox peaks are present in the potential window of interest.

  • Sample Scan: Add the [n]CPP solution to the cell. Record the cyclic voltammogram by scanning to positive potentials to find the oxidation wave and then to negative potentials to find the reduction wave.

  • Internal Standard Calibration: Add a small amount of ferrocene to the solution and record another voltammogram. Measure the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple.

  • Data Analysis:

    • Determine the onset potential for oxidation (E_onset_ox) and reduction (E_onset_red) from the voltammogram of the CPP.

    • Correct these potentials against the internal standard: E_ox (vs Fc/Fc⁺) = E_onset_ox - E₁/₂(Fc/Fc⁺).

    • Calculate the HOMO and LUMO energy levels using the empirical relationship (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to vacuum)[14]: E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8] E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]

    • The electrochemical gap is then: E_gap = E_LUMO - E_HOMO .

  • Self-Validation Check: The oxidation potentials should become less positive (easier to oxidize) and reduction potentials less negative (easier to reduce) as the CPP ring size decreases, consistent with a narrowing HOMO-LUMO gap.[4]

Pillar 3: Direct Observation - Probing the Fundamental Gap

Direct spectroscopy techniques provide the most unambiguous measurement of the fundamental HOMO-LUMO gap by directly probing the density of occupied and unoccupied electronic states. These are typically surface-based, ultra-high vacuum (UHV) techniques.

  • Photoemission Spectroscopy (UPS/IPES): Ultraviolet Photoemission Spectroscopy (UPS) measures the kinetic energy of electrons ejected from the sample by UV photons, directly mapping the occupied molecular orbitals, including the HOMO. Inverse Photoemission Spectroscopy (IPES) does the opposite, determining the energy of unoccupied orbitals, like the LUMO, by measuring the photons emitted when electrons are injected into the sample. The combination of UPS and IPES provides a direct measurement of the fundamental gap.[2][3]

  • Scanning Tunneling Microscopy/Spectroscopy (STM/STS): STM can image individual molecules on a conductive surface.[15] By holding the STM tip stationary over a molecule and sweeping the bias voltage, one can obtain a tunneling spectrum (dI/dV vs. V), which is proportional to the local density of states (LDOS) of the molecule.[16] Peaks in the dI/dV spectrum at negative bias correspond to occupied orbitals (HOMO), and peaks at positive bias correspond to unoccupied orbitals (LUMO).[15][17]

STS_Workflow cluster_prep 1. UHV Preparation cluster_stm 2. STM Imaging cluster_sts 3. STS Spectroscopy cluster_analysis 4. Gap Determination prep_sub Prepare Conductive Substrate (e.g., Au(111)) dep_mol Deposit Sub-Monolayer of CPP Molecules prep_sub->dep_mol locate Obtain Topographic Image to Locate Isolated Molecules dep_mol->locate position_tip Position Tip Over Center of CPP Molecule locate->position_tip sweep_v Sweep Bias Voltage (V) Record Tunneling Current (I) position_tip->sweep_v calc_didv Calculate dI/dV Spectrum sweep_v->calc_didv find_peaks Identify Peaks in dI/dV: Negative Bias → HOMO Positive Bias → LUMO calc_didv->find_peaks measure_gap Measure Energy Difference Between HOMO & LUMO Peaks find_peaks->measure_gap

Caption: Conceptual workflow for STS measurement of the HOMO-LUMO gap.

Conceptual Protocol: Scanning Tunneling Spectroscopy (STS)
  • Surface Preparation: Prepare an atomically clean and flat conductive substrate (e.g., Au(111), Ag(111)) in an ultra-high vacuum (UHV) chamber.

  • Molecule Deposition: Deposit a sub-monolayer coverage of CPP molecules onto the cold substrate via thermal evaporation, ensuring individual molecules can be isolated.

  • STM Imaging: Cool the system to cryogenic temperatures (e.g., 4K) to minimize thermal motion. Use the STM to obtain a constant-current topographic image of the surface to locate and identify isolated CPP molecules.

  • Point Spectroscopy:

    • Position the STM tip precisely over the center of an isolated CPP molecule.

    • Temporarily disable the feedback loop.

    • Sweep the sample bias voltage over a range that encompasses the expected HOMO and LUMO levels (e.g., -2.5 V to +2.5 V).

    • Simultaneously, measure the tunneling current (I) and its derivative (dI/dV) using a lock-in amplifier.

  • Data Analysis:

    • Plot the resulting dI/dV spectrum as a function of bias voltage (V).

    • The center of the first major peak at negative bias corresponds to the HOMO energy level relative to the Fermi level.

    • The center of the first major peak at positive bias corresponds to the LUMO energy level.

    • The fundamental HOMO-LUMO gap is the energy difference between these two peak centers.

  • Self-Validation Check: The measured dI/dV spectra should be highly reproducible over different, equivalent molecules on the surface. The spatial maps of the dI/dV signal at the HOMO and LUMO energies should correspond to the known shapes of these molecular orbitals.[18]

Data Synthesis: A Comparative Overview

The different experimental techniques measure slightly different physical quantities. The optical gap is typically smaller than the fundamental (or electrochemical) gap due to the exciton binding energy—the electrostatic attraction between the excited electron and the hole it leaves behind. A comprehensive study will report values from multiple methods.

[n]CPP SizeTechniqueReported HOMO-LUMO Gap (eV)Key ObservationReference
[3]CPP Electrochemistry~2.1 eV (Calculated from potentials)Smallest gap, easiest to oxidize/reduce.[4][5]
[5]CPP Electrochemistry~2.4 eV (Calculated from potentials)Gap increases with ring size.[4]
[8]CPP UPS/IPES~2.9 eVDirect observation confirms the trend.[2][3]
[11]CPP UV-Vis (onset)~2.6 eV (Optical Gap)Longest wavelength absorption shifts blue.[7]
[11]CPP UPS/IPES~3.1 eVFundamental gap is larger than optical gap.[2]
[10]CPP UV-Vis (onset)~2.9 eV (Optical Gap)Gap continues to increase with size.[7]
[10]CPP UPS/IPES~3.3 eVDirect measurement confirms a larger gap.[2][3]

Conclusion and Best Practices

The experimental verification of the HOMO-LUMO gap in cycloparaphenylenes demands a rigorous, multi-technique approach due to the optically forbidden nature of the direct HOMO→LUMO transition.

  • UV-Vis Spectroscopy provides a rapid and accessible method to determine the optical gap and observe the characteristic blue-shift in emission and absorption onset with increasing ring size.

  • Cyclic Voltammetry is indispensable for determining the absolute HOMO and LUMO energy levels and the electrochemical gap, providing crucial data for designing electronic devices.

  • Direct observation techniques like UPS/IPES and STM/STS offer the most definitive measurement of the fundamental gap at the single-molecule or ensemble level, free from the complexities of optical selection rules and solvation effects.

For any researcher or drug development professional working with these novel materials, relying on a single method is insufficient. The most trustworthy and complete picture of the electronic landscape of a CPP is achieved by combining these pillars: using optical and electrochemical methods for routine characterization and employing direct observation techniques for fundamental validation and in-depth studies. This integrated approach ensures both accuracy and a profound understanding of these unique molecular nanohoops.

References

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Comparative

A Comparative Guide to the Cross-Validation of Spectroscopic Data for Cycloparaphenylenes

In the evolving landscape of materials science and drug development, the precise characterization of novel molecular architectures is paramount. Cycloparaphenylenes (CPPs), as the smallest structural units of carbon nano...

Author: BenchChem Technical Support Team. Date: January 2026

In the evolving landscape of materials science and drug development, the precise characterization of novel molecular architectures is paramount. Cycloparaphenylenes (CPPs), as the smallest structural units of carbon nanotubes, have garnered significant attention for their unique electronic and photophysical properties, which are highly dependent on their size and conformation.[1][2][3] This guide provides an in-depth comparison of cross-validation strategies for the spectroscopic data of CPPs, ensuring the reliability and robustness of experimental findings. We will delve into the nuances of UV-Vis, fluorescence, Raman, and NMR spectroscopy as applied to these fascinating nanohoops, and elucidate how chemometric techniques can be leveraged to validate the resulting data.

The Imperative of Data Validation in CPP Research

The size-dependent properties of CPPs make them attractive for applications in molecular electronics, sensing, and as templates for the synthesis of carbon nanotubes.[4] However, the subtle interplay of strain, geometry, and symmetry in these molecules can lead to complex spectroscopic signatures.[5] Therefore, rigorous validation of spectroscopic data is not merely a procedural formality but a critical step in establishing structure-property relationships and ensuring the reproducibility of research. Cross-validation, a cornerstone of chemometrics, provides a statistical framework for assessing how the results of a spectroscopic analysis will generalize to an independent dataset.[6][7]

Spectroscopic Fingerprints of Cycloparaphenylenes

The unique, strained π-conjugated system of CPPs gives rise to distinct spectroscopic features. Understanding these is the first step toward effective data validation.

CPPs exhibit intriguing photophysical properties. A surprising characteristic is that their primary absorption maxima (λmax) are largely independent of the ring size, typically occurring around 340 nm.[4] This is in stark contrast to their linear analogues, where λmax increases with conjugation length. Time-dependent density functional theory (TD-DFT) calculations have revealed that the most intense absorption corresponds to transitions such as HOMO-1 → LUMO and HOMO → LUMO+1, while the HOMO → LUMO transition is often forbidden.[4][8]

All CPPs are fluorescent, with the Stokes shift (the difference between the absorption and emission maxima) increasing as the ring size decreases.[4] This is attributed to greater geometric relaxation in the excited state of smaller, more strained rings.[4]

Table 1: Representative Photophysical Data for Various Cycloparaphenylenes

[n]CPPAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)
[9]CPP ~339, ~395~494~990.73-0.90
[10]CPP ~338, ~365~438~730.73-0.90
[11]CPP ~340---

Data synthesized from multiple sources.[4][8]

Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules and has been instrumental in characterizing carbon nanotubes. For CPPs, specific Raman modes can serve as fingerprints for their diameter.[5] A notable feature is the "radial breathing-like mode" (RBLM), which shows a linear relationship between its frequency and the reciprocal of the nanohoop's diameter, similar to the radial breathing modes (RBMs) of carbon nanotubes.[5]

Table 2: Raman Frequencies of the Radial Breathing-Like Mode for Different CPPs

[n]CPPRBLM Frequency (cm-1)
[1]CPP ~500
[3]CPP ~400
[12]CPP ~300
[10]CPP ~250

Approximate values based on published data.[5]

NMR spectroscopy provides invaluable information about the chemical environment of atoms within a molecule. For CPPs, 1H NMR spectra typically show a single resonance due to the rapid conformational changes on the NMR timescale.[4] The chemical shift of this singlet is size-dependent, generally moving downfield as the ring size increases (with the exception of very small CPPs like[13]- and[1]CPP).[4] 13C NMR spectra also exhibit size-dependent shifts, providing further structural confirmation.[5]

Cross-Validation Methodologies for Spectroscopic Data

Chemometrics employs multivariate statistics to extract meaningful information from complex chemical data.[6] Cross-validation is a key chemometric tool for building robust and predictive models from spectroscopic data.[14][15]

The primary goal of cross-validation is to assess a model's ability to predict new, unseen data, thereby preventing overfitting.[7] In the context of CPPs, this could involve creating a model that predicts the size of a CPP from its Raman spectrum or a model that distinguishes between different CPP derivatives.

In k-fold cross-validation, the dataset is randomly partitioned into 'k' equal-sized subsamples or "folds".[7][16] Of the k folds, one is retained as the validation data for testing the model, and the remaining k-1 folds are used as training data.[7] This process is repeated k times, with each of the k folds used exactly once as the validation data.[7] The k results are then averaged to produce a single, more reliable estimation of the model's performance.[7][16]

Experimental Protocol: K-Fold Cross-Validation of CPP Raman Spectra for Size Prediction

  • Data Acquisition: Collect Raman spectra from a set of well-characterized CPP samples of varying sizes (e.g.,[3]CPP,[9]CPP,[12]CPP,[6]CPP,[10]CPP). Ensure high signal-to-noise ratios and consistent experimental conditions.

  • Data Preprocessing: Apply necessary preprocessing steps to the spectra, such as baseline correction and normalization, to minimize variations not related to the CPP structure.

  • Data Partitioning (k=5):

    • Randomly divide the dataset of spectra into 5 folds.

    • Iteration 1: Train a regression model (e.g., Partial Least Squares Regression) on folds 1-4 to correlate the spectral data with the known CPP sizes. Test the model's predictive accuracy on fold 5.

    • Iteration 2: Train the model on folds 1, 2, 3, and 5. Test on fold 4.

    • ...and so on, until each fold has been used as the test set once.

  • Model Evaluation: Calculate the root mean square error of cross-validation (RMSECV) by averaging the prediction errors from the 5 iterations. A lower RMSECV indicates a more robust and predictive model.

K_Fold_Cross_Validation cluster_0 Full Dataset cluster_1 Iteration 1 cluster_2 Iteration 2 cluster_k Iteration k D1 Fold 1 T1 Training Set (Folds 2, 3, 4, 5) V1 Validation Set (Fold 1) T2 Training Set (Folds 1, 3, 4, 5) V2 Validation Set (Fold 2) Tk ... Vk ... D2 Fold 2 D3 Fold 3 D4 Fold 4 D5 Fold 5 M1 Model 1 T1->M1 Train Avg Average Results V1->Avg M1->V1 Test M2 Model 2 T2->M2 Train V2->Avg M2->V2 Test Mk ... Tk->Mk Train Vk->Avg Mk->Vk Test

Caption: Workflow of 5-Fold Cross-Validation.

LOOCV is an extreme case of k-fold cross-validation where k is equal to the number of samples (n) in the dataset.[11][17][18] In each iteration, one sample is left out as the validation set, and the model is trained on the remaining n-1 samples.[11][17] This method is computationally intensive but can be advantageous for small datasets as it provides a less biased estimate of the test error.[11][17]

Experimental Protocol: LOOCV for Validating a UV-Vis Spectral Library of CPP Derivatives

  • Data Acquisition: Compile a library of UV-Vis spectra from various synthesized CPP derivatives (e.g., functionalized CPPs). Each spectrum is a sample.

  • Data Preprocessing: Standardize the spectra (e.g., baseline correction, smoothing).

  • LOOCV Procedure:

    • Iteration 1: Leave out the first spectrum. Train a classification model (e.g., SIMCA - Soft Independent Modeling of Class Analogies) on all other spectra to build a model for each class of derivative. Classify the held-out spectrum.

    • Iteration 2: Leave out the second spectrum. Retrain the model on the remaining data and classify the second spectrum.

    • ...repeat for all 'n' spectra.

  • Model Evaluation: The overall performance is the percentage of correctly classified spectra. This provides a robust measure of the model's ability to identify unknown CPP derivatives based on their UV-Vis spectra.

LOOCV cluster_0 Full Dataset (n samples) cluster_1 Iteration 1 cluster_2 Iteration 2 cluster_n ... Iteration n S1 Sample 1 T1 Training Set (n-1 samples) V1 Validation (Sample 1) T2 Training Set (n-1 samples) V2 Validation (Sample 2) Tn ... Vn ... S2 Sample 2 Sn ... Sample n M1 Model 1 T1->M1 Train Result Aggregate Performance V1->Result M1->V1 Test M2 Model 2 T2->M2 Train V2->Result M2->V2 Test Mn ... Tn->Mn Train Vn->Result Mn->Vn Test

Caption: Leave-One-Out Cross-Validation (LOOCV) Workflow.

Comparative Analysis and Best Practices
Method Pros Cons Best Suited For
K-Fold CV - Computationally less expensive than LOOCV. - Provides a good balance between bias and variance.- Performance can vary slightly with different random splits.- Larger datasets of spectroscopic data. - Initial model development and hyperparameter tuning.
LOOCV - Less biased estimate of test error. - Deterministic (no randomness in splits).- Computationally very expensive for large datasets. - Can have high variance in some cases.- Small, valuable datasets where maximizing training data is crucial. - Final validation of a well-defined model.

Recommendations for Researchers:

  • Start with K-Fold Cross-Validation: For most applications involving CPP spectroscopic data, a 5- or 10-fold cross-validation is a robust starting point.

  • Consider LOOCV for Limited Samples: If you have a small number of unique, well-characterized CPP samples, LOOCV can provide a more accurate assessment of your model's predictive power.

  • Data Preprocessing is Crucial: The success of any cross-validation effort hinges on the quality of the input data. Ensure proper baseline correction, normalization, and removal of artifacts before model building.

  • Report Cross-Validation Results: When publishing spectroscopic data and any derived models, always report the cross-validation method and the resulting performance metrics (e.g., RMSECV, classification accuracy). This enhances the trustworthiness and reproducibility of your work.

By integrating these cross-validation strategies into the analysis of spectroscopic data for cycloparaphenylenes, researchers can ensure the scientific rigor of their findings and accelerate the development of new materials and technologies based on these remarkable nanohoops.

References

  • PubMed.

  • Chemical Society Reviews (RSC Publishing).

  • [The Dynamic, Size-Dependent Properties of[13]-[10]Cycloparaphenylenes.]([Link]) RSC Publishing.

  • [Probing the deformation of[10]cycloparaphenylene molecular nanohoops adsorbed on metal surfaces by tip-enhanced Raman spectrosc.]([Link]) AIP Publishing.

  • [UV‐Vis absorption spectra of compounds F[9]CPP, F[6]CPP, FM[9]CPP, and...]([Link]) ResearchGate.

  • [The dynamic, size-dependent properties of[13]-[10]cycloparaphenylenes.]([Link]) ResearchGate.

  • [The dynamic, size-dependent properties of[13]–[10]cycloparaphenylenes.]([Link]) RSC Publishing.

  • [The dynamic, size-dependent properties of[13]-[10]cycloparaphenylenes.]([Link]) R Discovery.

  • Taylor & Francis.

  • [Making non-emissive[1]cycloparaphenylene fluorescent by simple multiple methyl substitution.]([Link]) Chemical Science (RSC Publishing).

  • Felix Instruments.

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Validation

A Senior Application Scientist's Guide to Benchmarking New Synthetic Methods for Cycloparaphenylenes

For Distribution to Researchers, Scientists, and Drug Development Professionals The advent of cycloparaphenylenes (CPPs), the fundamental segments of armchair carbon nanotubes, has inaugurated a vibrant era of research i...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

The advent of cycloparaphenylenes (CPPs), the fundamental segments of armchair carbon nanotubes, has inaugurated a vibrant era of research into radially conjugated π-systems.[1][2] These aesthetically pleasing "nanohoops" exhibit unique size-dependent photophysical properties and host-guest chemistry, making them attractive targets for materials science and supramolecular chemistry.[1][3][4] However, the inherent strain in these molecules has historically rendered their synthesis a formidable challenge.[1][4] This guide provides an in-depth comparison of seminal and emerging synthetic strategies, offering the necessary data and protocols to empower researchers in selecting and implementing the optimal method for their specific research goals.

I. The Strategic Divide: "Top-Down" vs. "Bottom-Up" Approaches

The synthetic challenge in constructing CPPs lies in overcoming significant strain energy. Methodologies are broadly categorized into two strategic philosophies: "top-down" macrocyclization and "bottom-up" ring-expansion.

  • Top-Down (Macrocyclization): This is the most common approach and involves the cyclization of a pre-assembled, open-chain precursor. The key to success in this strategy is the design of precursors that minimize strain in the transition state of the ring-closing reaction.

  • Bottom-Up (Ring-Expansion): This less common but powerful strategy involves the synthesis of a smaller, strained ring that is then expanded to the desired CPP size. This can be an efficient way to access highly strained CPPs.

Below is a comparative overview of the leading methodologies, benchmarked for their efficiency, scalability, and versatility.

II. Benchmarking Key Synthetic Methodologies

The pioneering work of the Jasti, Itami, and Yamago groups, among others, has transformed CPP synthesis from a curiosity to an accessible field of study.[1] Here, we compare their foundational strategies and subsequent innovations.

Methodology Key Precursor Type Typical CPPs Synthesized Reported Yields Scalability Key Advantages Limitations Seminal Reference
Jasti/Bertozzi Cyclohexadiene-containing macrocycles,[5],[6]CPPModerateGram-scale demonstratedPioneering method, adaptable for functionalizationMulti-step precursor synthesis[7]
Itami cis-1,4-Diphenylcyclohexane units[5]CPP,CPP, functionalized CPPsGood to ExcellentGram-scale demonstrated for[5]CPPHigh-yielding, selective synthesisRequires careful control of stereochemistry[8]
Yamago Platinum-mediated square assembly[9]CPP,[10]CPP,CPPGoodGram-scale demonstrated for[10]CPP &[9]CPPAccess to highly strained CPPs, high selectivityUse of stoichiometric platinum[11]
Flow Chemistry Utilizes microreactors for key steps[12]CPPHighPotentially large-scaleRapid reaction times, improved safety and controlRequires specialized equipment[13]
III. Deep Dive into Leading Methodologies: A Mechanistic Perspective

A nuanced understanding of the causality behind the experimental design is crucial for successful implementation and adaptation.

This landmark synthesis first reported in 2008, ingeniously circumvents the strain of the final CPP product by employing flexible cyclohexadiene-containing macrocyclic precursors.[2] The sp³-hybridized carbons in the cyclohexadiene units allow the macrocycle to adopt a low-energy conformation during the key macrocyclization step. The final, planar aromatic rings are then revealed in a strain-inducing, yet effective, reductive aromatization step.

Workflow: Jasti/Bertozzi Synthesis of[5]CPP

G cluster_0 Precursor Synthesis cluster_1 Macrocyclization cluster_2 Aromatization A 1,4-Diiodobenzene C Diol Intermediate A->C nBuLi B Benzoquinone B->C D Dimethoxy Intermediate (4) C->D NaH, MeI E Diboronate (5) D->E nBuLi, Bpin F Dimerization of 4 & 5 D->F Pd(PPh3)4 G Trimerization of 4 & 5 D->G Pd(PPh3)4 E->F E->G H Cyclohexadiene Precursor (7) F->H G->H I [12]CPP (10) H->I Li naphthalenide

Caption: Workflow for the Jasti/Bertozzi synthesis of[5]CPP.

The causality here is clear: by delaying the introduction of full aromaticity, the high-energy barrier of forming a strained macrocycle is bypassed. The choice of lithium naphthalenide as a reductant is critical for achieving the final aromatization under low-temperature conditions, which is necessary to prevent decomposition of the strained CPP product.[7]

Professor Kenichiro Itami's group introduced a highly efficient and selective synthesis of[5]CPP by employing cis-1,4-dihydroxycyclohexane-1,4-diyl units.[14] Similar to the Jasti/Bertozzi method, these non-aromatic cyclohexane units serve to reduce the strain of the macrocyclic precursor. The key innovation lies in the stepwise and highly controlled assembly of these building blocks via palladium-catalyzed coupling reactions, leading to excellent yields and selectivity.

Workflow: Itami Synthesis of[5]CPP

G cluster_0 Building Block Synthesis cluster_1 Stepwise Assembly cluster_2 Aromatization A L-shaped Bromo-boronate C U-shaped Intermediate A->C Suzuki Coupling B Linear Dibromide B->C D Macrocyclic Precursor C->D Suzuki Coupling E [12]CPP D->E Reductive Aromatization

Caption: Conceptual workflow for the Itami synthesis of[5]CPP.

This strategy's success is rooted in the precise stereochemical control of the cyclohexane building blocks, which pre-organizes the precursor for efficient cyclization. The final aromatization step, often using a reductive method, then "snaps" the precursor into the final, strained CPP structure.

Professor Shigeru Yamago's group developed a distinct strategy based on the formation of a "platinum square" from 4,4'-bisstannylated biphenyl and a platinum salt.[11] This organometallic macrocycle serves as an unstrained template. A subsequent reductive elimination of the platinum affords the desired CPP with high selectivity. This method has proven particularly powerful for the synthesis of highly strained CPPs, including the first synthesis of[9]CPP and the smallest isolable CPP,CPP.[11][15]

Workflow: Yamago Synthesis of[9]CPP

G cluster_0 Precursor Synthesis cluster_1 Self-Assembly cluster_2 Reductive Elimination A 4,4'-Bisstannylated Biphenyl B Platinum Square Complex A->B Pt(cod)Cl2 C [8]CPP B->C Reductive Elimination

Caption: Conceptual workflow for the Yamago synthesis of[9]CPP.

The elegance of this approach lies in the use of the reversible formation of the platinum-carbon bonds to self-assemble the macrocyclic precursor in a thermodynamically controlled manner, thus avoiding the kinetic challenges of covalent macrocyclization.

IV. Experimental Protocols: A Practical Guide

To ensure the reproducibility of these powerful synthetic methods, detailed experimental protocols are essential. Below is a representative protocol for the final aromatization step in the synthesis of[5]CPP, adapted from the work of Jasti and co-workers.

Protocol: Reductive Aromatization of a Cyclohexadiene-Containing Precursor to[5]CPP

Materials:

  • Macrocyclic precursor (e.g., compound 7 from Jasti et al., 2008)

  • Anhydrous Tetrahydrofuran (THF)

  • Naphthalene

  • Lithium metal (wire or granules)

  • Anhydrous, degassed Methanol (MeOH)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Lithium Naphthalenide Solution:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve naphthalene (10 equivalents relative to the macrocyclic precursor) in anhydrous THF.

    • Add freshly cut lithium metal (10 equivalents) to the stirring solution.

    • Stir the mixture at room temperature. The solution will turn a deep green color, indicating the formation of the lithium naphthalenide radical anion. This may take 1-2 hours.

  • Reductive Aromatization Reaction:

    • In a separate flame-dried Schlenk flask, dissolve the macrocyclic precursor in anhydrous THF.

    • Cool the solution of the precursor to -78 °C using a dry ice/acetone bath.

    • Slowly add the pre-formed lithium naphthalenide solution to the stirring precursor solution via cannula transfer until a persistent green color is observed.

    • Stir the reaction mixture at -78 °C for 30 minutes.

  • Quenching and Work-up:

    • Quench the reaction by the slow, dropwise addition of anhydrous, degassed methanol at -78 °C until the green color disappears.

    • Allow the reaction mixture to warm to room temperature.

    • Remove the solvent in vacuo.

    • The crude product can be purified by column chromatography on silica gel, typically eluting with a hexane/toluene gradient, to afford the pure[5]cycloparaphenylene as a bright yellow solid.

Self-Validation: The success of the reaction is immediately apparent by the color change from the deep green of the lithium naphthalenide to the characteristic yellow of the CPP solution upon quenching. The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The characteristic size-dependent fluorescence of the CPP can also be used as a rapid diagnostic tool.

V. Future Outlook: Towards Scalability and Functional Diversity

The field of CPP synthesis continues to evolve rapidly. Recent advances in flow chemistry are enabling the large-scale production of key CPP building blocks, which will be crucial for their application in materials science.[12][13][16] Furthermore, the development of late-stage functionalization strategies is expanding the accessible range of CPP derivatives with tailored electronic and photophysical properties.[3][10] The continued development of new synthetic methodologies will undoubtedly unlock even more exciting applications for these captivating molecules.

References

  • Recent advances in functionalized cycloparaphenylenes: from molecular design to applications.
  • Recent Advances in Functionalized Cycloparaphenylenes: From Molecule Design to Applications | Request PDF.
  • Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications.
  • Cycloparaphenylenes and related nanohoops. Chemical Society Reviews (RSC Publishing).
  • Scalable Synthesis of a[9]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis. The Royal Society of Chemistry.

  • Late-Stage Transformations of Cycloparaphenylenes. Scholars' Bank - University of Oregon.
  • Research. YAMAGO group, ICR, Kyoto university.
  • Scheme 28 Itami's selective hybrid synthesis of[17]CPP. ResearchGate.

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  • Continuous Flow Synthesis of Cycloparaphenylene Building-Blocks on a Large Scale.
  • The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers.
  • Selective and Gram-Scale Synthesis of[10]Cycloparaphenylene | Request PDF.

  • Continuous-Flow Synthesis of Cycloparaphenylene Building Blocks on a Large Scale.
  • Summer Research Report: James Collins and Prof. Jasti, grams and grams of[11] Cycloparaphenylene. Schramm Research Lab.

  • Selective Synthesis of Strained[11]Cycloparaphenylene: An Orange-Emitting Fluorophore. Journal of the American Chemical Society.

  • Synthesis and Characterization ofCycloparaphenylene | Request PDF. ResearchGate.

  • Synthesis and characterization ofcycloparaphenylene. PubMed.

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  • Flow-Assisted Synthesis of[12]Cycloparaphenylene through Serial Microreactions under Mild Conditions. PubMed.

  • Synthesis, Characterization, and Theory of[18]-,[5]-, and[6]Cycloparaphenylene: Carbon Nanohoop Structures. PMC - NIH.

  • 研究成果 Publications. YAMAGO group, ICR, Kyoto university.
  • Selective synthesis of[5]cycloparaphenylene. PubMed.

  • Making non-emissive[10]cycloparaphenylene fluorescent by simple multiple methyl substitution. Chemical Science (RSC Publishing).

  • PaRoutes: towards a framework for benchmarking retrosynthesis route predictions. Digital Discovery (RSC Publishing).
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  • Synthesis and dimerization of chloro[12]cycloparaphenylene: a directly connected ... PubMed.

  • Synthesis, Structures, and Properties of Highly Strained Cyclophenylene–Ethynylenes with Axial and Helical Chirality.
  • Selective Synthesis of[5]Cycloparaphenylene. ResearchGate.

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  • Nano-rings with a handle – Synthesis of substituted cycloparaphenylenes. BJNANO.
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Comparative

comparative analysis of host-guest interactions in CPPs

A Comparative Guide to Host-Guest Interactions in Cyclopara-phenylenes (CPPs): Methodologies and Analysis Authored by: Gemini, Senior Application Scientist Introduction Cyclopara-phenylenes (CPPs), colloquially known as...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Host-Guest Interactions in Cyclopara-phenylenes (CPPs): Methodologies and Analysis

Authored by: Gemini, Senior Application Scientist

Introduction

Cyclopara-phenylenes (CPPs), colloquially known as "nanohoops," have emerged as a fascinating and powerful class of host molecules in the field of supramolecular chemistry. Their unique, strained ring structure, composed of para-linked benzene units, creates a well-defined, π-rich cavity that is ideal for encapsulating a variety of guest molecules.[1] The ability to precisely synthesize CPPs of different diameters ([n]CPPs, where 'n' is the number of phenylene units) allows for a systematic investigation of size- and shape-selective molecular recognition.[2] Understanding the intricate host-guest interactions of CPPs is paramount for their application in diverse fields, including targeted drug delivery, molecular sensing, and the development of novel nano-materials.[3][4]

This guide provides a , designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the "why" behind experimental choices, offering detailed, field-proven protocols and interpreting the resulting data. We will explore the fundamental forces driving complexation, detail the core analytical techniques used to quantify these interactions, and present a comparative analysis of various CPP-guest systems to provide a comprehensive framework for researchers in the field.

Section 1: The Fundamentals of CPP Host-Guest Chemistry

At its core, the ability of a CPP to act as a host is dictated by its unique structural and electronic properties. The cyclic arrangement of benzene rings creates a toroidal structure with a distinct interior and exterior, both of which are π-electron-rich. The size of the central cavity is directly proportional to the number of phenylene units, allowing for tunable recognition properties.

Driving Forces of Complexation

The formation of a stable CPP-guest complex is a delicate balance of several non-covalent interactions. The primary driving forces include:

  • π-π Stacking: This is a dominant interaction, especially for aromatic guests. The π-electron clouds of the CPP's inner surface and the guest molecule interact favorably, leading to a "face-to-face" or "slip-stacked" arrangement.[5] The large, continuous π-surface of CPPs results in significantly stronger interactions compared to planar aromatic hosts.[6]

  • C-H···π Interactions: These are weak hydrogen bonds where a C-H bond from the guest (or even the solvent) interacts with the π-face of the CPP host. While individually weak, the cumulative effect of multiple C-H···π interactions can significantly contribute to the overall stability of the complex.[3][7]

  • Van der Waals Forces: These non-specific attractive forces, arising from temporary fluctuations in electron density, are always present and contribute to the overall binding energy, particularly when there is a high degree of shape complementarity between the host and guest.[7]

  • Solvophobic Effects: In solution, the release of ordered solvent molecules from the surfaces of the host and guest upon complexation leads to a favorable increase in entropy, driving the association. This effect is more pronounced in polar solvents.[8]

  • Electrostatic Interactions: In cases where the guest is charged (e.g., a pyridinium cation), electrostatic interactions, such as cation-π interactions, can play a crucial role in the binding.[9]

Driving_Forces cluster_HostGuest CPP Host-Guest Complex cluster_Forces Driving Interactions Host [n]CPP Host Complex [Host⊂Guest] Host->Complex Encapsulation Guest Guest Molecule Guest->Complex Binding pi_pi π-π Stacking Complex->pi_pi ch_pi C-H···π Interactions Complex->ch_pi vdw Van der Waals Forces Complex->vdw solvophobic Solvophobic Effect Complex->solvophobic electrostatic Electrostatic Interactions Complex->electrostatic

Caption: Key non-covalent interactions driving CPP host-guest complexation.

A Diverse Range of Guest Molecules

The versatility of the CPP cavity allows for the encapsulation of a wide array of guest molecules, with a particular affinity for those that are spherical or planar and possess complementary electronic properties. Notable examples include:

  • Fullerenes (C60, C70): These are the archetypal guests for CPPs. The convex, π-rich surface of fullerenes perfectly complements the concave interior of appropriately sized CPPs, leading to exceptionally high binding affinities.[6]

  • Polycyclic Aromatic Hydrocarbons (PAHs): Planar aromatic molecules can also be encapsulated, driven primarily by π-π stacking interactions.

  • Other CPPs: In a fascinating example of self-assembly, a smaller CPP can act as a guest for a larger one, forming a "Russian doll" or double-layered carbon nanotube structure.[7]

  • Small Molecules and Ions: CPPs have been shown to bind various small organic molecules and charged species, opening avenues for sensing and transport applications.[9]

Section 2: Core Experimental Techniques for Characterizing Host-Guest Interactions

Quantifying the strength, stoichiometry, and thermodynamics of host-guest complexation is crucial. Several powerful analytical techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most versatile tool for studying CPP host-guest systems in solution. It provides information on binding affinity, stoichiometry, and the structure of the complex.

¹H NMR Titration: The Workhorse for Binding Constant Determination

The principle behind ¹H NMR titration is that the chemical shift of protons on the host (and/or guest) will change upon complexation due to changes in their local electronic environment. By monitoring these chemical shift changes as a function of guest concentration, a binding isotherm can be constructed and fitted to a suitable binding model to extract the association constant (Kₐ).

Experimental Protocol: ¹H NMR Titration

  • Sample Preparation:

    • Prepare a stock solution of the CPP host at a known concentration (e.g., 0.5-2 mM) in a deuterated solvent (e.g., CDCl₃, toluene-d₈, 1,1,2,2-tetrachloroethane-d₂). The concentration should be chosen based on the expected Kₐ; for strong binding, lower concentrations are necessary.

    • Prepare a stock solution of the guest molecule in the same deuterated solvent, typically at a concentration 10-20 times higher than the host.

  • Titration:

    • Acquire a ¹H NMR spectrum of the host solution alone.

    • Add small aliquots of the guest stock solution to the NMR tube containing the host solution.

    • After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites (typically up to 2-5 equivalents of guest).

  • Data Analysis:

    • Identify a host proton signal that shows a significant and well-resolved chemical shift change (Δδ) upon guest addition.

    • Plot the change in chemical shift (Δδ) against the total guest concentration.

    • Fit the resulting binding isotherm to a 1:1 binding model (or other appropriate models) using non-linear regression software to determine the association constant (Kₐ).

NMR_Titration_Workflow cluster_prep Preparation cluster_titration Titration & Acquisition cluster_analysis Data Analysis prep_host Prepare Host Stock (Known Conc.) start_nmr Acquire ¹H NMR of Host Alone prep_host->start_nmr prep_guest Prepare Guest Stock (10-20x Host Conc.) add_guest Add Aliquot of Guest prep_guest->add_guest start_nmr->add_guest acquire_nmr Acquire ¹H NMR Spectrum add_guest->acquire_nmr check_saturation Saturation? acquire_nmr->check_saturation check_saturation->add_guest No plot_data Plot Δδ vs. [Guest] check_saturation->plot_data Yes fit_data Fit to Binding Model plot_data->fit_data get_Ka Determine Kₐ fit_data->get_Ka

Caption: Workflow for determining binding constants using ¹H NMR titration.

Diffusion-Ordered Spectroscopy (DOSY): Confirming Complex Formation

DOSY is a powerful 2D NMR technique that separates signals based on the diffusion coefficient of molecules.[10] Since a host-guest complex is larger and diffuses more slowly than the free host or guest, DOSY can provide unambiguous evidence of complex formation. In a DOSY spectrum, all proton signals from the same molecule will align horizontally at the same diffusion coefficient.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization of binding interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) upon complex formation, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment. The entropy of binding (ΔS) can then be calculated.

Experimental Protocol: ITC

  • Sample Preparation:

    • Prepare solutions of the host and guest in the exact same buffer. This is critical to minimize large heats of dilution that can mask the binding signal.[11]

    • Degas both solutions thoroughly to prevent air bubbles from interfering with the measurement.

    • Typical concentrations are 5-50 µM for the host in the sample cell and 50-500 µM for the guest in the syringe.[11]

  • Experiment Setup:

    • Load the host solution into the sample cell and the guest solution into the injection syringe.

    • Allow the system to equilibrate thermally.

  • Titration:

    • Perform a series of small, sequential injections of the guest solution into the host solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrating these peaks yields a binding isotherm, which is a plot of heat change per mole of injectant versus the molar ratio of guest to host.

    • Fit this isotherm to a suitable binding model to extract Kₐ, ΔH, and n.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Host & Guest in Identical, Degassed Buffer load_samples Load Host into Cell, Guest into Syringe prep_solutions->load_samples equilibrate Thermal Equilibration load_samples->equilibrate inject_guest Inject Guest in Aliquots equilibrate->inject_guest measure_heat Measure Heat Change inject_guest->measure_heat measure_heat->inject_guest Repeat integrate_peaks Integrate Heat Peaks measure_heat->integrate_peaks End Titration plot_isotherm Plot Heat/Mole vs. Molar Ratio integrate_peaks->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model get_params Determine Kₐ, ΔH, n, ΔS fit_model->get_params

Caption: General workflow for an Isothermal Titration Calorimetry experiment.

Fluorescence Spectroscopy

If the CPP host is fluorescent (as most are), its fluorescence can be quenched upon binding a suitable guest like a fullerene. This fluorescence quenching can be used to determine the binding constant.

Experimental Protocol: Fluorescence Quenching Titration

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent CPP host at a low, constant concentration (e.g., 10⁻⁶ M) in a suitable solvent.

    • Prepare a stock solution of the quencher (guest) at a much higher concentration.

  • Titration:

    • Measure the fluorescence emission spectrum of the CPP solution alone.

    • Add small aliquots of the guest solution to the cuvette containing the CPP solution.

    • After each addition, mix and record the new fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the guest.

    • The data can be analyzed using the Stern-Volmer equation or by fitting to a 1:1 binding model to extract the association constant.[12][13]

Section 3: Comparative Analysis of CPP Host-Guest Systems

The true power of CPPs lies in their tunability. By systematically varying the host, guest, and environment, we can gain deep insights into the principles of molecular recognition.

The Effect of Host Size: A Matter of Fit

One of the most critical factors governing binding affinity is the size complementarity between the host's cavity and the guest. For a given guest, there is an optimal CPP host size that maximizes favorable interactions.

For the archetypal guest C₆₀ fullerene,[10]CPP has been shown to be the ideal host, exhibiting the highest binding affinity among the common CPPs.[6] Smaller CPPs like[7]CPP and[3]CPP are too small to fully encapsulate C₆₀, leading to weaker, perched complexes and significantly lower binding constants.[14] Conversely, larger CPPs like[12]CPP and[4]CPP have cavities that are too large, resulting in a looser fit and weaker interactions.[10]

Size_Matching cluster_small [9]CPP + C₆₀ (Poor Fit) cluster_ideal [10]CPP + C₆₀ (Ideal Fit) cluster_large [11]CPP + C₆₀ (Poor Fit) node9 [9]CPP guest9 C₆₀ node10 [10]CPP guest10 C₆₀ node11 [11]CPP guest11 C₆₀

Caption: The principle of size-matching for optimal host-guest binding.

Table 1: Comparison of Binding Constants (Kₐ) for [n]CPPs with Fullerenes

HostGuestSolventKₐ (M⁻¹)TechniqueReference
[10]CPPC₆₀Toluene2.79 x 10⁶Fluorescence[6]
[12]CPPC₆₀TolueneLower than[10]CPPMS[10]
[4]CPPC₆₀TolueneLower than[10]CPPMS[10]
[12]CPPC₇₈Gas PhaseHigh StabilityMS[10]
[12]CPPSc₃N@C₈₀Gas PhaseHigh StabilityMS[10]
[2]CHBCC₇₀Toluene1.07 x 10⁶¹H NMR[6]
[2]CHBCC₆₀TolueneNo complexation¹H NMR[6]

Note:[2]CHBC is a π-extended CPP derivative.

The Influence of Guest Properties

The guest's shape, size, and electronic nature are equally important. For instance, the elongated C₇₀ fullerene shows different binding preferences compared to the spherical C₆₀. π-extended CPPs, which have a larger internal surface area, can form stronger complexes with larger guests like C₇₀.[6]

Furthermore, introducing charges can dramatically alter binding affinity. A dicationic[6]CPP guest ([6]CPP²⁺) was found to bind to[10]CPP with an association constant approximately 20 times higher than its neutral counterpart, highlighting the significant contribution of electrostatic and charge-transfer interactions.[7][15]

Table 2: Comparison of Binding Constants (Kₐ) for[10]CPP with Different Guests

HostGuestSolventKₐ (M⁻¹)TechniqueReference
[10]CPPC₆₀Toluene2.79 x 10⁶Fluorescence[6]
[10]CPP[6]CPPTCE-d₂ (50 °C)53¹H NMR[1]
[10]CPP[6]CPP²⁺TCE-d₂ (50 °C)1.07 x 10³¹H NMR[1]
s[10]CPPC₆₀Toluene~1.5 x 10⁶Fluorescence[12]
s[10]CPPAdamantyl-C₆₀Toluene~2.5 x 10⁵Fluorescence[12]

Note: s[10]CPP is a tert-butyl ester-substituted[10]CPP.

The Role of the Solvent

The choice of solvent can have a profound impact on the thermodynamics of host-guest complexation.[16] Generally, binding is stronger in more polar solvents where the solvophobic effect is more pronounced. The release of highly ordered polar solvent molecules into the bulk upon complexation is entropically favorable, thus strengthening the overall binding. Conversely, in non-polar solvents that interact favorably with the non-polar host and guest, the energetic penalty for desolvation is lower, often resulting in weaker binding. However, the specific solubility of the host, guest, and complex must always be considered.[17]

Section 4: Conclusion and Future Outlook

The study of host-guest interactions in cyclopara-phenylenes is a rich and rapidly evolving field. The unique, tunable structure of CPPs provides an exceptional platform for dissecting the fundamental non-covalent forces that govern molecular recognition. As this guide has demonstrated, a multi-technique approach, combining NMR, ITC, and fluorescence spectroscopy, is essential for a comprehensive understanding of these systems.

The comparative data clearly show that binding is a finely tuned process, highly dependent on the size and electronic complementarity of the host-guest pair, as well as the surrounding solvent environment. The ability to modulate binding affinities over several orders of magnitude by altering these parameters underscores the potential of CPPs in the rational design of sophisticated supramolecular systems.

Future research will likely focus on the design of more complex CPP-based architectures for applications in stimuli-responsive drug delivery, catalysis, and the construction of molecular machines. The foundational principles and experimental methodologies detailed in this guide provide the necessary framework for researchers to explore these exciting frontiers and unlock the full potential of these remarkable nanohoops.

References

  • The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers in Chemistry. [Link]

  • Tuning Cycloparaphenylene Host Properties by Chemical Modification. Request PDF. [Link]

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  • The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. PMC. [Link]

  • Structural deformation and host–guest properties of doubly-reduced cycloparaphenylenes, [n]CPPs2− (n = 6, 8, 10, and 12). Chemical Science. [Link]

  • 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. Chemistry LibreTexts. [Link]

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  • All-hydrocarbon, all-conjugated cycloparaphenylene-polycyclic aromatic hydrocarbon host-guest complexes stabilized by CH-π interactions. CU Experts. [Link]

  • Stability of [10–12]cycloparaphenylene complexes with pristine fullerenes C76,78,84 and endohedral metallofullerenes M3N@C78,80. RSC Publishing. [Link]

  • Balancing Attraction and Repulsion: The Influence of London Dispersion in[10]Cycloparaphenylene‐Fullerene Complexes. JLUpub. [Link]

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  • Enhanced host–guest interaction between[10]cycloparaphenylene ([10]CPP) and[6]CPP by cationic charges. Beilstein Journals. [Link]

  • How can I use fluorescence titration to calculate Binding constants. Gibbs free energy changes and binding stoichiometries ?. ResearchGate. [Link]

  • Theoretical exploration of the nanoscale host–guest interactions between [n]cycloparaphenylenes (n = 10, 8 and 9) and fullerene C60: from single- to three-potential well. RSC Publishing. [Link]

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Validation

A Senior Application Scientist's Guide to Validating Theoretical Models of Conjugated Polymer Particle (CPP) Electronic Behavior

Introduction: Conjugated Polymer Particles (CPPs), often referred to as polymer dots or nanoparticles, have emerged as pivotal materials in advanced biomedical applications, including high-contrast bioimaging, targeted d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Conjugated Polymer Particles (CPPs), often referred to as polymer dots or nanoparticles, have emerged as pivotal materials in advanced biomedical applications, including high-contrast bioimaging, targeted drug delivery, and sensitive biosensing. Their utility is intrinsically linked to their unique electronic structure—a consequence of the delocalized π-electrons along their polymer backbones. To harness their full potential and design next-generation materials, we rely heavily on theoretical models to predict their electronic and optical properties. However, a model is only as good as its validation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate theoretical predictions of CPP electronic behavior against robust experimental data. Moving beyond a simple checklist of techniques, we will explore the causality behind experimental choices and establish a self-validating system where computational and empirical results are critically cross-examined to yield a cohesive and reliable understanding of your material.

Pillar 1: The Theoretical Foundation - Computational Models of CPP Electronics

The bedrock of our predictive power lies in quantum mechanical calculations. For CPPs, the most powerful and widely used tools are Density Functional Theory (DFT) and its extension, Time-Dependent Density Functional Theory (TD-DFT).[1][2]

  • Density Functional Theory (DFT): This method is a workhorse for determining the ground-state electronic properties of molecules.[3] By solving the Kohn-Sham equations, DFT provides invaluable insights into the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The energy difference between these orbitals, the HOMO-LUMO gap, is a direct theoretical prediction of the material's electronic bandgap.[5] DFT calculations are instrumental for predicting redox potentials and understanding how chemical modifications to the polymer structure will influence its electronic behavior.[1]

  • Time-Dependent Density Functional Theory (TD-DFT): While DFT excels at ground-state properties, understanding how CPPs interact with light—a critical aspect for imaging and sensing applications—requires probing their excited states. TD-DFT is the go-to method for this, allowing for the calculation of vertical excitation energies, which correspond to the peaks in an absorption spectrum.[6][7][8] It can also provide information about the nature of these excitations and predict emission energies, which are crucial for fluorescent CPPs.[9]

It is critical to acknowledge that these models are approximations. The accuracy of DFT and TD-DFT is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculation.[2][4] Therefore, experimental validation is not just recommended; it is an absolute necessity.

Pillar 2: The Empirical Proof - Experimental Characterization Techniques

To ground our theoretical models in reality, we must turn to a suite of complementary experimental techniques. Each technique provides a different piece of the puzzle, and their combined results create a robust dataset for validation.

  • UV-Visible-NIR Spectroscopy: This is the primary technique for probing the optical absorption of CPPs. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from the HOMO to the LUMO.[10] The onset of the absorption peak can be used to calculate the optical bandgap, providing a direct experimental value to compare against the HOMO-LUMO gap predicted by DFT.[11][12] Changes in the absorption spectrum upon nanoparticle formation can also give clues about polymer chain conformation.[13]

  • Fluorescence Spectroscopy: For CPPs designed for imaging or sensing, their emission properties are paramount. Fluorescence spectroscopy measures the light emitted as an excited electron relaxes back to the ground state. The emission spectrum provides the wavelength of maximum emission and the quantum yield, which is a measure of the efficiency of this process.[14][15] This data is used to validate the excited-state calculations from TD-DFT.

  • Cyclic Voltammetry (CV): CV is a powerful electrochemical technique used to determine the redox potentials of a material.[16] By measuring the onset potentials for oxidation and reduction, one can directly calculate the absolute energies of the HOMO and LUMO levels, respectively.[17][18] The difference between these potentials yields the electrochemical bandgap.[17] This provides a separate, independent measure of the frontier orbital energies to compare with both DFT calculations and optical spectroscopy data.

  • Conductive Atomic Force Microscopy (c-AFM): While the techniques above provide bulk measurements, c-AFM offers a window into electronic behavior at the nanoscale.[19] By scanning a conductive tip across a thin film of CPPs, it simultaneously maps the surface topography and the local electrical conductivity.[20][21] This is invaluable for visualizing charge transport pathways and identifying electronic heterogeneities within a sample, providing a level of detail that is impossible to capture with bulk methods.[22]

Pillar 3: A Comparative Guide - Bridging Theory and Experiment

The validation process is not linear but cyclical. It involves a constant dialogue between theoretical predictions and experimental results. The following tables and workflow diagrams are designed to guide this process.

Data Presentation: Comparison of Key Methodologies
Methodology Information Provided Strengths Limitations Primary Validation Target
DFT HOMO/LUMO energies, electron density, ground-state geometry, electrochemical bandgap.[3][4]Computationally efficient for ground-state properties; provides detailed orbital information.Accuracy is highly functional-dependent; often performed in vacuum, neglecting solvent/solid-state effects.[2][23]Cyclic Voltammetry (HOMO/LUMO levels).
TD-DFT Excitation energies (absorption), emission energies, nature of electronic transitions.[6][7]The standard for calculating excited states in large molecules; cost-effective.[24]Can be inaccurate for certain types of excitations (e.g., charge-transfer); sensitive to ground-state geometry.[6]UV-Vis & Fluorescence Spectroscopy (absorption/emission peaks).
UV-Vis Spectroscopy Absorption maxima (λ_max), optical bandgap.[10]Fast, simple, and provides a direct measure of the energy for the primary electronic transition.Provides bulk, averaged information; bandgap estimation can be imprecise.TD-DFT (excitation energies).
Cyclic Voltammetry Oxidation/reduction potentials, HOMO/LUMO energy levels, electrochemical bandgap.[17][25]Provides absolute energy levels; directly probes the frontier orbitals involved in charge transfer.Requires film deposition; solvent and electrolyte can influence results.[16]DFT (HOMO/LUMO energies).
c-AFM Nanoscale conductivity map, local current-voltage curves, correlation of morphology and electronic properties.[19][20]High spatial resolution; directly visualizes conductive pathways.[21]Surface-sensitive; can be destructive to soft samples; requires a conductive substrate.Complements bulk measurements by providing spatial context.
Mandatory Visualization: The Validation Workflow

This diagram illustrates the iterative process of validating a theoretical model of a CPP's electronic behavior.

ValidationWorkflow cluster_theory Theoretical Modeling cluster_exp Experimental Characterization cluster_analysis Analysis & Refinement Theory 1. Propose CPP Structure & Define Model (e.g., DFT/B3LYP/6-31G*) DFT_Calc 2. Ground-State DFT Calculation Theory->DFT_Calc TDDFT_Calc 3. Excited-State TD-DFT Calculation DFT_Calc->TDDFT_Calc Comparison 6. Compare Theoretical & Experimental Data DFT_Calc->Comparison HOMO/LUMO Energies TDDFT_Calc->Comparison Synthesis 4. Synthesize & Purify CPP Sample CV_Exp 5a. Cyclic Voltammetry Synthesis->CV_Exp UVVis_Exp 5b. UV-Vis/Fluorescence Spectroscopy Synthesis->UVVis_Exp AFM_Exp 5c. Conductive AFM Synthesis->AFM_Exp CV_Exp->Comparison HOMO/LUMO Energies UVVis_Exp->Comparison Optical Bandgap, λ_max AFM_Exp->Comparison Nanoscale Conductivity Validation 7. Model Validated? Comparison->Validation Refine 8. Refine Model (Change Functional, Basis Set, etc.) Validation->Refine No Conclusion Validated Model for Predictive Design Validation->Conclusion Yes Refine->Theory OpticalProtocol Start Start: CPP Sample Dispersion 1. Prepare Stable Dispersion (Sonication, Filtration) Start->Dispersion UVVis 2. Acquire UV-Vis Spectrum Dispersion->UVVis Fluorescence 3. Acquire Fluorescence Spectrum UVVis->Fluorescence Use λ_max for excitation Analysis 4. Data Analysis (Tauc Plot) UVVis->Analysis Output End: Optical Bandgap, λ_abs, λ_em Fluorescence->Output Analysis->Output

Caption: Workflow for optical characterization of Conjugated Polymer Particles.

Protocol 2: Electrochemical Characterization via Cyclic Voltammetry

This protocol determines the absolute HOMO and LUMO energy levels, providing a robust dataset for validating ground-state DFT calculations.

1. Working Electrode Preparation:

  • Objective: To create a uniform, thin film of CPP material on the working electrode. A non-uniform film can lead to inconsistent current response and inaccurate potential measurements.
  • Step 1.1: Polish the surface of a glassy carbon or platinum working electrode with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean surface.
  • Step 1.2: Prepare a concentrated solution of your CPPs (~1 mg/mL) in a volatile solvent.
  • Step 1.3: Drop-cast a small volume (5-10 µL) of the CPP solution onto the electrode surface and allow it to dry completely in a controlled environment. [25] 2. Electrochemical Measurement:
  • Step 2.1: Assemble a three-electrode cell consisting of your CPP-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. [16] * Step 2.2: Fill the cell with an appropriate electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (Bu4NPF6) in anhydrous acetonitrile). The electrolyte must be electrochemically stable within the potential window you are scanning.
  • Step 2.3: De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
  • Step 2.4: Connect the electrodes to a potentiostat. Record a cyclic voltammogram by scanning the potential from an initial value, through the oxidation and reduction events, and back. A typical scan rate is 50-100 mV/s. [25] * Step 2.5: After the measurement, add a small amount of ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard and record another CV. This allows for accurate calibration of the potential axis.

3. Data Analysis:

  • Objective: To determine the onset potentials for oxidation (E_ox) and reduction (E_red).

  • Step 3.1: Identify the potentials where the current begins to deviate from the baseline in the anodic (oxidation) and cathodic (reduction) scans. These are the onset potentials.

  • Step 3.2: Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc+ couple (often assumed to be at -4.8 eV or -5.1 eV relative to vacuum):

  • E_HOMO (eV) = - [E_ox (vs Fc/Fc+) + 4.8]
  • E_LUMO (eV) = - [E_red (vs Fc/Fc+) + 4.8]
  • Step 3.3: Calculate the electrochemical bandgap: E_g = E_LUMO - E_HOMO .

    CV_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A 1. Polish Working Electrode B 2. Drop-cast CPP Thin Film A->B C 3. Assemble 3-Electrode Cell with Electrolyte B->C D 4. De-aerate with Inert Gas C->D E 5. Run Cyclic Voltammogram D->E F 6. Determine Onset Potentials (E_ox, E_red) E->F G 7. Calculate HOMO/LUMO Energy Levels F->G H 8. Calculate Electrochemical Bandgap G->H End Result: E_HOMO, E_LUMO, E_g H->End

    Caption: Workflow for electrochemical characterization using Cyclic Voltammetry.

Conclusion: Towards a Predictive Science

Validating theoretical models of CPP electronic behavior is not a mere academic exercise; it is the cornerstone of rational material design. A discrepancy between a DFT-calculated bandgap and the values obtained from UV-Vis and CV is not a failure. Instead, it is an opportunity to refine the model—perhaps by choosing a different functional that better accounts for electron correlation or by incorporating solvent effects. [4]A validated model becomes a powerful predictive tool, allowing researchers to screen novel polymer structures in silico before committing valuable time and resources to synthesis. By rigorously applying the integrated theoretical and experimental workflow outlined in this guide, the scientific community can accelerate the development of next-generation CPPs for transformative applications in medicine and technology.

References

  • How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. National Institutes of Health. Available at: [Link]

  • Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy. PubMed. Available at: [Link]

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  • Design and evaluation of conjugated polymers with polar side chains as electrode materials for electrochemical energy storage in aqueous electrolytes. RSC Publishing. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal ofCycloparaphenylene for Laboratory Professionals

A Guide to the Safe Disposal of[1]Cycloparaphenylene for Laboratory Professionals As a novel class of carbon nanomaterials,[1]Cycloparaphenylene ([1]CPP) and its derivatives are at the forefront of materials science and...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Disposal of[1]Cycloparaphenylene for Laboratory Professionals

As a novel class of carbon nanomaterials,[1]Cycloparaphenylene ([1]CPP) and its derivatives are at the forefront of materials science and drug development research.[2][3][4][5] Responsible innovation necessitates a proactive approach to safety, particularly concerning the disposal of these unique molecular structures. This guide provides a comprehensive framework for the proper disposal of[1]Cycloparaphenylene, grounded in established safety protocols for nanomaterials and hazardous waste management.

The unique properties of nanomaterials, including their increased surface area and reactivity compared to their bulk counterparts, warrant a cautious approach.[6][7] While specific regulations for nanomaterial waste are still evolving, they generally fall under existing frameworks for hazardous chemical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][7] Therefore, until specific toxicological data for[1]CPP becomes available, it is prudent to handle and dispose of it as a potentially hazardous substance.

Core Principles of[1]Cycloparaphenylene Waste Management

The cornerstone of safe disposal is the containment of the nanomaterial to prevent its release into the environment. The following principles should guide all disposal-related activities:

  • Segregation: All[1]CPP waste, including pure material, solutions, and contaminated labware, must be segregated from general laboratory waste.

  • Containment: Waste must be stored in clearly labeled, sealed, and durable containers.

  • Decontamination: All surfaces and equipment that come into contact with[1]CPP should be thoroughly decontaminated.

  • Documentation: Maintain a detailed inventory of all[1]CPP waste generated and disposed of.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling[1]Cycloparaphenylene in any form. This includes, but is not limited to:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.[8][9]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes and airborne particles.[8]
Lab Coat A buttoned lab coat with long sleevesTo protect skin and clothing from contamination.[8]
Respiratory Protection A NIOSH-approved respirator (e.g., N95)Recommended when handling[1]CPP powder outside of a certified fume hood or glove box to prevent inhalation.[7][10]
Step-by-Step Disposal Protocol for[1]Cycloparaphenylene

This protocol outlines the procedures for the safe collection and disposal of solid and liquid[1]CPP waste.

1. Waste Collection - Solid Waste

  • Pure[1]CPP and Contaminated Solids:

    • Collect all solid waste, including unused[1]CPP powder, contaminated gloves, wipes, and disposable labware, in a dedicated, durable container with a secure lid.

    • For dry powders, it is advisable to use a secondary containment, such as a sealed plastic bag, before placing it in the primary waste container.[11]

    • The container should be clearly labeled as "Hazardous Waste:[1]Cycloparaphenylene, Solid" and should include the date of accumulation.

2. Waste Collection - Liquid Waste

  • [1]CPP in Solution:

    • Collect all liquid waste containing[1]CPP in a dedicated, leak-proof, and chemically compatible container.

    • The container must be kept sealed when not in use.

    • Label the container as "Hazardous Waste:[1]Cycloparaphenylene in [Solvent Name]" and list the approximate concentration of[1]CPP and the solvent composition. The hazards of the solvent often take precedence in labeling for flammability or corrosivity.[11]

    • Never dispose of liquid waste containing[1]CPP down the drain.[11][12]

3. Decontamination of Labware

  • Reusable Glassware and Equipment:

    • Rinse glassware and equipment with a suitable solvent to remove residual[1]CPP.

    • Collect the initial rinsate as hazardous liquid waste.

    • Subsequent cleaning can be performed using standard laboratory procedures.

4. Storage of Waste

  • Store all[1]CPP waste containers in a designated, well-ventilated area, away from incompatible materials.[8]

  • Ensure that all waste containers are in good condition and are not leaking.

5. Final Disposal

  • Arrange for the disposal of all[1]CPP waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the EHS office or contractor with all necessary information about the waste, including its composition and any known hazards.

Emergency Procedures for Spills

In the event of an[1]Cycloparaphenylene spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert all personnel in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or involves a significant amount of airborne powder, evacuate the area and contact your institution's EHS office.

  • Control the Spill (if safe to do so):

    • For small spills of[1]CPP powder, gently cover the spill with damp absorbent pads to prevent it from becoming airborne.

    • For liquid spills, use an appropriate absorbent material to contain the spill.

  • Clean the Spill:

    • Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.

    • Place all contaminated materials in a sealed container and label it as hazardous waste.

  • Decontaminate the Area:

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Collect all cleaning materials as hazardous waste.

Decision-Making for[1]Cycloparaphenylene Waste Stream

The following diagram illustrates the decision-making process for the proper segregation and disposal of[1]Cycloparaphenylene waste.

start [8]CPP Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Pure [8]CPP, contaminated PPE, wipes) is_solid->solid_waste Solid liquid_waste Liquid Waste ([8]CPP in solvent, rinsate) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed container with secondary containment for powders. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible container. Do not drain dispose. liquid_waste->collect_liquid store_waste Store in a designated hazardous waste accumulation area. collect_solid->store_waste collect_liquid->store_waste ehs_disposal Arrange for disposal through Environmental Health & Safety (EHS). store_waste->ehs_disposal

Caption: Decision-making workflow for the proper disposal of[1]Cycloparaphenylene waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of[1]Cycloparaphenylene, fostering a culture of safety in the laboratory and beyond.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Working Safely with Nanomaterials. OSHA Fact Sheet. Retrieved from [Link]

  • Shvedova, A. A., Kisin, E. R., Mercer, R., Murray, A. R., Johnson, V. J., Potapovich, A. I., ... & Kagan, V. E. (2012). Occupational Nanosafety Considerations for Carbon Nanotubes and Carbon Nanofibers. Accounts of Chemical Research, 45(10), 1731–1741. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2013). OSHA Publishes Fact Sheet on Working Safely with Nanomaterials. Retrieved from [Link]

  • Schulte, P. A., Geraci, C. L., Murashov, V., Kuempel, E. D., Zumwalde, R. D., Castranova, V., ... & Hodson, L. L. (2012). Occupational Nanosafety Considerations for Carbon Nanotubes and Carbon Nanofibers. PMC - PubMed Central. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2013). Occupational Exposure to Carbon Nanotubes & Nanofibers. CDC. Retrieved from [Link]

  • Environmental Health & Safety (EHS), University of Washington. (n.d.). Nanomaterials. Retrieved from [Link]

  • Pollution Solutions. (2025). What Policies Govern Nanomaterial Waste Disposal? Retrieved from [Link]

  • University of Toledo. (n.d.). NANOTECHNOLOGY SAFE WORK PRACTICES. Procedure No: HM-08-038. Retrieved from [Link]

  • University of Alabama at Birmingham (UAB). (2015). Labeling, Storage and Disposal of Nanomaterials at UAB. Retrieved from [Link]

  • Okey-Onyesolu, C. F., Tiyes, G. I., Msagati, T. A., & Onyesolu, C. G. (2023). Safe nanomaterials: from their use, application, and disposal to regulations. PMC. Retrieved from [Link]

  • Airgas. (2018). Cyclopropane Safety Data Sheet. Retrieved from [Link]

  • Cationix. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Itami, K., et al. (2011). Synthesis of[1]Cycloparaphenylene from a Square-Shaped Tetranuclear Platinum Complex. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Scalable Synthesis of a[1]Cycloparaphenyleneacetylene Carbon Nanohoop Using Alkyne Metathesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Jasti, R., et al. (2008). Synthesis and Characterization of[6]Cycloparaphenylene. Journal of the American Chemical Society. Retrieved from [Link]

  • American Laboratory. (2024). Ensure Your Safety While Working with Lab Equipment by Following These Five Tips. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2025). Safety Data Sheet. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for HandlingCycloparaphenylene

A Comprehensive Guide to Personal Protective Equipment for Handling[1]Cycloparaphenylene This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals wor...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Personal Protective Equipment for Handling[1]Cycloparaphenylene

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with[1]Cycloparaphenylene ([1]CPP). As a novel nanocarbon material, a thorough understanding of its handling requirements is paramount to ensure laboratory safety and experimental integrity. This document synthesizes information from the supplier's Safety Data Sheet (SDS) with established best practices for handling nanomaterials, offering a comprehensive and cautious approach.

Hazard Assessment of[1]Cycloparaphenylene

[1]Cycloparaphenylene is a unique, cyclic nanostructure composed of eight para-linked benzene rings. According to the Safety Data Sheet (SDS) provided by TCI Chemicals,[1]CPP is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[2] The SDS does not mandate specific hazard pictograms, signal words, or precautionary statements.[2]

However, it is crucial to recognize that the field of nanotoxicology is still evolving, and the long-term health effects of many nanomaterials are not yet fully understood. Therefore, a precautionary principle should be adopted when handling[1]CPP, treating it with the same level of care as other carbon nanomaterials for which more extensive safety data exists. General guidelines for nanomaterials recommend minimizing all potential routes of exposure, including inhalation, dermal contact, and ingestion.

Key Considerations:

  • Physical State: [1]CPP is a solid, often a powder, which increases the risk of aerosolization and inhalation if not handled properly.[2]

  • Reactivity: The SDS for a similar cycloparaphenylene,[3]CPP, indicates it is air-sensitive and should be stored under an inert gas.[4] The product information for[1]CPP also recommends storing it under inert gas.

  • Unknowns: The lack of comprehensive toxicological data for[1]CPP necessitates a conservative approach to safety.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to mitigate the risks associated with handling[1]CPP. The following recommendations are based on a combination of the supplier's SDS and general best practices for working with nanomaterials.

Core PPE Requirements:
  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement for all laboratory work with[1]CPP. When there is a potential for splashing or aerosol generation, such as during sonication or transfer of powdered material, chemical splash goggles should be worn.

  • Hand Protection: Nitrile gloves are recommended for handling[1]CPP. It is good practice to double-glove, especially when handling the dry powder. Gloves should be inspected for tears or defects before use and changed immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat should be worn at all times in the laboratory. For tasks with a higher risk of contamination, such as weighing large quantities or cleaning spills, disposable coveralls may be appropriate.

  • Respiratory Protection: While the SDS for[1]CPP does not specify respiratory protection, it is strongly recommended when handling the dry powder outside of a contained environment like a glovebox or fume hood. A NIOSH-approved N95 or higher-rated respirator should be used to prevent inhalation of airborne particles.

PPE Selection Decision Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with[1]CPP.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection start Start: Handling [8]CPP task Assess Task: - Handling dry powder? - Working in solution? - Scale of work? start->task powder Dry Powder Handling task->powder Yes solution Solution Handling task->solution No spill Spill or Large Quantity task->spill Spill/Large Scale ppe_powder Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator (if not in fume hood/glovebox) powder->ppe_powder ppe_solution Required PPE: - Nitrile Gloves - Safety Glasses - Lab Coat solution->ppe_solution ppe_spill Required PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Disposable Coveralls - N95 or higher Respirator spill->ppe_spill

Caption: Decision workflow for selecting appropriate PPE for handling[1]Cycloparaphenylene.

Summary of Recommended PPE:
TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection (if not in containment)
Weighing/Transferring Dry Powder Chemical Splash GogglesDouble Nitrile GlovesLab Coat/Disposable GownN95 or higher
Preparing Solutions Safety Glasses/GogglesNitrile GlovesLab CoatNot typically required
Sonication/Vortexing Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot typically required
Cleaning Glassware Safety GlassesNitrile GlovesLab CoatNot typically required
Spill Cleanup (Dry Powder) Chemical Splash GogglesDouble Nitrile GlovesDisposable CoverallsN95 or higher

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the integrity of[1]CPP.

Engineering Controls:
  • Ventilation: All work with dry[1]CPP powder should be conducted in a certified chemical fume hood or a glovebox to prevent the release of airborne particles into the laboratory environment.[2]

  • Containment: Use of a glovebox is the preferred method for handling larger quantities of dry powder to provide the highest level of containment.

Procedural Guidance:
  • Preparation: Before handling[1]CPP, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with disposable absorbent pads.

  • Weighing: When weighing the dry powder, use an anti-static weigh boat to prevent dispersal. Perform this task within a fume hood or glovebox.

  • Solution Preparation: To minimize aerosolization, add the solvent to the vessel containing the[1]CPP powder, rather than adding the powder to the solvent.

  • Sonication: If sonication is required to dissolve the material, ensure the vessel is securely capped to prevent the release of aerosols.

Storage:
  • Store[1]CPP in a tightly sealed container in a cool, dark, and dry place.[4]

  • As recommended for air-sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).[4]

Emergency and Disposal Procedures

Spill Response:
  • Dry Spill: In the event of a small dry spill, do not use a dry brush or compressed air for cleanup. Gently cover the spill with a damp paper towel to avoid creating dust. Wipe the area with the damp towel and place it in a sealed bag for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Solution Spill: For a small spill of an[1]CPP solution, absorb the liquid with an appropriate absorbent material. Clean the area with soap and water. Dispose of the absorbent material in a sealed bag.

Disposal:
  • All waste materials contaminated with[1]CPP, including gloves, wipes, and disposable labware, should be collected in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with your institution's and local regulations for chemical waste. Do not dispose of[1]CPP down the drain or in the regular trash.

By adhering to these guidelines, researchers can safely handle[1]Cycloparaphenylene, minimizing personal exposure and ensuring a safe laboratory environment.

References

  • [1]Cycloparaphenylene Product Information. TCI AMERICA. [Link]

  • Toward clinical translation of carbon nanomaterials in anticancer drug delivery: the need for standardisation. Beilstein Journal of Nanotechnology. [Link]

  • GUIDELINES FOR WORKING WITH NANOMATERIALS. University of Valencia. [Link]

  • Chemical Methods for Processing Carbon Nanomaterials. ResearchGate. [Link]

  • The Puzzling Potential of Carbon Nanomaterials: General Properties, Application, and Toxicity. PMC - NIH. [Link]

  • Synthesis and Characterization of[5]Cycloparaphenylene. Journal of the American Chemical Society. [Link]

  • Charged Carbon Nanomaterials: Redox Chemistries of Fullerenes, Carbon Nanotubes, and Graphenes. Chemical Reviews - ACS Publications. [Link]

  • Cycloparaphenylene. Wikipedia. [Link]

  • Cycloparaphenylene as a molecular porous carbon solid with uniform pores exhibiting adsorption-induced softness. Chemical Science (RSC Publishing). [Link]

  • A Cycloparaphenylene Acetylene as Potential Precursor for an Armchair Carbon Nanotube. Chemistry – A European Journal. [Link]

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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